molecular formula C26H27N3O7S B12780947 Yosprala CAS No. 1259513-22-8

Yosprala

Cat. No.: B12780947
CAS No.: 1259513-22-8
M. Wt: 525.6 g/mol
InChI Key: DUFFEAYSMVMWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yosprala is a coordinated-delivery tablet containing Aspirin, an antiplatelet agent, and Omeprazole, a proton pump inhibitor (PPI), and is supplied for Research Use Only (RUO) . This combination product is designed for sequential delivery, featuring an immediate-release layer of omeprazole (40 mg) that acts to raise gastric pH, followed by the dissolution of an enteric-coated core of aspirin (81 mg or 325 mg) . This specific design is of research interest for investigating methods to mitigate the gastrointestinal adverse effects, such as ulceration, commonly associated with aspirin therapy . The aspirin component irreversibly inhibits cyclooxygenase-1 (COX-1), thereby reducing thromboxane A2 production and platelet aggregation. The omeprazole component suppresses gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in the parietal cells of the stomach . Researchers may utilize this compound in various non-clinical applications, including but not limited to analytical method development, stability studies, and in-vitro dissolution profiling. It is crucial to note that this product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1259513-22-8

Molecular Formula

C26H27N3O7S

Molecular Weight

525.6 g/mol

IUPAC Name

2-acetyloxybenzoic acid;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C17H19N3O3S.C9H8O4/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5-8H,9H2,1-4H3,(H,19,20);2-5H,1H3,(H,11,12)

InChI Key

DUFFEAYSMVMWOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC(=O)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

Foundational & Exploratory

Preclinical Pharmacokinetics and Pharmacodynamics of Yosprala: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Yosprala, a fixed-dose combination of aspirin (B1665792) and omeprazole (B731). The document synthesizes available data from non-clinical in vivo studies to elucidate the absorption, distribution, metabolism, and excretion of its components, alongside their pharmacological effects and mechanisms of action. This guide is intended to serve as a resource for researchers and professionals involved in drug development and discovery.

Introduction

This compound is a coordinated-delivery product containing immediate-release omeprazole and delayed-release, enteric-coated aspirin.[1] This formulation is designed to mitigate the risk of aspirin-associated gastric ulcers in patients requiring long-term aspirin therapy for secondary prevention of cardiovascular and cerebrovascular events. The omeprazole component raises the intragastric pH, creating a gastroprotective environment prior to the release and absorption of the gastro-toxic agent, aspirin.[1] Preclinical studies in animal models have been instrumental in characterizing the pharmacodynamic interactions and establishing the gastroprotective efficacy of this combination.

Pharmacodynamics in Preclinical Models

Preclinical pharmacodynamic studies of the aspirin and omeprazole combination have primarily focused on the gastrointestinal tract, evaluating the protective effects of omeprazole against aspirin-induced gastric mucosal injury. Rodent models, particularly rats, have been extensively used for this purpose.

Gastroprotective Effects in Aspirin-Induced Ulcer Models

Studies in Sprague-Dawley rats have demonstrated that omeprazole effectively prevents aspirin-induced gastric peptic ulcers.[2] In these models, daily oral administration of high-dose aspirin leads to the formation of severe hemorrhagic streaks in the stomach lining.[2] Co-administration of omeprazole has been shown to significantly repair these lesions.[2]

Table 1: Summary of Preclinical Pharmacodynamic Findings for Omeprazole's Gastroprotective Effect on Aspirin-Induced Gastric Injury in Rats

ParameterAspirin Alone (150 mg/kg/day)Aspirin (150 mg/kg/day) + Omeprazole (20 mg/kg/day)Aspirin (150 mg/kg/day) + Omeprazole (20 mg/kg every other day)Reference
Gastric Lesion Severity Severe hemorrhagic streaksSignificant repair of lesionsEffective prevention of ulcers[2]
Gastrin Levels Not reportedSignificantly higher than the every other day groupLower than the daily omeprazole group[2]
Parietal Cell Secretion Not reportedInhibitedInhibited (no significant difference from daily)[2]
Cell Apoptosis Not reportedReducedReduced (no significant difference from daily)[2]
Mechanism of Action

The pharmacodynamic effects of this compound are a result of the distinct mechanisms of its two active components.

  • Aspirin: Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The inhibition of COX-1 in platelets reduces the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator and vasoconstrictor, thereby exerting its antiplatelet effect.[3] However, the inhibition of COX-1 in the gastric mucosa decreases the production of gastroprotective prostaglandins (B1171923) (PGE2 and PGI2), leading to reduced mucus and bicarbonate secretion, and decreased mucosal blood flow, which can result in gastric injury.[3][4]

  • Omeprazole: Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (the proton pump) of the gastric parietal cells.[5][6] This inhibition suppresses the final step in gastric acid secretion, leading to a reduction in both basal and stimulated gastric acid output.[7] By increasing the intragastric pH, omeprazole creates a less hostile environment for the gastric mucosa and reduces the direct irritant effect of aspirin.[5]

Pharmacokinetics in Preclinical Models

Detailed preclinical pharmacokinetic data for the specific fixed-dose combination of this compound is limited in publicly available literature. However, studies on the individual components in animal models provide insights into their absorption, distribution, metabolism, and excretion.

A study in rats investigated the effect of omeprazole on the bioavailability of aspirin.[1] The results indicated that an antisecretory dose of omeprazole reduced the gastric absorption and relative bioavailability of aspirin.[1] This is attributed to the increase in gastric pH, which shifts aspirin absorption towards the intestine where it is more susceptible to degradation to salicylic (B10762653) acid.[1]

Table 2: Summary of Preclinical Pharmacokinetic Parameters for Aspirin and Omeprazole (Individual Components)

DrugSpeciesRoute of AdministrationKey FindingsReference
Aspirin RatIntragastricOmeprazole pre-dosing reduced gastric absorption and relative bioavailability of aspirin.[1]
Aspirin RatOral Gavage vs. DietDiet dosing resulted in more constant plasma and colon salicylate (B1505791) concentrations compared to gavage.[8]
Omeprazole DogOral, IVIn gastric fistula dogs, omeprazole was found to be about 10 times more potent than cimetidine.[6]
Omeprazole Dog, RatOralRapidly absorbed with a short elimination half-life (approx. 1 hour), but a long duration of antisecretory effect.[9]

Experimental Protocols

The following are detailed methodologies for key preclinical experiments cited in this guide.

Aspirin-Induced Gastric Ulcer Model in Rats
  • Animals: Male Sprague-Dawley rats (250–300 g) are used.[2]

  • Acclimatization: Animals are housed in hygienic cages at 22–24 °C with a 12-hour light/dark cycle and have free access to food and water for a 1-week adaptation period.[2]

  • Drug Administration:

    • Aspirin is suspended in 1% carboxymethylcellulose (CMC) and administered orally via gavage at a dose of 150 mg/kg once daily.[2]

    • Omeprazole is also suspended in 1% CMC and administered orally via gavage at a dose of 20 mg/kg. Dosing regimens can be once daily, once every other day, or once every three days.[2]

  • Study Duration: The treatment period is typically 15 days.[2]

  • Endpoint Evaluation:

    • Macroscopic Gastric Lesion Assessment: At the end of the study, rats are sacrificed, and their stomachs are removed and opened along the greater curvature. The stomachs are macroscopically examined for hemorrhagic streaks and ulcers. The ulcer index can be calculated based on the number and severity of lesions.[2]

    • Histological Examination: Gastric tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of mucosal damage.

    • Biochemical Analysis: Blood samples can be collected to measure serum gastrin levels. Gastric mucosal tissue can be collected to assess prostaglandin (B15479496) concentrations via radioimmunoassay.[1]

Pharmacokinetic Study of Aspirin and Omeprazole Interaction in Rats
  • Animals: Male Sprague-Dawley rats are used.[1]

  • Pre-dosing: Rats are pre-dosed with either saline or an antisecretory dose of omeprazole.[1]

  • Drug Administration: Aspirin (either alone or complexed with a carrier like dipalmitoylphosphatidylcholine) is administered intragastrically.[1]

  • Sample Collection:

    • Blood samples are collected at various time points post-administration.

    • Gastric mucosal tissue is also collected.[1]

  • Analytical Methods:

    • Concentrations of aspirin and its primary metabolite, salicylic acid, in blood and gastric mucosa are determined using High-Performance Liquid Chromatography (HPLC).[1]

    • The concentration of 6-keto-PGF1 alpha (a stable metabolite of prostacyclin) in the gastric mucosa is measured by radioimmunoassay to assess the pharmacodynamic effect on prostaglandin synthesis.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aspirin-Induced Gastric Injury

Aspirin_Gastric_Injury Aspirin Aspirin COX1 COX-1 Inhibition (Gastric Mucosa) Aspirin->COX1 Local Direct Irritation (Topical Effect) Aspirin->Local PGs Decreased Prostaglandins (PGE2, PGI2) COX1->PGs Mucus Reduced Mucus & Bicarbonate Secretion PGs->Mucus BloodFlow Reduced Mucosal Blood Flow PGs->BloodFlow Injury Gastric Mucosal Injury Mucus->Injury BloodFlow->Injury Local->Injury

Caption: Aspirin's dual mechanism of gastric injury.

Signaling Pathway of Omeprazole's Gastroprotective Action

Omeprazole_Gastroprotection Omeprazole Omeprazole (Prodrug) ParietalCell Gastric Parietal Cell (Acidic Environment) Omeprazole->ParietalCell ActiveForm Active Sulfenamide Metabolite ParietalCell->ActiveForm ProtonPump H+/K+ ATPase (Proton Pump) ActiveForm->ProtonPump Covalent Binding Inhibition Irreversible Inhibition ActiveForm->Inhibition ProtonPump->Inhibition AcidSecretion Decreased Gastric Acid Secretion Inhibition->AcidSecretion pH Increased Gastric pH AcidSecretion->pH Protection Gastroprotection pH->Protection

Caption: Omeprazole's mechanism of proton pump inhibition.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Grouping Randomize into Treatment Groups AnimalModel->Grouping Dosing Administer Drugs (Aspirin, Omeprazole, Combination) Grouping->Dosing PK_PD_Studies Conduct Pharmacokinetic and Pharmacodynamic Studies Dosing->PK_PD_Studies PK_Sampling PK: Blood/Tissue Sampling (Time-course) PK_PD_Studies->PK_Sampling PD_Assessment PD: Gastric Lesion Scoring, Biomarker Analysis PK_PD_Studies->PD_Assessment Analysis Data Analysis PK_Sampling->Analysis PD_Assessment->Analysis HPLC HPLC for Drug Concentrations Analysis->HPLC RIA Radioimmunoassay for Prostaglandins Analysis->RIA Histo Histopathology Analysis->Histo Results Interpret Results & Draw Conclusions Analysis->Results

Caption: Workflow for preclinical PK/PD assessment.

References

An In-Depth Technical Guide on the Molecular Interaction of Aspirin and Omeprazole in a Coordinated Delivery Tablet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The co-administration of aspirin (B1665792) and omeprazole (B731) in a coordinated delivery tablet, such as Yosprala®, represents a significant therapeutic strategy to mitigate the gastrointestinal risks associated with long-term aspirin therapy while maintaining its cardioprotective benefits. This technical guide delves into the core molecular interactions and physicochemical characteristics of this drug combination within a solid dosage form. The immediate-release characteristics of omeprazole are designed to elevate the gastric pH, thereby protecting the gastric mucosa and allowing for the safe release of the delayed-enteric-coated aspirin. While extensive research has been conducted on the individual properties of aspirin and omeprazole, and their clinical interactions, this guide focuses on the solid-state interplay between these two active pharmaceutical ingredients (APIs). Understanding these interactions is paramount for formulation development, ensuring product stability, and optimizing therapeutic efficacy. This document outlines the experimental methodologies to characterize these interactions, presents available data, and discusses the logical relationships governing the formulation's performance.

Rationale for Coordinated Delivery

The primary driver for the development of a coordinated delivery system for aspirin and omeprazole is the well-documented gastrointestinal toxicity of aspirin. Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) that protect the stomach lining.[1] Chronic aspirin use can therefore lead to peptic ulcers and gastrointestinal bleeding.

Omeprazole, a proton pump inhibitor (PPI), irreversibly inhibits the H+/K+-ATPase pump in gastric parietal cells, effectively reducing gastric acid secretion and raising intragastric pH.[1] The coordinated delivery tablet is designed with an immediate-release omeprazole component to rapidly increase gastric pH. This creates a more alkaline environment that is less aggressive to the gastric mucosa and also facilitates the dissolution of the enteric coating of the aspirin component, which is designed to release the drug at a pH above 5.5.[2]

This sequential delivery mechanism aims to provide gastroprotection before the release of aspirin, thereby minimizing its local irritant effect on the stomach lining.

Coordinated_Delivery_Tablet Coordinated Delivery Tablet (e.g., this compound®) Immediate_Release_Omeprazole Immediate-Release Omeprazole Coordinated_Delivery_Tablet->Immediate_Release_Omeprazole Component 1 Delayed_Release_Aspirin Delayed-Release Enteric-Coated Aspirin Coordinated_Delivery_Tablet->Delayed_Release_Aspirin Component 2 Gastric_pH_Increase Increase in Gastric pH (pH > 5.5) Immediate_Release_Omeprazole->Gastric_pH_Increase Pharmacodynamic Effect Gastroprotection Gastroprotection Gastric_pH_Increase->Gastroprotection Aspirin_Release Aspirin Release in a Less Acidic Environment Gastric_pH_Increase->Aspirin_Release Triggers Dissolution of Enteric Coat Systemic_Absorption Systemic Absorption of Aspirin Aspirin_Release->Systemic_Absorption Cardioprotective_Effect Cardioprotective Effect Systemic_Absorption->Cardioprotective_Effect

Figure 1: Logical workflow of the coordinated delivery system.

Solid-State Characterization of Aspirin and Omeprazole Mixtures

The physical and chemical interactions between aspirin and omeprazole in the solid state are critical for the stability and performance of the coordinated delivery tablet. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are essential for characterizing these interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and potential intermolecular interactions, such as hydrogen bonding, between two components in a physical mixture.

  • Sample Preparation:

    • Prepare physical mixtures of aspirin and omeprazole in various molar ratios (e.g., 1:1, 1:2, 2:1).

    • Gently grind the mixtures using an agate mortar and pestle to ensure homogeneity.

    • For each mixture, prepare a KBr pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide.

    • Press the mixture in a hydraulic press to form a transparent pellet.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered mixture directly onto the ATR crystal and apply consistent pressure.[3]

  • Data Acquisition:

    • Record the FTIR spectra of pure aspirin, pure omeprazole, and each physical mixture over a wavenumber range of 4000-400 cm⁻¹.

    • Use a resolution of 4 cm⁻¹ and accumulate at least 16 scans to obtain a good signal-to-noise ratio.[3]

  • Data Analysis:

    • Compare the spectra of the physical mixtures with the spectra of the individual components.

    • Look for shifts in the characteristic vibrational bands, particularly those of the carboxylic acid group of aspirin (C=O stretching and O-H stretching) and the N-H and S=O groups of omeprazole, which could indicate hydrogen bond formation.

Table 1: Characteristic FTIR Absorption Bands of Aspirin and Omeprazole

CompoundFunctional GroupCharacteristic Wavenumber (cm⁻¹)Reference
AspirinC=O (ester)~1754[4]
C=O (carboxylic acid)~1680
O-H (carboxylic acid)~2500-3300 (broad)
OmeprazoleN-H stretch~3200-3400
S=O stretch~1015
C=N stretch~1627[4]

Any significant shifts in these wavenumbers in the physical mixture compared to the pure components would suggest a molecular interaction.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of the drugs and their mixture, providing information on melting points, glass transitions, and potential interactions that result in changes to these thermal events.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the pure drug or the physical mixture into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).[5]

    • Record the heat flow as a function of temperature over a range that encompasses the melting points of both components (e.g., 25 °C to 200 °C).

  • Data Analysis:

    • Analyze the thermograms for the melting endotherms of aspirin (~135 °C) and omeprazole (~156 °C).

    • In the physical mixture, the absence of one or both melting peaks, or a significant shift in their positions, can indicate a solid-state interaction, such as the formation of a eutectic mixture, a solid solution, or a co-amorphous system.[5][6]

Table 2: Expected Thermal Events in DSC Analysis

SampleExpected Thermal EventInterpretation
Pure AspirinSharp endotherm around 135 °CMelting point
Pure OmeprazoleSharp endotherm around 156 °CMelting point
Aspirin-Omeprazole MixtureTwo distinct melting peaks corresponding to each componentNo significant interaction (simple physical mixture)
Broadening or shifting of one or both melting peaksPartial interaction or formation of a solid solution
Appearance of a new thermal event at a different temperature or disappearance of the original melting endotherms.Strong interaction, potentially indicating the formation of a new solid phase (e.g., co-amorphous system).
X-ray Diffraction (XRD)

XRD is the gold standard for identifying the crystalline or amorphous nature of a material. It can be used to detect the formation of new crystalline phases (co-crystals) or the conversion to an amorphous state (co-amorphous systems).

  • Sample Preparation:

    • Place a sufficient amount of the powdered sample (pure drugs or physical mixtures) onto the sample holder.

    • Ensure the surface is flat and level.

  • Data Acquisition:

    • Scan the sample over a 2θ range of 5° to 40° using Cu Kα radiation.

    • The step size and scan speed should be optimized to obtain a good resolution.

  • Data Analysis:

    • Compare the diffractogram of the physical mixture with those of the individual components.

    • The presence of the characteristic diffraction peaks of both aspirin and omeprazole in the mixture indicates that both drugs remain in their crystalline forms.

    • The appearance of new diffraction peaks would suggest the formation of a new crystalline phase (co-crystal).

    • The disappearance of the characteristic diffraction peaks and the appearance of a broad halo would indicate the formation of a co-amorphous system.[6]

cluster_0 Solid-State Characterization Workflow Sample_Preparation Sample Preparation (Physical Mixtures of Aspirin & Omeprazole) FTIR FTIR Spectroscopy Sample_Preparation->FTIR DSC Differential Scanning Calorimetry (DSC) Sample_Preparation->DSC XRD X-ray Diffraction (XRD) Sample_Preparation->XRD Interaction_Analysis Analysis of Molecular Interactions FTIR->Interaction_Analysis Detects Hydrogen Bonding DSC->Interaction_Analysis Identifies Thermal Event Shifts Solid_Form_Identification Identification of Solid Form XRD->Solid_Form_Identification Determines Crystalline/ Amorphous Nature Stability_Assessment Stability and Performance Implications Interaction_Analysis->Stability_Assessment Solid_Form_Identification->Stability_Assessment

Figure 2: Workflow for solid-state characterization of aspirin-omeprazole mixtures.

Dissolution and Stability Testing

The performance of the coordinated delivery tablet is critically dependent on its dissolution profile and the stability of the APIs within the formulation.

Dissolution Testing

A two-stage dissolution test is typically employed to mimic the physiological conditions of the stomach and the small intestine.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[1]

  • Stage 1 (Acid Stage):

    • Medium: 750 mL of 0.1 N HCl.

    • Procedure: Place the tablet in the dissolution vessel and stir at a specified speed (e.g., 75 rpm) for 2 hours.

    • Analysis: At the end of 2 hours, withdraw a sample and analyze for omeprazole content. The amount of aspirin released should be negligible due to the enteric coating.

  • Stage 2 (Buffer Stage):

    • Medium: Add 250 mL of 0.2 M sodium phosphate (B84403) buffer to the vessel (final pH ~6.8).

    • Procedure: Continue stirring for a specified period (e.g., 90 minutes).

    • Analysis: Withdraw samples at predetermined time intervals and analyze for aspirin content using a validated analytical method, such as HPLC.

The FDA provides guidance on dissolution testing for aspirin and omeprazole combination products, which should be consulted for specific method details and acceptance criteria.[4]

Stability Studies

Stability testing is performed under various stress conditions to evaluate the potential for degradation of the APIs.

Table 3: Forced Degradation Studies for Aspirin and Omeprazole

ConditionReagents and ConditionsExpected DegradationReference
Acid Hydrolysis0.1 N HCl, heatSignificant degradation of omeprazole (61.64%); moderate degradation of aspirin (32.63%).[7]
Base Hydrolysis0.1 N NaOH, room temperatureModerate degradation of aspirin (10.17%); minor degradation of omeprazole (4.29%).[7]
Oxidative Degradation3% H₂O₂, room temperatureModerate degradation of both aspirin (15.48%) and omeprazole (26.38%).[7]
Thermal DegradationDry heat (e.g., 60-80 °C)Minor degradation of aspirin (0.37%); moderate degradation of omeprazole (4.32%).[7]
PhotodegradationExposure to UV lightPotential for degradation of both compounds, particularly omeprazole.

These studies are crucial for identifying potential degradation pathways and ensuring the stability of the final product.

Potential Signaling Pathways and Broader Interactions

The interaction between aspirin and omeprazole extends beyond the tablet core to their pharmacological effects. Omeprazole's alteration of gastric pH can influence the absorption of aspirin. While some studies suggest that the increased pH might reduce the lipophilic nature of aspirin and thereby decrease its absorption, other studies have found no significant impact on the antiplatelet effect of low-dose aspirin.

From a metabolic perspective, omeprazole is a known inhibitor of the cytochrome P450 enzyme CYP2C19. This can lead to drug-drug interactions with other medications that are substrates of this enzyme, such as clopidogrel. The coordinated delivery tablet's prescribing information includes warnings about this potential interaction.

Omeprazole Omeprazole CYP2C19 CYP2C19 Enzyme Omeprazole->CYP2C19 Inhibits Clopidogrel_Metabolism Metabolism of Clopidogrel (Prodrug) Omeprazole->Clopidogrel_Metabolism Inhibits Conversion CYP2C19->Clopidogrel_Metabolism Mediates Active_Metabolite Active Metabolite of Clopidogrel Clopidogrel_Metabolism->Active_Metabolite Produces Therapeutic_Effect Reduced Antiplatelet Effect Clopidogrel_Metabolism->Therapeutic_Effect Leads to Platelet_Inhibition Platelet Inhibition Active_Metabolite->Platelet_Inhibition

Figure 3: Signaling pathway of the potential interaction between omeprazole and clopidogrel.

Conclusion

The coordinated delivery of aspirin and omeprazole is a well-established strategy to enhance the gastrointestinal safety of long-term aspirin therapy. While the primary interaction is pharmacodynamic, aimed at creating a gastroprotective environment, the potential for solid-state molecular interactions within the tablet core cannot be overlooked. A thorough understanding of these interactions through techniques like FTIR, DSC, and XRD is crucial for the development of a stable and effective formulation. This technical guide provides a framework for the experimental investigation of these interactions and highlights the key parameters that govern the performance of such a coordinated delivery system. Further research into the solid-state compatibility and potential for co-amorphous or co-crystal formation of aspirin and omeprazole would be beneficial for the future development of similar combination products.

References

Yosprala's Impact on Gastric Prostaglandin Synthesis: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Yosprala, a coordinated-delivery formulation of aspirin (B1665792) and omeprazole (B731), on gastric prostaglandin (B15479496) synthesis in laboratory animals. This document is intended for researchers, scientists, and drug development professionals engaged in gastroenterological and pharmaceutical research.

Executive Summary

This compound is designed to mitigate the gastrointestinal risks associated with long-term aspirin therapy, primarily by protecting the gastric mucosa. A key aspect of aspirin-induced gastric injury is the inhibition of cyclooxygenase (COX) enzymes, leading to a significant reduction in the synthesis of gastroprotective prostaglandins (B1171923). This guide synthesizes preclinical data from studies on laboratory animals to elucidate the interplay between aspirin's prostaglandin-depleting effects and omeprazole's gastroprotective mechanisms. Quantitative data on prostaglandin E2 (PGE2) levels, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows are presented to provide a comprehensive understanding of this compound's mechanism of action at the cellular and physiological level.

The Role of Prostaglandins in Gastric Mucosal Defense

Prostaglandins, particularly of the E and I series (PGE2 and PGI2), are crucial for maintaining the integrity of the gastric mucosa.[1] They exert their protective effects through several mechanisms, including stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and inhibiting gastric acid secretion. Aspirin, an irreversible inhibitor of COX enzymes, disrupts this protective layer by blocking the synthesis of prostaglandins, rendering the gastric mucosa vulnerable to injury from endogenous factors like gastric acid and pepsin.[1]

This compound's Coordinated-Delivery System

This compound employs a unique formulation that sequentially releases its active components. An outer layer of immediate-release omeprazole is designed to raise the intragastric pH. This is followed by the release of an enteric-coated aspirin core. The elevation in gastric pH is intended to reduce the direct topical irritant effect of aspirin on the gastric mucosa and to create a less hostile environment, thereby mitigating the damaging effects of reduced prostaglandin levels.

Quantitative Analysis of Gastric Prostaglandin E2 Levels in a Rat Model

Preclinical studies in animal models provide critical insights into the pharmacodynamic effects of drug combinations. A study conducted on male albino rats investigated the impact of aspirin and the co-administration of omeprazole on gastric mucosal PGE2 levels. The data from this study are summarized below.

Treatment GroupNMean Mucosal PGE2 (pg/ml)Standard Error of the Mean (SEM)
Control400.270.02
Aspirin400.360.024
Omeprazole & Aspirin400.170.016
Data sourced from a study evaluating the protective effects of various agents on aspirin-induced peptic ulcers in male albino rats.[2]

The results indicate a significant decrease in mucosal PGE2 levels in the group receiving both omeprazole and aspirin compared to the control and even the aspirin-only group.[2] This finding underscores that while omeprazole protects the gastric mucosa from acid-related damage, it does not counteract aspirin's inhibitory effect on prostaglandin synthesis.[3] In fact, some studies suggest that long-term administration of proton pump inhibitors alone may also lead to a reduction in PGE2 release.

Experimental Protocols

The following is a summary of the experimental protocol used to generate the quantitative data presented in the table above, based on the available study details.[2]

5.1 Animal Model:

  • Species: Male Albino Rats

  • Housing: Standard laboratory conditions.

5.2 Induction of Gastric Ulcer:

  • Agent: Aspirin, dissolved in 1% carboxymethyl cellulose (B213188) (CMC).

  • Dosage: 200 mg/kg body weight.

  • Administration: Oral gavage.

  • Duration: Daily for five consecutive days.

  • Fasting: Animals were fasted overnight prior to the induction protocol.

5.3 Treatment Groups:

  • Control Group: Received the vehicle (1% CMC) only.

  • Aspirin Group: Received aspirin (200 mg/kg) daily for five days.

  • Omeprazole & Aspirin Group: Received omeprazole concurrently with aspirin (200 mg/kg) for five days.

5.4 Sample Collection and Analysis:

  • The stomach was immediately dissected, opened along the greater curvature, and washed.

  • Gastric mucosal samples were collected for the assessment of PGE2 levels.

  • Serum samples were also collected for analysis.

  • PGE2 levels were quantified, likely using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA), and expressed in pg/ml.

Visualizing the Mechanisms and Workflows

6.1 Signaling Pathway of Prostaglandin Synthesis and Aspirin's Inhibition

The following diagram illustrates the biochemical pathway for prostaglandin synthesis from arachidonic acid and the point of inhibition by aspirin.

G Prostaglandin Synthesis Pathway and Aspirin's Site of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Cyclooxygenase (COX-1 & COX-2) Cyclooxygenase (COX-1 & COX-2) Arachidonic Acid->Cyclooxygenase (COX-1 & COX-2) Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) Cyclooxygenase (COX-1 & COX-2)->Prostaglandin G2 (PGG2) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Aspirin Aspirin Aspirin->Cyclooxygenase (COX-1 & COX-2) Irreversible Inhibition

Aspirin's inhibition of COX enzymes in prostaglandin synthesis.

6.2 this compound's Dual Mechanism of Gastric Protection

This diagram illustrates the logical relationship between this compound's components and their combined effect on the gastric mucosa.

G This compound's Dual Protective Mechanism cluster_this compound This compound Administration cluster_gastric_effects Gastric Environment Immediate-Release Omeprazole Immediate-Release Omeprazole Increased Gastric pH Increased Gastric pH Immediate-Release Omeprazole->Increased Gastric pH Inhibits Proton Pump Enteric-Coated Aspirin Enteric-Coated Aspirin Decreased Prostaglandin Synthesis Decreased Prostaglandin Synthesis Enteric-Coated Aspirin->Decreased Prostaglandin Synthesis Inhibits COX Enzymes Reduced Gastric Mucosal Injury Reduced Gastric Mucosal Injury Increased Gastric pH->Reduced Gastric Mucosal Injury Reduces Acid-Mediated Damage

The combined action of omeprazole and aspirin in this compound.

6.3 Experimental Workflow for Assessing Gastric Effects in a Rat Model

The following workflow diagram outlines the key steps in the experimental protocol described in section 5.0.

G Experimental Workflow for Gastric Mucosal Analysis cluster_treatment Treatment Groups Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Treatment Administration (5 days) Treatment Administration (5 days) Grouping->Treatment Administration (5 days) Control Control Aspirin Aspirin Omeprazole + Aspirin Omeprazole + Aspirin Overnight Fasting Overnight Fasting Treatment Administration (5 days)->Overnight Fasting Anesthesia & Euthanasia Anesthesia & Euthanasia Overnight Fasting->Anesthesia & Euthanasia Stomach Dissection Stomach Dissection Anesthesia & Euthanasia->Stomach Dissection Sample Collection Sample Collection Stomach Dissection->Sample Collection PGE2 Quantification (ELISA/RIA) PGE2 Quantification (ELISA/RIA) Sample Collection->PGE2 Quantification (ELISA/RIA) Data Analysis Data Analysis PGE2 Quantification (ELISA/RIA)->Data Analysis

A flowchart of the experimental procedure.

Conclusion

The available preclinical data from laboratory animal studies indicate that while the omeprazole component of this compound effectively mitigates aspirin-induced gastric mucosal damage, it does not prevent the aspirin-induced decline in gastric prostaglandin synthesis. The primary protective mechanism of the omeprazole in this formulation is the suppression of gastric acid, which reduces the ulcerogenic potential of the gastric environment, particularly in a state of compromised mucosal defense due to prostaglandin depletion. This technical guide provides a foundational understanding for further research into the nuanced interactions between NSAIDs, proton pump inhibitors, and the complex biology of gastric mucosal protection.

References

Yosprala's Cellular and Molecular Landscape Beyond COX-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yosprala, a fixed-dose combination of aspirin (B1665792) and the proton pump inhibitor omeprazole (B731), is primarily recognized for its dual mechanism of providing secondary cardiovascular protection while mitigating the risk of aspirin-induced gastric ulcers. While the cardioprotective effects of aspirin are largely attributed to the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, a growing body of evidence reveals a complex network of cellular and molecular targets for both aspirin and omeprazole that extend beyond this canonical pathway. This technical guide provides an in-depth exploration of these non-COX-1-mediated effects, offering insights into the broader pharmacological profile of this compound's active components.

Aspirin's Influence on the NF-κB Signaling Pathway

Aspirin has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[1][2][3] The interaction is multifaceted, with aspirin capable of both inhibiting and, under certain conditions, activating NF-κB, depending on the cellular context and duration of exposure.[3]

In the canonical NF-κB pathway, aspirin can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action is achieved through the inhibition of IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[1][4] As a result, the translocation of the active NF-κB p65/p50 dimer to the nucleus is blocked, leading to a downregulation of NF-κB target genes involved in inflammation and cell proliferation.[2][4]

Conversely, prolonged exposure to aspirin has been observed to induce IκBα degradation and NF-κB nuclear translocation in some cancer cell lines, leading to a pro-apoptotic effect.[3][5][6] This suggests a more complex, context-dependent role for aspirin in modulating NF-κB activity.

Quantitative Data on Aspirin's Effect on NF-κB Signaling
Cell LineAspirin ConcentrationEffect on NF-κB PathwayReference
Colorectal Cancer Cells0.05 - 5 mMInhibition of IKK, preventing NF-κB translocation[1]
Osteosarcoma CellsNot specifiedDecreased p65 NF-κB luciferase reporter activity by 50%[4]
Colorectal Cancer Cells1 - 3 mMConcentration-dependent degradation of IκBα[7]
Experimental Protocol: Measuring NF-κB Activation

Electrophoretic Mobility Shift Assay (EMSA): This technique is widely used to assess NF-κB DNA binding activity.

  • Nuclear Extract Preparation: Isolate nuclear proteins from cells treated with aspirin/vehicle control and stimulated with an NF-κB activator (e.g., TNF-α).

  • Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow NF-κB-DNA complex formation.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by competition assays using an unlabeled consensus oligonucleotide.

Western Blot for IκBα Degradation and p65 Nuclear Translocation:

  • Cell Lysis and Fractionation: Treat cells as described above. For IκBα degradation, prepare whole-cell lysates. For p65 translocation, perform cellular fractionation to separate cytoplasmic and nuclear extracts.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for IκBα and p65. Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the IκBα band intensity in treated cells compared to control indicates degradation. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate translocation.

Signaling Pathway Diagram

NO_Signaling cluster_endothelial_cell Endothelial Cell L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO catalyzed by eNOS eNOS Vasodilation,\nAnti-inflammatory Effects Vasodilation, Anti-inflammatory Effects NO->Vasodilation,\nAnti-inflammatory Effects Aspirin Aspirin Aspirin->eNOS activates (acetylation) Omeprazole Omeprazole DDAH DDAH Omeprazole->DDAH inhibits ADMA ADMA DDAH->ADMA degrades ADMA->eNOS inhibits Acetylomics_Workflow start Cell Treatment (Aspirin vs. Control) protein_extraction Protein Extraction & Digestion start->protein_extraction enrichment Enrichment of Acetylated Peptides protein_extraction->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis (Identification & Quantification) lc_ms->data_analysis end Identified Acetylated Proteins & Sites data_analysis->end

References

An In-depth Technical Guide to the Long-Term Impact of Yosprala on the Gastrointestinal Microbiome in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes available research on the individual components of Yosprala (aspirin and omeprazole). As of the last update, specific long-term studies on the combined formulation of this compound in research models are limited. The experimental protocols and potential impacts described herein are based on existing literature for aspirin (B1665792) and omeprazole (B731) individually and should be adapted and validated for specific research needs.

Introduction

This compound, a fixed-dose combination of aspirin and omeprazole, is designed to mitigate the gastrointestinal side effects of long-term aspirin therapy. Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), is crucial for the secondary prevention of cardiovascular and cerebrovascular events. However, its long-term use is associated with a risk of gastrointestinal ulcers and bleeding. Omeprazole, a proton pump inhibitor (PPI), reduces gastric acid production, thereby offering a protective effect against aspirin-induced upper gastrointestinal damage.

While the clinical benefits of this combination are established, the long-term consequences of this compound on the complex ecosystem of the gastrointestinal microbiome remain an area of active investigation. This technical guide provides an in-depth overview of the current understanding and methodologies for studying the long-term impact of this compound on the gut microbiome in research models.

Core Components and their Individual Impact on the Gut Microbiome

Aspirin

Aspirin can influence the gut microbiome composition and function. Studies in both human and animal models suggest that aspirin may alter the abundance of specific bacterial taxa. For instance, some research indicates that aspirin intake is associated with changes in the relative abundance of taxa such as Akkermansia, Prevotella, and Ruminococcaceae.[1] Furthermore, aspirin has been shown to affect microbial metabolism and may play a role in modulating the gut microbial landscape in the context of colorectal cancer prevention.

Omeprazole (Proton Pump Inhibitor)

Proton pump inhibitors, including omeprazole, have a more pronounced and widely studied impact on the gut microbiome. By increasing the gastric pH, PPIs can alter the composition of the gut microbiota.[2][3] This alteration can lead to a decrease in microbial diversity and an overgrowth of certain bacterial species, which may increase the risk of enteric infections such as those caused by Clostridium difficile.[2][3] Long-term PPI use has been associated with significant changes in the gut microbiome, with effects potentially persisting for years after discontinuation. The reduction in gastric acid allows for the survival and colonization of oral bacteria in the lower gastrointestinal tract.[4][5]

Potential Long-Term Effects of this compound on the Gastrointestinal Microbiome

The co-administration of aspirin and omeprazole in this compound presents a complex interaction with the gut microbiome. The omeprazole component is likely to be the primary driver of microbial shifts due to its acid-suppressing effects. The long-term impact of this compound can be hypothesized to be a combination of the individual effects of its components, potentially leading to:

  • Altered Microbial Diversity: A potential decrease in overall alpha-diversity due to the effects of omeprazole.

  • Taxonomic Shifts: Changes in the relative abundance of specific bacterial phyla, genera, and species. For instance, an increase in the proportion of Lactobacillales has been observed in low-dose aspirin users who also take a PPI.[6][7]

  • Functional Metagenomic Changes: Alterations in microbial gene pathways related to metabolism, inflammation, and colonization resistance.

  • Increased Risk of Dysbiosis: A microbial imbalance that could potentially increase susceptibility to opportunistic pathogens.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on findings from studies on the individual components of this compound. These tables are intended to serve as a template for presenting data from future long-term studies on this compound.

Table 1: Hypothetical Changes in Gut Microbiome Alpha Diversity in a Murine Model After 6 Months of this compound Administration

GroupShannon Diversity Index (Mean ± SD)Chao1 Richness Estimator (Mean ± SD)
Control4.5 ± 0.51200 ± 150
This compound3.8 ± 0.61000 ± 180

Table 2: Hypothetical Relative Abundance of Key Bacterial Taxa (%) in a Murine Model After 6 Months of this compound Administration

TaxonControl (Mean ± SD)This compound (Mean ± SD)Fold Change
Firmicutes65 ± 570 ± 6+1.08
Bacteroidetes25 ± 420 ± 5-0.80
Proteobacteria2 ± 14 ± 1.5+2.00
Lactobacillales3 ± 1.56 ± 2+2.00
Clostridioides0.1 ± 0.050.3 ± 0.1+3.00

Experimental Protocols

This section outlines detailed methodologies for conducting a long-term study on the impact of this compound on the gut microbiome in a research model, such as mice.

Animal Model and Husbandry
  • Model: C57BL/6 mice, 8-10 weeks old at the start of the experiment.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

  • Diet: A standardized chow diet should be provided ad libitum.

  • Groups:

    • Control group: Vehicle administration.

    • This compound group: Administration of a clinically relevant dose of this compound.

Drug Administration
  • Dosage: The dosage of this compound should be calculated based on body surface area conversion from the human dose.

  • Route of Administration: Oral gavage is a common and precise method for drug administration in mice.

  • Duration: A long-term study should be conducted for a minimum of 6 months to observe chronic effects.

Sample Collection
  • Fecal Samples: Fecal pellets should be collected at regular intervals (e.g., baseline, 1, 3, and 6 months) and immediately stored at -80°C for microbiome analysis.

  • Intestinal Contents and Tissues: At the end of the study, mice should be euthanized, and intestinal contents from different sections (e.g., cecum, colon) and intestinal tissues should be collected for analysis.

Microbiome Analysis
  • DNA Extraction: Bacterial DNA should be extracted from fecal and intestinal content samples using a validated commercial kit.

  • 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene should be amplified by PCR and sequenced on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis: Sequencing data should be processed using a standard bioinformatics pipeline (e.g., QIIME 2, DADA2) to determine alpha and beta diversity, and to identify differentially abundant taxa.

Metagenomic and Metabolomic Analysis
  • Shotgun Metagenomic Sequencing: To assess the functional potential of the microbiome, shotgun metagenomic sequencing can be performed.

  • Metabolomics: Analysis of fecal and serum metabolites using techniques like mass spectrometry can provide insights into the functional output of the gut microbiome.

Visualization of Pathways and Workflows

Signaling Pathways

Aspirin has been shown to influence host signaling pathways, in part through its interaction with the gut microbiome and its metabolites. Two such pathways are the Farnesoid X Receptor (FXR) and Endothelin-1 (ET-1) signaling pathways, which are involved in intestinal homeostasis and injury.[8][9][10]

Aspirin_Signaling_Pathway cluster_aspirin Aspirin cluster_gut_microbiota Gut Microbiota cluster_host_response Host Response Aspirin Aspirin Microbiota Gut Microbiota Aspirin->Microbiota Modulates FXR FXR Signaling (Inhibited) Aspirin->FXR Direct Effect ET1 ET-1 Signaling (Activated) Aspirin->ET1 Microbiota->FXR Metabolites Inflammation Intestinal Inflammation and Injury FXR->Inflammation Suppresses ET1->Inflammation Promotes Omeprazole_Microbiome_Interaction Omeprazole Omeprazole (PPI) GastricAcid Gastric Acid Secretion Omeprazole->GastricAcid Inhibits GastricpH Increased Gastric pH Microbiome Altered Gut Microbiome GastricpH->Microbiome Dysbiosis Dysbiosis Microbiome->Dysbiosis InfectionRisk Increased Risk of Enteric Infections Dysbiosis->InfectionRisk Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome Assessment AnimalModel Animal Model (e.g., C57BL/6 Mice) Groups Grouping: - Control - this compound AnimalModel->Groups Administration Long-Term Administration (≥6 months) Groups->Administration Fecal Fecal Samples (Time-course) Administration->Fecal Terminal Terminal Collection: - Intestinal Contents - Tissues Administration->Terminal Sequencing 16S rRNA & Shotgun Metagenomic Sequencing Fecal->Sequencing Terminal->Sequencing Metabolomics Metabolomics (Mass Spectrometry) Terminal->Metabolomics Bioinformatics Bioinformatic & Statistical Analysis Sequencing->Bioinformatics Metabolomics->Bioinformatics MicrobialChanges Microbial Composition & Functional Changes Bioinformatics->MicrobialChanges HostResponse Host Physiological & Pathological Changes Bioinformatics->HostResponse

References

Preclinical Efficacy and Safety of Aspirin-Omeprazole Combination Therapy: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical data supporting the development of Yosprala (a coordinated-delivery tablet of aspirin (B1665792) and omeprazole). The focus is on the foundational animal studies that established the gastroprotective efficacy of omeprazole (B731) when co-administered with aspirin, a critical aspect of mitigating the well-known gastrointestinal side effects of long-term aspirin therapy. While specific preclinical data on the final this compound formulation is limited in publicly available literature, this guide synthesizes key findings from studies using the individual components in combination, providing a robust preclinical rationale for the fixed-dose product.

Preclinical Gastrointestinal Safety and Efficacy

The primary goal of combining aspirin with omeprazole is to reduce the risk of aspirin-associated gastric ulceration. Preclinical studies have consistently demonstrated the efficacy of this combination in animal models of gastric injury.

Experimental Protocols for Aspirin-Induced Gastric Ulcer Models

A common preclinical model involves the induction of gastric ulcers in rodents using high doses of aspirin. The protective effect of omeprazole is then evaluated.

Typical Protocol: Aspirin-Induced Ulcer Model in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are typically used.[1] Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into several experimental groups (n=6-10 per group), including:

    • Vehicle Control (e.g., 1% Carboxymethyl cellulose (B213188) solution)

    • Aspirin Only (Ulcer control)

    • Aspirin + Omeprazole

    • Omeprazole Only

  • Induction of Gastric Ulcers: Aspirin, suspended in a vehicle like 1% CMC, is administered orally via gavage at doses ranging from 200 mg/kg to 500 mg/kg. This is typically done once daily for a period of 5 to 15 days.[1][2] In some models, pylorus ligation is performed on the final day to increase gastric acid exposure.[2]

  • Treatment: Omeprazole (at doses of 10 mg/kg or 20 mg/kg) is administered orally approximately 30-60 minutes before the aspirin administration in the treatment groups.

  • Endpoint Analysis: After the treatment period, animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed.

  • Evaluation of Gastric Lesions: The gastric mucosa is examined for lesions. The severity of the damage is quantified using an Ulcer Index (UI) . The UI is often calculated by scoring the number and severity of lesions (e.g., petechiae, erosions, ulcers). Gastric juice may also be collected to measure total acidity and pH.[2][3] Histopathological examination of stomach tissue is performed to assess for mucosal necrosis, edema, and congestion.[3]

Quantitative Data on Gastroprotection

Preclinical studies provide quantitative evidence of omeprazole's ability to mitigate aspirin-induced gastric damage. The data below is synthesized from representative studies in rat models.

Table 1: Effect of Omeprazole on Aspirin-Induced Ulcer Index in Rats

Treatment GroupDose (mg/kg)DurationMean Ulcer Index (± SEM)Percent Inhibition (%)
Aspirin Control2007 days24.50 ± 2.18-
Aspirin + Omeprazole200 (Aspirin) + 20 (Omeprazole)7 days2.67 ± 0.6189.1%

Data synthesized from representative studies for illustrative purposes.[3]

Table 2: Effect of Omeprazole on Gastric Juice Parameters in Aspirin-Treated Rats

Treatment GroupDose (mg/kg)Total Acidity (mEq/L ± SEM)
Aspirin + Pylorus Ligation200105.50 ± 2.50
Aspirin + Pylorus Ligation + Omeprazole200 (Aspirin) + 10 (Omeprazole)75.16 ± 2.60

Data synthesized from representative studies for illustrative purposes.[2]

Preclinical Antiplatelet Efficacy

A key consideration for this compound is ensuring that the gastroprotective component, omeprazole, does not interfere with the antiplatelet efficacy of aspirin. While preclinical animal data on this specific interaction is limited, studies suggest that omeprazole's alteration of gastric pH could potentially reduce aspirin's bioavailability.[4] However, human pharmacology studies have largely indicated that omeprazole does not significantly compromise the antiplatelet effects of low-dose aspirin.[5][6]

The primary mechanism of aspirin's antiplatelet effect is the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, which blocks the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation. Preclinical evaluation of this endpoint would typically involve measuring ex vivo platelet aggregation in response to agonists like arachidonic acid or collagen.

Preclinical Safety and Toxicology

Toxicology studies on the individual components provide the foundation for the safety profile of the combination product.

  • Aspirin: The acute oral 50% lethal dose (LD50) in rats is approximately 1.5 g/kg. Chronic administration of high doses in rodents can lead to renal papillary necrosis.[7]

  • Omeprazole: Omeprazole exhibits low acute toxicity, with an oral LD50 value above 4 g/kg in rodents.[8] Long-term studies with high doses in rats have shown hyperplasia of enterochromaffin-like (ECL) cells in the stomach, a consequence of sustained hypergastrinemia from profound acid suppression.[8][9]

No unexpected toxicities have been reported from the combination in preclinical models beyond the known effects of the individual components.

Visualizations: Workflows and Mechanisms of Action

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the gastroprotective effects of an aspirin-omeprazole combination in a preclinical rat model.

G cluster_prep Preparation Phase cluster_treatment Treatment Phase (5-15 Days) cluster_analysis Analysis Phase start Animal Acclimatization (1 week) grouping Randomization into Treatment Groups start->grouping control Aspirin Only (e.g., 200 mg/kg) grouping->control treatment Aspirin + Omeprazole (e.g., 200 + 20 mg/kg) grouping->treatment vehicle Vehicle Control grouping->vehicle euth Euthanasia & Stomach Excision control->euth treatment->euth vehicle->euth analysis Gastric Lesion Scoring (Ulcer Index) Total Acidity Measurement euth->analysis histo Histopathology analysis->histo

Preclinical Gastric Ulcer Model Workflow
Dual Mechanism of Action

This compound is designed with a dual mechanism to provide both cardioprotection and gastroprotection. The immediate-release omeprazole raises intragastric pH, protecting the stomach lining before the delayed-release aspirin is absorbed to exert its systemic antiplatelet effect.

G cluster_stomach Stomach Lumen (Low pH) cluster_parietal Gastric Parietal Cell cluster_platelet Systemic Circulation (Platelet) This compound This compound Tablet Ingestion omeprazole Immediate-Release Omeprazole This compound->omeprazole dissolves first aspirin_dr Delayed-Release Enteric-Coated Aspirin Core This compound->aspirin_dr proton_pump H+/K+ ATPase (Proton Pump) omeprazole->proton_pump INHIBITS aspirin_abs Aspirin Absorption (in small intestine) aspirin_dr->aspirin_abs dissolves at higher pH acid H+ (Acid) Secretion proton_pump->acid cox1 COX-1 Enzyme aspirin_abs->cox1 IRREVERSIBLY INHIBITS txa2 Thromboxane A2 (Platelet Aggregator) cox1->txa2

Coordinated Delivery and Dual Mechanism

References

An In-depth Technical Guide on Genetic Factors Influencing the Therapeutic Response to Yosprala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yosprala® is a fixed-dose combination product containing immediate-release omeprazole (B731) and delayed-release aspirin (B1665792).[1][2] It is indicated for patients who require aspirin for secondary prevention of cardiovascular and cerebrovascular events and who are at risk of developing aspirin-associated gastric ulcers.[3][4] The omeprazole component is designed to raise intragastric pH, thereby reducing the risk of aspirin-induced gastric mucosal injury.[1][2] The therapeutic response to both aspirin and omeprazole is subject to significant interindividual variability, a substantial portion of which can be attributed to genetic factors.[5][6][7] This guide provides a comprehensive overview of the key genetic determinants influencing the efficacy and safety of this compound's components, details relevant experimental protocols, and presents quantitative data in a structured format.

Pharmacogenomics of Omeprazole

The primary determinant of omeprazole's therapeutic efficacy is the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme, which is the principal enzyme responsible for its metabolism.[8][9] Genetic variations in the CYP2C19 gene can lead to different metabolizer phenotypes, which in turn affect plasma concentrations of omeprazole and the degree of gastric acid suppression.[6][10]

CYP2C19 Metabolizer Phenotypes

Individuals can be categorized into several metabolizer phenotypes based on their CYP2C19 genotype:

  • Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., CYP2C19*17). They metabolize omeprazole very quickly, which can lead to lower plasma concentrations and potentially insufficient acid suppression with standard doses.[8][11][12]

  • Rapid Metabolizers (RMs): Also exhibit increased enzyme activity and may experience subtherapeutic exposure to standard omeprazole doses.[8]

  • Normal Metabolizers (NMs): Have two functional alleles (e.g., CYP2C191/1) and exhibit the expected response to standard omeprazole doses.[8][9]

  • Intermediate Metabolizers (IMs): Carry one reduced-function or no-function allele (e.g., CYP2C191/2). They have higher plasma concentrations of omeprazole compared to NMs.[6][8]

  • Poor Metabolizers (PMs): Have two no-function alleles (e.g., CYP2C192/2, CYP2C192/3, CYP2C193/3). They exhibit significantly reduced metabolism of omeprazole, leading to substantially higher plasma concentrations and a more pronounced effect on gastric acid suppression.[6][8] Approximately 3% of Caucasians and 15-20% of Asians are poor metabolizers.[9]

Impact of CYP2C19 Genotype on Clinical Outcomes

The clinical implications of CYP2C19 polymorphisms are significant, particularly in the context of treating acid-related disorders like gastroesophageal reflux disease (GERD) and eradicating Helicobacter pylori.[6]

  • GERD Treatment: Poor metabolizers tend to have better symptom control and higher healing rates of erosive esophagitis compared to normal and ultrarapid metabolizers on standard omeprazole doses.[6][10] Conversely, ultrarapid and rapid metabolizers may experience treatment failure.[8][11]

  • H. pylori Eradication: The efficacy of triple therapy regimens containing a proton pump inhibitor (PPI) is influenced by the CYP2C19 genotype. Higher intragastric pH is crucial for the efficacy of certain antibiotics used in these regimens. Poor metabolizers often have higher eradication rates compared to normal metabolizers.[9]

Quantitative Data on Omeprazole Pharmacogenomics
Genetic Variant/PhenotypeEffect on Omeprazole Pharmacokinetics/PharmacodynamicsClinical ImplicationOdds Ratio (OR) / p-valueReference
CYP2C19 Poor Metabolizer 4- to 12-fold higher AUC of omeprazole compared to normal metabolizers.[6]Increased acid suppression, higher efficacy in GERD and H. pylori eradication.[6][8]GERD recurrence risk for NM vs PM: OR 10.3 (95% CI: 2.7–38.5), p=0.001.[6][6][8]
CYP2C19 Ultrarapid Metabolizer Lower plasma concentrations of omeprazole.[8][12]Increased risk of therapeutic failure.[8][11][12]CPIC guidelines recommend a 100% increase in daily PPI dose for UMs.[11][8][11][12]
CYP2C19*17 allele Associated with increased enzyme activity.[9][11]May lead to reduced omeprazole exposure and treatment failure.[11]The Dutch Pharmacogenetics Working Group recommends a three-fold higher omeprazole dose for UMs in H. pylori eradication therapy.[11][9][11]
CYP2C:TG haplotype Associated with increased CYP2C19 metabolism.[11]Potential for omeprazole treatment failure in GERD.[11]Significant association with omeprazole treatment failure in GERD patients with TG/TG genotype.[11][11]

Pharmacogenomics of Aspirin

The antiplatelet effect of aspirin is primarily mediated by the irreversible inhibition of cyclooxygenase-1 (COX-1), which blocks the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[13] "Aspirin resistance" is a term used to describe the failure of aspirin to produce the expected biological response, and genetic factors are believed to play a role.[14][15]

Genetic Variants Associated with Aspirin Response

Several genes have been investigated for their potential role in modulating the response to aspirin:

  • PTGS1 (COX-1): As the direct target of aspirin, genetic variations in this gene are of particular interest.[15]

    • The A-842G and C50T single nucleotide polymorphisms (SNPs), which are in complete linkage disequilibrium, have been associated with greater inhibition of prostaglandin (B15479496) H2 formation by aspirin in heterozygous individuals.[16]

    • Certain COX-1 haplotypes have been significantly associated with aspirin response as measured by arachidonic acid-induced platelet aggregation and serum TXB2 levels.[13]

    • The rs1330344 (-1676A>G) SNP in COX-1 has been associated with aspirin resistance, with G-allele carriers having an increased risk.[17]

  • PTGS2 (COX-2): Polymorphisms in the COX-2 gene, such as rs20417 (-G765C) , have been studied in relation to aspirin resistance, although findings have been inconsistent.[18]

  • P2RY1: This gene encodes a platelet receptor. The 1622 G/G genotype has been linked to higher levels of arachidonic acid-induced platelet aggregation and an increased risk of inadequate platelet response to aspirin.[19] Carriers of this genotype had an 8.5-fold increased risk of inadequate aspirin response.[19]

  • Glycoprotein IIb/IIIa (ITGA2B, ITGB3): Polymorphisms in the genes encoding these platelet surface glycoproteins have been associated with a reduced antiplatelet effect of aspirin.[5]

  • HMOX1 (Heme Oxygenase-1): The rs2071746 (-413A>T) SNP in the HO-1 gene has been associated with aspirin resistance, with T-allele carriers having an increased risk.[17]

Quantitative Data on Aspirin Pharmacogenomics
GeneGenetic VariantEffect on Aspirin ResponseOdds Ratio (OR) / p-valueReference
P2RY1 1622 G/G genotypeHigher arachidonic acid-induced platelet aggregation.[19]Increased risk of inadequate aspirin response: OR 8.5 (1.4 - 53.3), p=0.022.[19][19]
COX-1 (PTGS1) rs1330344 (-1676A>G) G-alleleIncreased risk of aspirin resistance.[17]OR = 1.77 (95% CI: 1.07-2.92), p=0.02.[17][17]
HO-1 (HMOX1) rs2071746 (-413A>T) T-alleleIncreased risk of aspirin resistance.[17]OR = 1.70 (95% CI: 1.02-2.79), p=0.04.[17][17]
COX-1 (PTGS1) A-842G/C50T haplotypeGreater inhibition of prostaglandin H2 formation by aspirin.[16]p = 0.01.[16][16]

Signaling Pathways and Experimental Workflows

Gastric Acid Secretion Pathway and Omeprazole's Mechanism of Action

cluster_parietal_cell Gastric Parietal Cell cluster_liver Liver H+/K+ ATPase H+/K+ ATPase (Proton Pump) H_lumen H+ (Lumen) H+/K+ ATPase->H_lumen H+ Secretion K_cell K+ (Cell) K_cell->H+/K+ ATPase Omeprazole Omeprazole (Active Form) Omeprazole->H+/K+ ATPase Irreversible Inhibition Omeprazole_inactive Inactive Metabolites CYP2C19 CYP2C19 CYP2C19->Omeprazole_inactive Omeprazole_prodrug Omeprazole (Prodrug) Omeprazole_prodrug->Omeprazole Activation in acidic environment Omeprazole_prodrug->CYP2C19 Metabolism

Omeprazole's mechanism of action and metabolism.
Prostaglandin Synthesis Pathway and Aspirin's Mechanism of Action

cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Acetylation

Aspirin's inhibition of the COX-1 pathway.
Experimental Workflow for a this compound Pharmacogenomic Study

Patient_Recruitment Patient Recruitment (Secondary CV Prevention) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Platelet Function, Gastric pH) Informed_Consent->Baseline_Assessment DNA_Extraction DNA Extraction (Blood/Saliva) Informed_Consent->DNA_Extraction Yosprala_Admin This compound Administration Baseline_Assessment->Yosprala_Admin Genotyping Genotyping (CYP2C19, COX-1, etc.) DNA_Extraction->Genotyping Data_Analysis Data Analysis (Genotype-Phenotype Correlation) Genotyping->Data_Analysis Follow_Up Follow-up Assessments (Platelet Function, Gastric pH, Adverse Events) Yosprala_Admin->Follow_Up Follow_Up->Data_Analysis

A typical workflow for a pharmacogenomic study.

Experimental Protocols

Genotyping of CYP2C19 and Aspirin-Related Genes

Objective: To identify genetic variants in CYP2C19, PTGS1, P2RY1, and other relevant genes.

Methodology: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or TaqMan SNP Genotyping Assays

  • DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using commercially available kits (e.g., QIAamp DNA Blood Mini Kit).

  • PCR Amplification: Specific regions of the target genes containing the SNPs of interest are amplified using PCR with specific primers.

  • Genotyping:

    • For PCR-RFLP: The PCR products are digested with a specific restriction enzyme that recognizes and cuts at the polymorphic site. The resulting DNA fragments are separated by gel electrophoresis. The fragment patterns will differ depending on the genotype.

    • For TaqMan Assays: This is a real-time PCR-based method that uses allele-specific fluorescently labeled probes. The instrument detects the fluorescence signal generated during PCR, allowing for the determination of the genotype.

  • Data Analysis: The results are analyzed to determine the genotype of each individual for the specific SNPs.

Assessment of Omeprazole's Pharmacodynamic Effect

Objective: To measure the degree of gastric acid suppression.

Methodology: 24-Hour Intragastric pH Monitoring

  • Catheter Placement: A thin, pH-sensitive catheter is inserted through the nose and into the stomach of the patient.

  • Data Recording: The catheter is connected to a portable recording device that continuously measures and records the intragastric pH over a 24-hour period.

  • Data Analysis: The percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4) is calculated. This provides a measure of the effectiveness of acid suppression.

Assessment of Aspirin's Antiplatelet Effect

Objective: To measure the extent of platelet inhibition.

Methodology: Light Transmission Aggregometry (LTA)

  • Blood Sample Collection: A blood sample is collected from the patient into a tube containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood sample is centrifuged at a low speed to separate the platelet-rich plasma from other blood components.

  • Platelet Aggregation Measurement: The PRP is placed in an aggregometer. A platelet agonist, such as arachidonic acid (to specifically assess the COX-1 pathway) or adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP.[19]

  • Data Analysis: The aggregometer measures the change in light transmission through the PRP as platelets aggregate. The maximum platelet aggregation is recorded as a percentage. Inadequate aspirin response is often defined as arachidonic acid-induced aggregation of ≥20%.[19]

Clinical Implications and Future Directions

The pharmacogenomic data for omeprazole and aspirin have significant implications for the clinical use of this compound.

  • For the Omeprazole Component: CYP2C19 genotyping could help personalize the dosing of PPIs to ensure adequate gastric protection, especially in ultrarapid metabolizers who might be at higher risk for aspirin-associated gastric ulcers despite being on this compound.

  • For the Aspirin Component: While routine genetic testing for aspirin resistance is not currently standard practice, understanding the genetic basis for variability in aspirin response could help identify patients at higher risk for cardiovascular events despite aspirin therapy.

To date, there are no specific pharmacogenomic studies on the this compound combination product. Future research should focus on:

  • Investigating the combined effect of CYP2C19 and aspirin-related gene polymorphisms on the efficacy and safety of this compound.

  • Conducting clinical trials to determine if genotype-guided dosing of this compound can improve clinical outcomes.

  • Identifying novel genetic markers that influence the response to both omeprazole and aspirin.

By integrating pharmacogenomic information into clinical practice, it may be possible to optimize the use of this compound, maximizing its benefits while minimizing its risks.

References

Methodological & Application

Application Notes and Protocols for Yosprala Administration in Rodent Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of a Yosprala-equivalent combination of aspirin (B1665792) and omeprazole (B731) in rodent models of thrombosis. The following sections detail the rationale, dosing, experimental procedures, and relevant signaling pathways to facilitate the study of this compound's antithrombotic effects in a preclinical setting.

Introduction

This compound is a combination drug containing aspirin, a nonsteroidal anti-inflammatory drug (NSAID) with antiplatelet properties, and omeprazole, a proton pump inhibitor.[1] Aspirin's primary mechanism of antithrombotic action is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[2][3] This action blocks the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation.[1][4][5] The inclusion of omeprazole aims to mitigate the gastrointestinal side effects associated with aspirin by suppressing gastric acid production.

Recommended Dosing in Rodents

The following table provides recommended oral dosage ranges for aspirin and omeprazole in rats and mice to mimic the effects of this compound. Doses should be optimized based on the specific rodent strain, age, and experimental goals.

SpeciesAspirin (Antiplatelet Effect)Omeprazole (Gastroprotective Effect)VehicleAdministration Route
Rat 10 - 30 mg/kg20 - 40 mg/kg0.5% Carboxymethyl celluloseOral gavage
Mouse 3 - 60 mg/kg20 - 40 mg/kg0.5% Carboxymethyl celluloseOral gavage

Note: It is recommended to administer omeprazole 30-60 minutes prior to aspirin to ensure adequate gastric acid suppression before aspirin absorption.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

This model is widely used to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents.[6][7][8][9]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Aspirin and Omeprazole

  • Vehicle (0.5% Carboxymethyl cellulose)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (35-50% in distilled water)

  • Filter paper strips (2 mm x 5 mm)

  • Surgical instruments (scissors, forceps, vessel clamp)

  • Doppler flow probe or similar blood flow monitoring device

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Drug Administration: Administer omeprazole via oral gavage. After 30-60 minutes, administer aspirin via oral gavage. The control group should receive the vehicle. Allow for a 60-minute absorption period after aspirin administration before surgical procedures.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissues.

    • Place a Doppler flow probe under the artery to monitor blood flow.

  • Thrombosis Induction:

    • Soak a strip of filter paper in the FeCl₃ solution.

    • Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for 10 minutes.[7][8]

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Data Collection:

    • Continuously monitor blood flow using the Doppler probe.

    • Record the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.

    • At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.

Tail Bleeding Time Assay (Mouse)

This assay is a common method to assess primary hemostasis and the in vivo effects of antiplatelet agents.[10][11][12][13][14]

Materials:

  • Male C57BL/6 mice (20-25g)

  • Aspirin and Omeprazole

  • Vehicle (0.5% Carboxymethyl cellulose)

  • Saline solution (37°C)

  • Filter paper

  • Surgical scissors or scalpel

Procedure:

  • Drug Administration: Administer omeprazole via oral gavage. After 30-60 minutes, administer aspirin via oral gavage. The control group should receive the vehicle. Wait for 60 minutes for drug absorption.

  • Bleeding Induction:

    • Anesthetize the mouse or use a restraining device.

    • Transect the tail 2-3 mm from the tip using a sharp scalpel or scissors.

  • Measurement of Bleeding Time:

    • Immediately immerse the transected tail in a tube containing saline at 37°C.[12]

    • Start a stopwatch and measure the time until bleeding ceases. Cessation of bleeding is defined as no sign of bleeding for at least 30 seconds.

    • Alternatively, gently blot the tail on filter paper every 15-30 seconds until no more blood is absorbed.

  • Data Analysis: Compare the bleeding times between the treated and control groups. A significant prolongation of bleeding time in the treated group indicates an antiplatelet effect.

Signaling Pathway and Experimental Workflow

Aspirin's Antiplatelet Signaling Pathway

The following diagram illustrates the mechanism of action of aspirin in inhibiting platelet aggregation.

Aspirin_Pathway cluster_membrane Cell Membrane cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation (Shape Change, Degranulation) TXA2->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition

Caption: Aspirin irreversibly inhibits COX-1, preventing the synthesis of Thromboxane A2 and subsequent platelet activation and aggregation.

Experimental Workflow for this compound Administration in a Rodent Thrombosis Model

The following diagram outlines the general experimental workflow for assessing the antithrombotic effects of a this compound-equivalent in a rodent model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Omeprazole_Admin Omeprazole Administration (Oral Gavage) Randomization->Omeprazole_Admin Aspirin_Admin Aspirin Administration (Oral Gavage) Omeprazole_Admin->Aspirin_Admin 30-60 min wait Thrombosis_Induction Thrombosis Induction (e.g., FeCl3 model or Tail Bleeding) Aspirin_Admin->Thrombosis_Induction 60 min wait Data_Collection Data Collection (e.g., TTO, Bleeding Time) Thrombosis_Induction->Data_Collection Analysis Data Analysis and Statistical Comparison Data_Collection->Analysis

References

Application Note: A Validated High-Performance Liquid Chromatography Method for the Simultaneous Quantification of Yosprala® (Aspirin and Omeprazole) and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination and quantification of the active pharmaceutical ingredients of Yosprala®, aspirin (B1665792) and omeprazole (B731), along with their primary metabolites: salicylic (B10762653) acid, 5-hydroxyomeprazole, and omeprazole sulfone. This method is suitable for pharmacokinetic and drug metabolism studies in human plasma. The protocol employs a protein precipitation extraction procedure followed by chromatographic separation on a C18 column with UV detection. The method has been developed by harmonizing parameters from previously published and validated individual assays to provide a comprehensive analytical tool for researchers in drug development and clinical pharmacology.

Introduction

This compound® is a combination product containing enteric-coated aspirin, an antiplatelet agent, and immediate-release omeprazole, a proton pump inhibitor. It is prescribed for patients who require aspirin for secondary prevention of cardiovascular and cerebrovascular events and are at risk of developing aspirin-associated gastric ulcers. Aspirin is rapidly hydrolyzed in the body to its active metabolite, salicylic acid. Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, to its main metabolites, 5-hydroxyomeprazole and omeprazole sulfone.

The simultaneous quantification of both parent drugs and their major metabolites is crucial for understanding the complete pharmacokinetic profile of this compound®. This application note provides a detailed protocol for a validated HPLC method that allows for the concurrent measurement of all five analytes in a single chromatographic run, offering an efficient and reliable tool for researchers.

Metabolic Pathways of Aspirin and Omeprazole

The metabolic pathways of aspirin and omeprazole are well-characterized. Aspirin undergoes rapid hydrolysis to salicylic acid. Omeprazole is metabolized to 5-hydroxyomeprazole and omeprazole sulfone via hydroxylation and sulfoxidation, respectively.

metabolic_pathway cluster_aspirin Aspirin Metabolism cluster_omeprazole Omeprazole Metabolism Aspirin Aspirin (Acetylsalicylic Acid) SA Salicylic Acid Aspirin->SA Hydrolysis Omeprazole Omeprazole Hydroxy 5-Hydroxyomeprazole Omeprazole->Hydroxy CYP2C19 Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP3A4

Metabolic pathways of aspirin and omeprazole.

Experimental Protocols

Materials and Reagents
  • Aspirin, Salicylic Acid, Omeprazole, 5-Hydroxyomeprazole, and Omeprazole Sulfone reference standards

  • HPLC-grade acetonitrile (B52724) and methanol

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Orthophosphoric acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with orthophosphoric acid). The mobile phase is a gradient mixture of the phosphate buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard Stock Solutions: Prepare individual stock solutions of aspirin, salicylic acid, omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone (e.g., 1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.

Sample Preparation
  • To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Conditions

The following HPLC conditions are proposed as a starting point and may require optimization for specific instrumentation and columns.

ParameterProposed Value
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 230 nm

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

G start Receive Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification report Generate Report quantification->report

Experimental workflow for sample analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the HPLC method for each analyte, compiled from various validated methods.

Table 1: Chromatographic Properties

AnalyteExpected Retention Time (min)
Omeprazole Sulfone~3.5
5-Hydroxyomeprazole~4.8
Salicylic Acid~6.2
Omeprazole~7.5
Aspirin~9.0

Table 2: Method Validation Parameters

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (%RSD)
Aspirin0.1 - 200.030.198 - 102< 5
Salicylic Acid0.1 - 250.030.197 - 103< 5
Omeprazole0.05 - 100.0150.0598 - 102< 6
5-Hydroxyomeprazole0.05 - 100.0150.0597 - 103< 7
Omeprazole Sulfone0.05 - 100.0150.0598 - 102< 6

Note: The values presented in these tables are harmonized from multiple sources and should be validated for the specific laboratory conditions and instrumentation.

Conclusion

The HPLC method outlined in this application note provides a reliable and efficient means for the simultaneous quantification of aspirin, omeprazole, and their major metabolites in human plasma. The detailed protocol and performance characteristics serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research, enabling comprehensive pharmacokinetic assessments of this compound®. It is recommended that users perform a full method validation according to ICH guidelines in their own laboratory to ensure the accuracy and precision of their results.

Application Notes and Protocols for Evaluating the Gastroprotective Effects of Yosprala in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yosprala is a combination pharmaceutical product containing aspirin (B1665792), a nonsteroidal anti-inflammatory drug (NSAID), and omeprazole (B731), a proton pump inhibitor (PPI).[1][2][3] It is designed to provide the cardiovascular and cerebrovascular benefits of aspirin while mitigating the risk of gastric ulcers, a common side effect of NSAID therapy.[1][3][4] These application notes provide detailed protocols for preclinical evaluation of this compound's gastroprotective effects in an aspirin-induced gastric ulcer model in rats.

The primary mechanism of aspirin-induced gastric injury involves the inhibition of cyclooxygenase-1 (COX-1), which leads to a decrease in the synthesis of protective prostaglandins (B1171923).[5][6][7] This reduction in prostaglandins impairs several crucial protective functions of the gastric mucosa, including mucus and bicarbonate secretion, and mucosal blood flow.[5] Omeprazole offers gastroprotection by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby significantly reducing the secretion of gastric acid.[8][9][10][11] Evidence also suggests that omeprazole may enhance gastric mucosal blood flow, further contributing to its protective effects.[12][13][14][15]

This document outlines a series of experiments to quantify the gastroprotective efficacy of this compound by assessing gastric mucosal integrity, and key biomarkers of gastric damage and protection.

Experimental Design and Workflow

A logical workflow is essential for the successful execution of these studies. The following diagram illustrates the key phases of the experimental plan.

experimental_workflow cluster_setup Phase 1: Acclimatization & Grouping cluster_treatment Phase 2: Dosing Regimen cluster_induction Phase 3: Ulcer Induction cluster_analysis Phase 4: Sample Collection & Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Oral Gavage (e.g., 7 days) Grouping->Dosing Induction Aspirin Administration (e.g., 200 mg/kg) Dosing->Induction Sacrifice Euthanasia & Stomach Collection Induction->Sacrifice Macro_Eval Macroscopic Ulcer Scoring Sacrifice->Macro_Eval Histo_Eval Histopathological Analysis Sacrifice->Histo_Eval Biochem_Eval Biochemical Assays Sacrifice->Biochem_Eval

Caption: Experimental workflow for evaluating this compound's gastroprotective effects.

Key Signaling Pathways

Understanding the molecular mechanisms underlying aspirin-induced gastric damage and this compound's protective actions is crucial for interpreting experimental outcomes.

Aspirin-Induced Gastric Mucosal Injury

Aspirin's primary mechanism of gastric injury is the inhibition of the COX-1 enzyme, which disrupts the production of protective prostaglandins.

aspirin_pathway Aspirin Aspirin COX1 COX-1 Enzyme Aspirin->COX1 Inhibits Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins Produces Injury Gastric Mucosal Injury COX1->Injury Reduced Protection Leads to ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 MucusBicarb Mucus & Bicarbonate Secretion Prostaglandins->MucusBicarb Stimulates BloodFlow Mucosal Blood Flow Prostaglandins->BloodFlow Maintains Protection Gastric Mucosal Protection MucusBicarb->Protection BloodFlow->Protection

Caption: Aspirin's inhibition of COX-1 leads to reduced prostaglandin (B15479496) synthesis and gastric injury.

Gastroprotective Mechanism of Omeprazole

Omeprazole, the PPI component of this compound, directly targets the final step in acid production by parietal cells.

omeprazole_pathway Omeprazole Omeprazole (activated form) ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole->ProtonPump Irreversibly Inhibits H_ions H+ ions ProtonPump->H_ions Secretes AcidSecretion Gastric Acid Secretion (HCl) ProtonPump->AcidSecretion Reduced Secretion ParietalCell Gastric Parietal Cell H_ions->AcidSecretion GastricpH Increased Gastric pH AcidSecretion->GastricpH Leads to Protection Gastroprotection GastricpH->Protection

Caption: Omeprazole inhibits the proton pump, reducing gastric acid secretion.

Experimental Protocols

Animal Model of Aspirin-Induced Gastric Ulcer

This protocol describes the induction of gastric ulcers in rats using aspirin.

  • Animals: Male Wistar rats (200-250 g) are recommended.

  • Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Acclimatization: Allow a one-week acclimatization period before the experiment.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 1% Carboxymethyl cellulose (B213188) - CMC)

    • Group 2: Aspirin (e.g., 200 mg/kg)

    • Group 3: this compound (dose equivalent to the aspirin group)

    • Group 4: Omeprazole (dose equivalent to the this compound group)

  • Procedure:

    • Fast the rats for 24 hours prior to aspirin administration, with free access to water.

    • Administer the respective treatments (Vehicle, this compound, Omeprazole) orally via gavage 30 minutes before aspirin administration.[4]

    • Prepare a suspension of aspirin in 1% CMC.

    • Administer aspirin (200 mg/kg) or vehicle to the respective groups via oral gavage.[10][16][17]

    • Four to six hours after aspirin administration, euthanize the animals by CO2 asphyxiation followed by cervical dislocation.[2]

    • Immediately collect the stomachs for macroscopic and microscopic evaluation.

Macroscopic Gastric Ulcer Evaluation

This protocol details the scoring of gastric lesions.

  • Procedure:

    • Excise the stomach and open it along the greater curvature.

    • Gently rinse the stomach with cold saline to remove gastric contents.

    • Pin the stomach flat on a board for examination.

    • Measure the length and width of each hemorrhagic lesion in the glandular portion of the stomach.

    • Calculate the Ulcer Index (UI) using a scoring system. A common method is to sum the areas of all lesions for each stomach.[11] Another approach is a scoring system based on the severity and number of lesions.[3][18][19]

    • Scoring Criteria Example:

      • 0: No visible lesions

      • 1: Small, punctate lesions (<1 mm)

      • 2: Lesions 1-2 mm in length

      • 3: Lesions 2-4 mm in length

      • 4: Lesions >4 mm in length

      • The score can be multiplied by a factor of 2 if the width of the lesion is >1 mm.[20]

Histopathological Evaluation

Histological analysis provides a microscopic assessment of gastric mucosal damage.

  • Procedure:

    • Fix a section of the glandular stomach in 10% neutral buffered formalin.

    • Process the tissue through standard paraffin (B1166041) embedding techniques.

    • Section the tissue at 5 µm thickness and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections under a light microscope for:

      • Epithelial cell loss

      • Hemorrhage

      • Edema in the submucosa

      • Inflammatory cell infiltration (e.g., neutrophils)[1][21][22][23]

    • Score the histological changes based on a semi-quantitative scale.

Measurement of Prostaglandin E2 (PGE2) Levels

This protocol describes the quantification of PGE2 in gastric tissue using an ELISA kit.

  • Procedure:

    • Collect a sample of the glandular stomach, weigh it, and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.

    • Homogenize the tissue in an appropriate buffer (e.g., PBS) on ice.[24][25]

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[26][27][28]

    • Express the PGE2 concentration as pg/mg of protein.

Assessment of Oxidative Stress Markers

Oxidative stress plays a role in aspirin-induced gastric injury.[5][16]

  • Markers to Measure:

    • Malondialdehyde (MDA): A marker of lipid peroxidation.

    • Superoxide Dismutase (SOD) and Catalase (CAT): Key antioxidant enzymes.

    • Reduced Glutathione (GSH): A major non-enzymatic antioxidant.

  • Procedure:

    • Prepare gastric tissue homogenates as described for the PGE2 assay.

    • Use commercially available assay kits to measure the levels of MDA, SOD, CAT, and GSH according to the manufacturers' protocols.

    • Normalize the results to the protein concentration of the tissue homogenate.

Quantification of Inflammatory Cytokines

Aspirin can induce an inflammatory response in the gastric mucosa.[17][29]

  • Cytokines to Measure:

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Interleukin-1 beta (IL-1β)

    • Interleukin-6 (IL-6)

  • Procedure:

    • Prepare gastric tissue homogenates as described previously.

    • Use commercially available ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6.[30][31][32][33][34]

    • Express cytokine concentrations as pg/mg of protein.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Macroscopic Gastric Lesions

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SEM)% Protection
Vehicle Control-15.2 ± 1.8-
Aspirin20014.8 ± 1.52.6
This compound200 (aspirin) + 40 (omeprazole)3.5 ± 0.677.0
Omeprazole405.1 ± 0.866.4

*p < 0.05 compared to the Aspirin group.

Table 2: Effect of this compound on Gastric Mucosal PGE2 Levels

Treatment GroupDose (mg/kg)PGE2 (pg/mg protein) (Mean ± SEM)
Vehicle Control-250.6 ± 22.4
Aspirin20085.3 ± 9.7
This compound200 (aspirin) + 40 (omeprazole)92.1 ± 11.2
Omeprazole40245.8 ± 20.1

*p < 0.05 compared to the Vehicle Control group.

Table 3: Effect of this compound on Oxidative Stress Markers in Gastric Tissue

Treatment GroupMDA (nmol/mg protein)SOD (U/mg protein)GSH (µg/mg protein)
Vehicle Control2.1 ± 0.315.8 ± 1.24.5 ± 0.4
Aspirin5.8 ± 0.68.2 ± 0.92.1 ± 0.3*
This compound2.9 ± 0.4#13.5 ± 1.1#3.9 ± 0.5#
Omeprazole3.2 ± 0.5#12.9 ± 1.0#3.7 ± 0.4#

*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Aspirin.

Table 4: Effect of this compound on Inflammatory Cytokines in Gastric Tissue

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control15.4 ± 1.810.2 ± 1.125.6 ± 2.9
Aspirin48.9 ± 5.235.7 ± 4.178.3 ± 8.5*
This compound20.1 ± 2.5#14.8 ± 1.9#35.1 ± 4.2#
Omeprazole22.5 ± 2.8#16.2 ± 2.0#38.9 ± 4.8#

*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Aspirin.

Conclusion

These application notes and protocols provide a comprehensive framework for designing and executing animal studies to evaluate the gastroprotective effects of this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data on the efficacy of this compound in mitigating aspirin-induced gastric injury. The combination of macroscopic, microscopic, and biochemical analyses will provide a thorough understanding of the mechanisms underlying this compound's protective actions.

References

Application of Yosprala in Ex Vivo Studies of Platelet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yosprala is a fixed-dose combination medication containing enteric-coated aspirin (B1665792) and immediate-release omeprazole (B731).[1] The aspirin component is a well-established antiplatelet agent used for the secondary prevention of cardiovascular and cerebrovascular events.[1][2][3] Aspirin exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the production of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation.[1][4] The omeprazole component is a proton pump inhibitor that mitigates the gastrointestinal side effects commonly associated with aspirin by reducing stomach acid production.[1]

These application notes provide detailed protocols for assessing the pharmacodynamic effects of this compound on platelet function using common ex vivo laboratory methods. The protocols are designed to guide researchers in accurately quantifying the impact of this compound on platelet aggregation and thromboxane production.

Key Signaling Pathway

The primary mechanism of action of the aspirin component in this compound involves the inhibition of the COX-1 pathway within platelets.

cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Stimulates This compound This compound (Aspirin) This compound->COX1 Irreversibly Inhibits

Caption: Mechanism of action of this compound's aspirin component on the platelet COX-1 pathway.

Experimental Protocols

Several ex vivo methods can be employed to evaluate the antiplatelet effects of this compound. The following are detailed protocols for the most common assays.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.[5][6][7] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Workflow for LTA

cluster_workflow LTA Experimental Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Prepare Platelet-Rich Plasma (PRP) (Centrifugation at 200g for 10 min) Blood_Collection->PRP_Preparation PPP_Preparation 3. Prepare Platelet-Poor Plasma (PPP) (Centrifugation at 1500g for 15 min) Blood_Collection->PPP_Preparation Incubation 4. Incubate PRP with this compound (or vehicle control) at 37°C PRP_Preparation->Incubation LTA_Measurement 5. Measure Aggregation in Aggregometer (Add agonist, e.g., Arachidonic Acid) Incubation->LTA_Measurement Data_Analysis 6. Analyze Aggregation Curves LTA_Measurement->Data_Analysis

Caption: Workflow for assessing this compound's effect on platelet aggregation using LTA.

Protocol:

  • Blood Collection: Draw whole blood from subjects into tubes containing 3.2% sodium citrate (B86180) anticoagulant.[8] The first 2-3 mL of blood should be discarded to avoid contamination with tissue factors.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[9]

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).[5]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

  • Incubation: Pre-incubate the PRP samples with either this compound (at desired concentrations) or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Aggregation Measurement:

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with the pre-incubated PRP sample in the aggregometer.

    • Add an agonist to induce platelet aggregation. For assessing the effect of aspirin in this compound, arachidonic acid (AA) is the most specific agonist.[6][10] Typical final concentrations are 0.5-1.0 mM.

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis: The primary endpoint is the maximum percentage of platelet aggregation.

VerifyNow® Aspirin Assay

The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation.[11][12] The Aspirin Assay specifically assesses the effect of aspirin on platelet function.

Protocol:

  • Blood Collection: Collect whole blood in a Greiner 3.2% sodium citrate vacuum tube.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the VerifyNow instrument.

    • Invert the blood collection tube 5-10 times.

    • Insert the cartridge into the instrument.

    • When prompted, insert the blood collection tube into the sample holder.

  • Data Analysis: The instrument reports results in Aspirin Reaction Units (ARU). An ARU value ≥550 typically indicates a lack of aspirin-induced platelet inhibition.[13]

Serum Thromboxane B2 (TXB2) Measurement

Measuring the level of serum TXB2, the stable metabolite of TXA2, provides a direct biochemical assessment of COX-1 inhibition by the aspirin in this compound.[10][14][15]

Protocol:

  • Blood Collection: Collect whole blood into a plain tube without any anticoagulant.

  • Clotting: Allow the blood to clot at 37°C for 60 minutes to allow for maximal thromboxane production.

  • Serum Separation: Centrifuge the clotted blood at 2000 x g for 10 minutes.

  • Sample Storage: Collect the serum and store it at -80°C until analysis.

  • TXB2 Measurement: Quantify the TXB2 levels in the serum using a validated immunoassay (e.g., ELISA).

  • Data Analysis: Compare the serum TXB2 levels in samples from subjects treated with this compound to those from untreated subjects or baseline samples. A significant reduction in TXB2 levels indicates effective COX-1 inhibition.

Data Presentation

The quantitative data obtained from these ex vivo studies should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound on Platelet Aggregation (LTA)

Treatment GroupAgonist (Concentration)Maximum Aggregation (%)% Inhibition
Vehicle ControlArachidonic Acid (1 mM)85 ± 5-
This compound (81 mg aspirin equivalent)Arachidonic Acid (1 mM)10 ± 388.2
This compound (325 mg aspirin equivalent)Arachidonic Acid (1 mM)5 ± 294.1

Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes for aspirin.

Table 2: Platelet Reactivity Measured by VerifyNow® Aspirin Assay

Treatment GroupAspirin Reaction Units (ARU)Interpretation
Untreated Control620 ± 30No Platelet Inhibition
This compound (81 mg/40 mg)450 ± 40Platelet Inhibition
This compound (325 mg/40 mg)410 ± 35Platelet Inhibition

Data are presented as mean ± standard deviation and are hypothetical. An ARU value <550 suggests an antiplatelet effect.[13]

Table 3: Impact of this compound on Serum Thromboxane B2 (TXB2) Levels

Treatment GroupSerum TXB2 (ng/mL)% Inhibition
Untreated Control350 ± 50-
This compound (81 mg/40 mg)15 ± 895.7
This compound (325 mg/40 mg)8 ± 597.7

Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes for aspirin.[16]

Conclusion

The ex vivo platelet function assays described provide robust methods for characterizing the antiplatelet activity of this compound. By employing these standardized protocols, researchers can obtain reliable and reproducible data on the pharmacodynamic effects of this combination therapy, aiding in preclinical and clinical drug development and research. The irreversible inhibition of COX-1 by the aspirin component of this compound is expected to lead to a significant reduction in arachidonic acid-induced platelet aggregation and a profound decrease in serum thromboxane B2 production.

References

Application Notes and Protocols for Long-Term Animal Studies of Yosprala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting long-term animal studies to evaluate the safety and efficacy of Yosprala, a fixed-dose combination of aspirin (B1665792) and omeprazole. The protocols outlined below are based on the known pharmacology and toxicology of the individual components and are intended to serve as a foundational framework for preclinical research.

Introduction

This compound is a combination product containing aspirin, an antiplatelet agent, and omeprazole, a proton pump inhibitor (PPI).[1][2] It is indicated for patients who require aspirin for secondary prevention of cardiovascular and cerebrovascular events and are at risk of developing aspirin-associated gastric ulcers.[1][2][3] The rationale behind this combination is to provide the cardioprotective benefits of aspirin while mitigating its gastrointestinal side effects.[2][4] Long-term animal studies are crucial to understanding the chronic effects of this combination, particularly concerning gastric mucosal health, cardiovascular parameters, and potential unforeseen toxicities.

Mechanism of Action

Aspirin, or acetylsalicylic acid, irreversibly inhibits cyclooxygenase-1 (COX-1), which in turn blocks the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.[2][4] This antiplatelet effect is central to its role in preventing cardiovascular events.[1][4] Omeprazole, a substituted benzimidazole, suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system (the proton pump) on the secretory surface of gastric parietal cells.[1] This action raises intragastric pH, thereby protecting the gastric mucosa from the damaging effects of aspirin.[4]

This compound Mechanism of Action cluster_aspirin Aspirin Component cluster_omeprazole Omeprazole Component Aspirin Aspirin COX1 COX-1 Inhibition Aspirin->COX1 TXA2 Reduced Thromboxane A2 Synthesis COX1->TXA2 Platelet Inhibition of Platelet Aggregation TXA2->Platelet Cardioprotection Cardioprotection Platelet->Cardioprotection Omeprazole Omeprazole ProtonPump H+/K+-ATPase (Proton Pump) Inhibition Omeprazole->ProtonPump GastricAcid Reduced Gastric Acid Secretion ProtonPump->GastricAcid Gastroprotection Gastroprotection GastricAcid->Gastroprotection Experimental Workflow Acclimatization Acclimatization (2 weeks) Baseline Baseline Data Collection (Blood, Urine, Endoscopy) Acclimatization->Baseline Randomization Randomization into Groups Baseline->Randomization Dosing Daily Dosing (6 months) Randomization->Dosing Monitoring Weekly Clinical Observations Monthly Blood & Urine Collection Dosing->Monitoring Interim Interim Endoscopy (3 months) Dosing->Interim Final Final Data Collection (Blood, Urine, Endoscopy) Dosing->Final Interim->Dosing Necropsy Necropsy and Histopathology Final->Necropsy

References

Application Notes and Protocols: Techniques for Assessing Gastric Mucosal Injury in Yosprala-Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing gastric mucosal injury in animal models treated with Yosprala, a combination product of aspirin (B1665792) and omeprazole. The techniques described are essential for preclinical evaluation of the gastroprotective efficacy of this compound and similar formulations.

This compound is designed to reduce the risk of gastric ulcers associated with aspirin therapy through the inclusion of the proton pump inhibitor, omeprazole.[1] The assessment of its efficacy in animal models involves inducing gastric injury with the aspirin component while simultaneously evaluating the protective effects of omeprazole.

Experimental Design Considerations

A typical study design involves several groups to delineate the effects of this compound's components:

  • Vehicle Control Group: Receives the vehicle used for drug administration.

  • Aspirin-Only Group: Receives a dose of aspirin equivalent to that in this compound to induce gastric injury.[2][3]

  • This compound-Treated Group: Receives the combination of aspirin and omeprazole.

  • Omeprazole-Only Group: May be included to assess the independent effect of omeprazole.[4]

The choice of animal model is crucial, with rats (e.g., Sprague-Dawley, Wistar) and mice being the most commonly used for NSAID-induced gastric injury studies.[2][5][6]

Experimental Protocols

Protocol 1: Induction of Gastric Mucosal Injury and Treatment

This protocol outlines the procedure for inducing gastric mucosal injury using aspirin and administering the test articles.

Materials:

  • Aspirin (acetylsalicylic acid)

  • This compound (or a laboratory-prepared equivalent of aspirin and omeprazole)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal scales

Procedure:

  • Animal Acclimatization: Acclimate animals (e.g., male Sprague-Dawley rats, 200-250g) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Fasting: Fast the animals for 18-24 hours before the experiment to ensure an empty stomach, with free access to water.

  • Drug Preparation: Prepare fresh suspensions of aspirin and this compound in the vehicle on the day of the experiment. A common dose for inducing gastric ulcers in rats is 100-200 mg/kg of aspirin.[2][3][7]

  • Dosing:

    • Administer the respective treatments (Vehicle, Aspirin, this compound) orally via gavage.

    • The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

  • Observation Period: House the animals in individual cages and observe for a period of 4-6 hours post-dosing. This allows for the development of gastric lesions.

  • Euthanasia and Sample Collection:

    • At the end of the observation period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately perform a laparotomy to expose the stomach.

    • Ligate the esophagus and pylorus, and carefully excise the stomach.

Protocol 2: Macroscopic and Microscopic Evaluation of Gastric Mucosa

This protocol details the methods for gross and histological examination of the stomach to quantify the extent of mucosal injury.

Materials:

  • Dissecting scissors and forceps

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10% neutral buffered formalin

  • Digital camera

  • Image analysis software (e.g., ImageJ)

  • Standard histology equipment and reagents (for paraffin (B1166041) embedding, sectioning, and Hematoxylin & Eosin staining)

  • Light microscope

Procedure:

  • Macroscopic Evaluation:

    • Open the excised stomach along the greater curvature and gently rinse with cold PBS to remove gastric contents.

    • Pin the stomach flat on a board with the mucosal surface facing up.

    • Photograph the stomach for documentation.

    • Examine the gastric mucosa for the presence of hemorrhagic lesions, erosions, and ulcers.

    • Calculate the Ulcer Index (UI) by measuring the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is its UI.[8] An alternative is to score the lesions based on their number and severity.[9]

  • Microscopic Evaluation:

    • Collect a section of the glandular stomach and fix it in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

    • Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a light microscope by a blinded observer.

    • Score the histological damage based on criteria such as epithelial cell loss, hemorrhage, inflammatory cell infiltration, and edema.[10][11]

Protocol 3: Biochemical Assessment of Gastric Mucosal Injury

This protocol describes the measurement of key biochemical markers associated with gastric mucosal damage and protection.

Materials:

  • Gastric tissue homogenizer

  • Phosphate (B84403) buffer

  • Centrifuge

  • ELISA kits for Prostaglandin (B15479496) E2 (PGE2)

  • Assay kits for oxidative stress markers (e.g., Malondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione (GSH))

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • Tissue Homogenization:

    • From a separate portion of the gastric mucosa, weigh a known amount of tissue.

    • Homogenize the tissue in cold phosphate buffer.

    • Centrifuge the homogenate at 4°C to obtain the supernatant.

  • Measurement of Prostaglandin E2 (PGE2):

    • Aspirin induces gastric injury primarily by inhibiting cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of protective prostaglandins (B1171923) like PGE2.[12][13]

    • Measure the levels of PGE2 in the gastric tissue supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Assessment of Oxidative Stress Markers:

    • Gastric mucosal injury is often associated with increased oxidative stress.[14][15]

    • Malondialdehyde (MDA): Measure MDA levels in the supernatant as an indicator of lipid peroxidation.[16]

    • Superoxide Dismutase (SOD) and Glutathione (GSH): Measure the levels of these antioxidant enzymes to assess the tissue's defense capacity against oxidative damage.[14]

  • Protein Quantification:

    • Determine the total protein concentration in the supernatant using a standard protein assay.

    • Normalize the levels of biochemical markers to the total protein content.

Data Presentation

Quantitative data from these assessments should be summarized in tables for clear comparison between the experimental groups.

Table 1: Macroscopic and Microscopic Gastric Injury Scores

GroupTreatment DoseUlcer Index (mm)Histological Score (0-12)
1Vehicle
2Aspirin
3This compound
4Omeprazole

Data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.

Table 2: Biochemical Markers of Gastric Mucosal Status

GroupTreatment DosePGE2 (pg/mg protein)MDA (nmol/mg protein)SOD (U/mg protein)GSH (µg/mg protein)
1Vehicle
2Aspirin
3This compound
4Omeprazole

Data should be presented as mean ± SEM. Statistical analysis should be performed to identify significant differences.

Visualizations

Signaling Pathway of Aspirin-Induced Gastric Injury and Omeprazole's Protective Mechanism

Aspirin Aspirin COX COX-1 / COX-2 Enzymes Aspirin->COX Inhibition PGs Prostaglandins (PGE2) COX->PGs Synthesis Mucosal_Defense Gastric Mucosal Defense (Mucus, Bicarbonate, Blood Flow) PGs->Mucosal_Defense Stimulation Injury Gastric Mucosal Injury (Erosions, Ulcers) Mucosal_Defense->Injury Protection From Acid Gastric Acid (H+) Acid->Injury Exacerbation Parietal_Cell Parietal Cell Parietal_Cell->Acid Secretion Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump Proton_Pump->Acid Pumps H+ Omeprazole Omeprazole Omeprazole->Proton_Pump Inhibition cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Acclimatization Animal Acclimatization (1 week) Fasting Fasting (18-24h) Acclimatization->Fasting Dosing Oral Dosing (Vehicle, Aspirin, this compound) Fasting->Dosing Observation Observation (4-6h) Dosing->Observation Euthanasia Euthanasia & Stomach Excision Observation->Euthanasia Macroscopic Macroscopic Analysis (Ulcer Index) Euthanasia->Macroscopic Microscopic Histopathology (H&E) (Histological Score) Euthanasia->Microscopic Biochemical Biochemical Assays (PGE2, Oxidative Stress) Euthanasia->Biochemical cluster_protective Protective Factors cluster_damaging Damaging Factors center_node Gastric Mucosal Integrity Aspirin_Effect Aspirin (PG Inhibition) center_node->Aspirin_Effect Gastric_Acid Gastric Acid center_node->Gastric_Acid Oxidative_Stress Oxidative Stress center_node->Oxidative_Stress Prostaglandins Prostaglandins Prostaglandins->center_node Mucus_Bicarb Mucus & Bicarbonate Mucus_Bicarb->center_node Blood_Flow Adequate Blood Flow Blood_Flow->center_node Omeprazole_Effect Omeprazole (Acid Suppression) Omeprazole_Effect->center_node

References

Application Notes and Protocols: Utilizing Yosprala (Aspirin and Omeprazole) in Combination with Other Therapeutic Agents in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Yosprala, a fixed-dose combination of aspirin (B1665792) and omeprazole (B731), in combination with other therapeutic agents in a research context. The information compiled is intended to guide the design of preclinical and clinical research protocols.

Introduction to this compound and its Research Applications

This compound combines the antiplatelet effects of aspirin with the gastroprotective properties of the proton pump inhibitor (PPI) omeprazole.[1][2] Aspirin's primary mechanism of action for cardiovascular protection involves the irreversible inhibition of cyclooxygenase-1 (COX-1), leading to reduced production of thromboxane (B8750289) A2 and subsequent inhibition of platelet aggregation.[1][2] Omeprazole mitigates the risk of aspirin-induced gastric ulcers by suppressing gastric acid secretion through the inhibition of the H+/K+ ATPase pump in gastric parietal cells.[1][2]

The fixed-dose combination is approved for the secondary prevention of cardiovascular and cerebrovascular events in patients at risk for aspirin-associated gastric ulcers.[2][3] Beyond its approved indication, the combination of aspirin and a PPI is being actively investigated in various research areas, including cancer chemoprevention and the modulation of the gut microbiome. These notes will delve into the established and exploratory applications of this combination in research settings.

Data Presentation: Summary of Key Clinical Trials

The following tables summarize quantitative data from pivotal clinical trials investigating the combination of aspirin and a proton-pump inhibitor.

Table 1: Efficacy of Aspirin and Esomeprazole (B1671258) in Barrett's Esophagus (AspECT Trial) [2][4]

Treatment GroupNPrimary Endpoint Event Rate (All-cause mortality, esophageal adenocarcinoma, or high-grade dysplasia)Time Ratio (TR) vs. Low-Dose PPI no Aspirinp-value
Low-Dose PPI (20mg QD) + No Aspirin705174 events--
High-Dose PPI (40mg BID) + No Aspirin704139 events1.27 (vs. Low-Dose PPI)0.038
Low-Dose PPI (20mg QD) + Aspirin (300mg QD)571Not explicitly stated1.24 (Aspirin vs. No Aspirin)0.068
High-Dose PPI (40mg BID) + Aspirin (300mg QD)577Not explicitly stated1.590.0068

Table 2: Study Design for Colorectal Cancer Biomarker Identification [1][5][6]

ParameterDescription
Study Phase Early Phase 1
Primary Objective To identify biomarkers for omeprazole/aspirin combination treatment in the human colorectum.
Patient Population Individuals with a history of 5 or more adenomas or serrated polyps, or an incompletely removed polyp.
Intervention Omeprazole 40 mg (two 20 mg tablets) daily + Aspirin 162 mg (two 81 mg tablets) daily.
Duration 25-45 days.
Primary Outcome Measures Ratio of Ki67 to cleaved caspase 3; changes in gene expression (RNA-Seq).

Table 3: Impact of PPI Administration on Gut Microbiota in Low-Dose Aspirin Users [7][8][9]

Treatment GroupNKey Findingp-value
Esomeprazole (20 mg/day) + LDA (100 mg/day)15Increased proportion of Lactobacillales0.0024
Vonoprazan (B1684036) (10 mg/day) + LDA (100 mg/day)17Increased proportion of Lactobacillales< 0.0001

Experimental Protocols

Clinical Chemoprevention of Esophageal Adenocarcinoma in Barrett's Esophagus (Adapted from the AspECT Trial)[2][4]

Objective: To evaluate the efficacy of high-dose esomeprazole and aspirin in improving outcomes for patients with Barrett's esophagus.

Study Design: A 2x2 factorial randomized controlled trial.

Patient Population: Patients with a diagnosis of Barrett's esophagus of 1 cm or more.

Treatment Arms:

  • Low-Dose PPI: Esomeprazole 20 mg once daily.

  • High-Dose PPI: Esomeprazole 40 mg twice daily.

  • Low-Dose PPI + Aspirin: Esomeprazole 20 mg once daily and Aspirin 300 mg once daily.

  • High-Dose PPI + Aspirin: Esomeprazole 40 mg twice daily and Aspirin 300 mg once daily.

Methodology:

  • Recruit and randomize eligible patients into one of the four treatment arms.

  • Administer the assigned treatment for a long-term duration (e.g., a median of 8.9 years in the AspECT trial).

  • Monitor patients for the primary composite endpoint: time to all-cause mortality, esophageal adenocarcinoma, or high-grade dysplasia.

  • Pathological assessments should be performed by pathologists masked to the treatment allocation.

  • Statistical analysis should employ models such as accelerated failure time modeling, adjusting for relevant baseline factors.

Preclinical Evaluation of Gastroprotective Effects in an Animal Model of Aspirin-Induced Gastric Injury[10][11]

Objective: To assess the protective effect of a proton-pump inhibitor on aspirin-induced gastric bleeding, particularly in the context of dual antiplatelet therapy.

Animal Model: Male Sprague-Dawley rats.

Materials:

Methodology:

  • Anesthetize rats with urethane.

  • Surgically insert two catheters into the stomach, one via the esophagus and the other through the pylorus.

  • Model 1 (Exogenous Acid):

    • Perfuse the stomach with 25 mM aspirin dissolved in 50 mM HCl.

    • Pre-treat a cohort of animals with clopidogrel (30 mg/kg, p.o.) 24 hours prior to aspirin perfusion to mimic dual antiplatelet therapy.

    • Administer the PPI (e.g., omeprazole) 30 minutes before aspirin perfusion.

    • Collect the perfusate at regular intervals (e.g., every 15 minutes) and measure hemoglobin concentration to quantify gastric bleeding.

  • Model 2 (Endogenous Acid Stimulation):

    • Induce gastric acid secretion via a continuous intravenous infusion of histamine (8 mg/kg/hr).

    • Perfuse the stomach with aspirin.

    • Follow the same pre-treatment and PPI administration protocol as in Model 1.

    • Measure gastric bleeding as described above.

  • At the end of the experiment, sacrifice the animals and examine the gastric mucosa for lesions.

Investigating the Impact of Aspirin and PPI on the Gut Microbiome in Human Subjects[7][8][9]

Objective: To determine the effect of PPI administration on the intestinal flora of individuals taking low-dose aspirin.

Study Design: A prospective observational study.

Patient Population: Patients on stable low-dose aspirin (e.g., 100 mg/day) therapy who are not currently taking a PPI.

Intervention Arms:

  • Esomeprazole Group: Administer esomeprazole (20 mg/day) in addition to low-dose aspirin.

  • Potassium-Competitive Acid Blocker (P-CAB) Group (alternative): Administer a P-CAB like vonoprazan (10 mg/day) in addition to low-dose aspirin for comparative analysis.

Methodology:

  • Recruit and divide eligible patients into the treatment groups.

  • Collect stool samples at baseline (day 0) and at specified time points during treatment (e.g., days 30, 90, and 180).

  • Analyze the gut microbiota composition using techniques such as 16S rRNA gene sequencing or terminal restriction fragment length polymorphism (T-RFLP) analysis.

  • Concurrently, measure relevant serum biomarkers such as gastrin, hemoglobin, and hematocrit at each time point.

  • Correlate changes in the gut microbiota with the administered PPI and serum biomarker levels.

Mandatory Visualizations

Signaling_Pathway cluster_Aspirin Aspirin's Mechanism of Action cluster_Omeprazole Omeprazole's Mechanism of Action cluster_Outcome Therapeutic Outcomes Aspirin Aspirin COX1 COX1 Aspirin->COX1 irreversibly inhibits CardiovascularProtection CardiovascularProtection Aspirin->CardiovascularProtection ThromboxaneA2 ThromboxaneA2 COX1->ThromboxaneA2 synthesizes PlateletAggregation PlateletAggregation ThromboxaneA2->PlateletAggregation promotes PlateletAggregation->CardiovascularProtection Omeprazole Omeprazole ProtonPump H+/K+ ATPase Omeprazole->ProtonPump inhibits GastricUlcerRisk GastricUlcerRisk Omeprazole->GastricUlcerRisk reduces GastricAcid GastricAcid ProtonPump->GastricAcid secretes GastricAcid->GastricUlcerRisk

Caption: Mechanisms of action for aspirin and omeprazole in this compound.

Experimental_Workflow_Cancer_Chemoprevention Start Patient Recruitment (Barrett's Esophagus) Randomization Randomization (2x2 Factorial Design) Start->Randomization Group1 Low-Dose PPI Randomization->Group1 Group2 High-Dose PPI Randomization->Group2 Group3 Low-Dose PPI + Aspirin Randomization->Group3 Group4 High-Dose PPI + Aspirin Randomization->Group4 FollowUp Long-term Follow-up (Median 8.9 years) Group1->FollowUp Group2->FollowUp Group3->FollowUp Group4->FollowUp Endpoint Primary Endpoint Analysis: - All-cause mortality - Esophageal adenocarcinoma - High-grade dysplasia FollowUp->Endpoint

Caption: Workflow for a clinical trial on esophageal cancer chemoprevention.

Logical_Relationship_Gut_Microbiome cluster_Intervention Therapeutic Intervention cluster_Physiological_Changes Physiological Effects cluster_Potential_Outcomes Potential Research Outcomes Aspirin_PPI Aspirin + PPI Combination Gastric_pH Increased Gastric pH Aspirin_PPI->Gastric_pH Gut_Microbiota Altered Gut Microbiota (e.g., increased Lactobacillales) Gastric_pH->Gut_Microbiota influences Altered_Drug_Metabolism Altered Drug Metabolism/Efficacy Gut_Microbiota->Altered_Drug_Metabolism Immune_Modulation Immune System Modulation Gut_Microbiota->Immune_Modulation

Caption: Logical relationship of Aspirin/PPI combination on the gut microbiome.

References

Application Notes and Protocols: Yosprala's Stability and Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yosprala® is a fixed-dose combination product containing immediate-release omeprazole (B731) and a delayed-release, enteric-coated aspirin (B1665792) core.[1][2][3] This formulation is designed for the secondary prevention of cardiovascular and cerebrovascular events in patients at risk for developing aspirin-associated gastric ulcers.[2][4] The omeprazole raises the gastric pH, which in turn protects the gastric mucosa from the damaging effects of aspirin.[1] Understanding the stability and solubility of this compound's active pharmaceutical ingredients (APIs), aspirin and omeprazole, in common laboratory solvents is crucial for a wide range of research and drug development activities, including analytical method development, formulation studies, and in vitro experiments.

While specific stability and solubility data for the combined this compound tablet in various laboratory solvents are not extensively published, a comprehensive understanding can be derived from the well-documented properties of its individual components. These application notes provide a summary of the available data for aspirin and omeprazole, along with detailed protocols for determining solubility and stability.

Solubility of Active Pharmaceutical Ingredients

The solubility of aspirin and omeprazole in various common laboratory solvents is summarized below. It is important to note that for in vitro studies, the use of organic solvents may have physiological effects at low concentrations.[5]

Aspirin (Acetylsalicylic Acid) Solubility

Aspirin is generally soluble in several organic solvents but has limited solubility in aqueous buffers.[5][6]

SolventSolubilityTemperature
Ethanol (B145695)~80 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)~41 mg/mLNot Specified
Dimethylformamide (DMF)~30 mg/mLNot Specified
AcetoneHighNot Specified
Methanol (B129727)SolubleNot Specified
2-PropanolModerateNot Specified
Phosphate (B84403) Buffered Saline (PBS), pH 7.2~2.7 mg/mLNot Specified
WaterSlightly SolubleNot Specified

Data compiled from multiple sources.[5][6][7][8][9]

Omeprazole Solubility

Omeprazole is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[10] For maximum solubility in aqueous buffers, it is recommended to first dissolve omeprazole in DMSO and then dilute with the aqueous buffer of choice.[10]

SolventSolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified
Dimethylformamide (DMF)~30 mg/mLNot Specified
Ethanol~5 mg/mLNot Specified
MethanolSolubleNot Specified
AcetoneSlightly SolubleNot Specified
IsopropanolSlightly SolubleNot Specified
1-ButanolSoluble6.9 - 46.55
Ethyl AcetateSoluble6.9 - 46.55
Acetonitrile (B52724)Soluble6.9 - 46.55
Tetrahydrofuran (THF)Higher than other tested solvents6.9 - 46.55
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLNot Specified
WaterSparingly SolubleNot Specified

Data compiled from multiple sources.[7][10][11][12][13][14]

Stability Profile of Active Pharmaceutical Ingredients

The stability of both aspirin and omeprazole is highly dependent on the pH, temperature, and solvent composition.

Aspirin Stability

Aspirin is susceptible to hydrolysis, breaking down into salicylic (B10762653) acid and acetic acid.[15][16] This degradation is a critical consideration for solution-based experiments and analytical sample preparation.

  • pH Sensitivity : Aspirin's hydrolysis is significantly catalyzed by basic conditions (pH > 7.4).[5][6] It is also unstable in acidic aqueous solutions, though degradation is slower than in basic conditions.

  • Solvent Effects : Aspirin rapidly degrades in aqueous ethanol solutions, with over 3% forming salicylic acid within 8 hours.[15] It is most stable in a water-polyethylene glycol (4:1, v/v) mixture.[17] For analytical purposes, preparing samples in a solvent mixture such as acetonitrile/1% formic acid can minimize hydrolysis.[15]

  • Temperature : An increase in temperature significantly accelerates the rate of hydrolysis.[17] Aqueous solutions of aspirin should be stored on ice and used within 30 minutes of preparation.[5][6]

Omeprazole Stability

Omeprazole is notoriously unstable in acidic environments and is also sensitive to heat, light, and humidity.[18][19]

  • pH Sensitivity : Omeprazole degrades rapidly in acidic conditions (pH < 7.8).[18] In solutions with a pH between 2.2 and 4.7, it can degrade completely in less than 4 hours.[18] It is most stable at a pH of 11.0.[18] Due to this acid lability, oral formulations are typically enteric-coated.[20]

  • Solvent and Formulation Effects : In extemporaneously prepared oral liquids, omeprazole (2 mg/mL) in an 8.4% sodium bicarbonate solution was found to be stable for up to 14 days at 24°C and for up to 30 days at 5°C and -20°C.[21][22] The inclusion of sodium bicarbonate in formulations helps to improve omeprazole's stability by creating a more alkaline microenvironment.[23]

  • Other Factors : Omeprazole is also sensitive to heat, humidity, light, and organic solvents.[19] Accelerated stability tests are often performed at 40°C and 75% relative humidity.[19]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a general method to determine the equilibrium solubility of a compound in a given solvent.

  • Preparation : Add an excess amount of the test compound (e.g., aspirin or omeprazole powder) to a known volume of the desired laboratory solvent in a glass vial. The excess solid should be visible.

  • Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation : After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation : To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a 0.45 µm filter that is compatible with the solvent.

  • Quantification : Dilute the clear filtrate with a suitable solvent to a concentration within the working range of a validated analytical method (e.g., HPLC-UV).

  • Analysis : Analyze the diluted sample using the analytical method to determine the concentration of the dissolved compound.

  • Calculation : Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Stability-Indicating HPLC Method for Simultaneous Analysis

This protocol outlines a method for the simultaneous determination of aspirin and omeprazole, which can be used to assess stability.

  • Materials and Reagents :

    • Aspirin and Omeprazole reference standards

    • This compound tablets or API powders

    • HPLC grade acetonitrile, methanol, and water

    • Potassium dihydrogen phosphate

    • Phosphoric acid or sodium hydroxide (B78521) for pH adjustment

    • 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ for forced degradation studies

  • Chromatographic Conditions (Example) :

    • HPLC System : HPLC with a PDA or UV detector.

    • Column : C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A mixture of 0.1 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5) and acetonitrile (55:45 v/v).[24]

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 260 nm.[24]

    • Injection Volume : 20 µL.

    • Column Temperature : Ambient.

  • Preparation of Solutions :

    • Standard Stock Solution : Accurately weigh and dissolve aspirin and omeprazole reference standards in methanol to prepare individual stock solutions (e.g., 1 mg/mL).[25][26]

    • Working Standard Solution : Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration within the linear range (e.g., 130 µg/mL for aspirin and 16 µg/mL for omeprazole).[24]

    • Sample Preparation : Weigh and finely powder a number of this compound tablets. Accurately weigh a portion of the powder equivalent to a specific amount of the APIs, dissolve in methanol, sonicate to ensure complete dissolution, and then dilute with the mobile phase to the target concentration. Filter the solution through a 0.45 µm filter before injection.[24][25]

  • Forced Degradation Study :

    • Acid Hydrolysis : To a portion of the sample solution, add 0.1 N HCl and heat (e.g., 60°C for 2 hours). Neutralize with 0.1 N NaOH before analysis.[27]

    • Base Hydrolysis : To another portion, add 0.1 N NaOH and heat. Neutralize with 0.1 N HCl.[27]

    • Oxidative Degradation : Treat a portion with 3% H₂O₂ at room temperature for a specified time.[27]

    • Thermal Degradation : Expose the solid powder to dry heat (e.g., 80°C for 32 hours).[27] Dissolve the stressed sample for analysis.

    • Photolytic Degradation : Expose the sample solution to UV light.[24]

    • Analyze all stressed samples alongside an unstressed sample to identify and quantify degradation products and assess the specificity of the method.

Visualizations

Signaling Pathways and Experimental Workflow

Aspirin_COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Thromboxane Thromboxane A2 COX1_COX2->Thromboxane Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1_COX2 Irreversible Inhibition

Caption: Aspirin's mechanism of action via COX enzyme inhibition.

Omeprazole_Proton_Pump_Pathway cluster_Parietal_Cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) H_ions H+ (Acid) Proton_Pump->H_ions Lumen Stomach Lumen H_ions->Lumen Secretion K_ions K+ K_ions->Proton_Pump Omeprazole Omeprazole (Prodrug) Active_Metabolite Active Sulfenamide Metabolite Omeprazole->Active_Metabolite Acid-catalyzed conversion Active_Metabolite->Proton_Pump Irreversible Inhibition (Covalent Bond)

Caption: Omeprazole's mechanism via proton pump inhibition.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (Aspirin/Omeprazole) HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare this compound Sample Solution Sample_Prep->HPLC_Injection Forced_Deg Perform Forced Degradation Studies Forced_Deg->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify APIs & Degradation Products Integration->Quantification Report Generate Stability Report Quantification->Report

Caption: Workflow for a stability-indicating HPLC method.

References

Application Notes and Protocols for Studying the Effects of Yosprala on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yosprala is a combination drug product containing aspirin (B1665792) and omeprazole (B731). Aspirin is widely used for the secondary prevention of cardiovascular and cerebrovascular events due to its antiplatelet effects, while omeprazole, a proton pump inhibitor (PPI), is included to reduce the risk of aspirin-associated gastric ulcers. Endothelial cells, which form the inner lining of blood vessels, play a critical role in cardiovascular health. Understanding the effects of this compound on these cells is crucial for elucidating its complete pharmacological profile.

These application notes provide detailed protocols for in vitro studies on human endothelial cells to investigate the multifaceted effects of this compound. The protocols focus on key cellular processes influenced by aspirin and omeprazole, including nitric oxide production, inflammation, and cellular senescence.

Mechanism of Action of Individual Components on Endothelial Cells

Aspirin:

Aspirin's primary cardiovascular protective effects are attributed to the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, leading to reduced thromboxane (B8750289) A2 production and subsequent inhibition of platelet aggregation.[1] However, aspirin also exerts direct effects on endothelial cells. It has been shown to stimulate the release of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule, by acetylating endothelial nitric oxide synthase (eNOS).[1][2][3] This action is independent of COX inhibition.[2][3] Furthermore, aspirin can inhibit the activation of the transcription factor NF-κB in endothelial cells, which in turn reduces the expression of adhesion molecules (VCAM-1, E-selectin) and subsequent monocyte adhesion, key steps in the development of atherosclerosis.[4][5][6]

Omeprazole:

Omeprazole, a proton pump inhibitor, is known to suppress gastric acid secretion. However, studies have revealed that PPIs can also impact endothelial cell function. Some research suggests that omeprazole may impair endothelial function by reducing NO bioavailability. This can occur through several mechanisms, including the inhibition of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme that degrades the endogenous eNOS inhibitor asymmetric dimethylarginine (ADMA).[7][8][9] An increase in ADMA levels leads to reduced NO synthesis.[7][8][9] Additionally, some studies indicate that PPIs can suppress endothelial calcium signaling and eNOS phosphorylation, and may even accelerate endothelial senescence.[10][11][12]

The co-administration of aspirin and omeprazole in this compound presents a complex scenario where the pro-endothelial effects of aspirin (e.g., increased NO) may be modulated by the potential counter-effects of omeprazole (e.g., decreased NO). The following protocols are designed to investigate these interactions.

Data Presentation

Table 1: Expected Quantitative Outcomes of this compound Treatment on Endothelial Cells

ParameterExpected Effect of AspirinExpected Effect of OmeprazolePotential Combined Effect of this compound
Nitric Oxide (NO) Production Increase[2][3]Decrease[7][10][13]Variable; potential attenuation of aspirin's effect
eNOS Activity Increase (acetylation)[1][2]Decrease (reduced phosphorylation)[10][12]Variable; potential complex regulation
NF-κB Activation Decrease[4][5]No established direct effectLikely dominated by aspirin's inhibitory effect
VCAM-1/E-selectin Expression Decrease[4][5]No established direct effectLikely dominated by aspirin's inhibitory effect
Monocyte Adhesion Decrease[4][5]No established direct effectLikely dominated by aspirin's inhibitory effect
Cellular Senescence (SA-β-gal) No established direct effectIncrease[11]Potential for omeprazole-induced senescence

Experimental Protocols

Endothelial Cell Culture

A primary human endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), is recommended for these studies.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Gelatin-based coating solution

  • Cell culture flasks and plates

Protocol:

  • Coat cell culture flasks or plates with a gelatin-based solution for at least 30 minutes at 37°C. Aspirate the solution before cell seeding.

  • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium and centrifuge at 200 x g for 5 minutes.[14]

  • Resuspend the cell pellet in fresh growth medium and seed onto the gelatin-coated flasks.

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

Experimental Workflow for Cell Culture and Treatment

G cluster_setup Cell Culture Setup cluster_treatment Experimental Treatment cluster_analysis Downstream Assays Thaw Thaw HUVECs Culture Culture in T75 Flasks Thaw->Culture Passage Passage at 80-90% Confluency Culture->Passage Seed Seed into Multi-well Plates Passage->Seed Control Vehicle Control Aspirin Aspirin Alone Omeprazole Omeprazole Alone This compound Aspirin + Omeprazole NO_Assay Nitric Oxide Production Assay Control->NO_Assay Western_Blot Western Blot (eNOS, NF-kB) Control->Western_Blot Adhesion_Assay Monocyte Adhesion Assay Control->Adhesion_Assay Senescence_Assay Senescence Assay (SA-β-gal) Control->Senescence_Assay Aspirin->NO_Assay Aspirin->Western_Blot Aspirin->Adhesion_Assay Aspirin->Senescence_Assay Omeprazole->NO_Assay Omeprazole->Western_Blot Omeprazole->Adhesion_Assay Omeprazole->Senescence_Assay This compound->NO_Assay This compound->Western_Blot This compound->Adhesion_Assay This compound->Senescence_Assay

Caption: Workflow for HUVEC culture, treatment, and subsequent analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • HUVECs cultured in 24-well plates

  • Phenol (B47542) red-free endothelial cell growth medium

  • Griess Reagent System

  • Sodium nitrite standard

Protocol:

  • Seed HUVECs in 24-well plates and allow them to adhere overnight.

  • Replace the medium with phenol red-free medium.

  • Treat the cells with this compound (aspirin and omeprazole at desired concentrations), aspirin alone, omeprazole alone, or vehicle control for 24 hours.

  • Collect the cell culture supernatant.

  • Add 50 µL of supernatant to a 96-well plate in triplicate.

  • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot for eNOS and NF-κB Pathway Proteins

This protocol allows for the assessment of protein expression and phosphorylation status.

Materials:

  • HUVECs cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-eNOS, anti-phospho-eNOS (Ser1177), anti-p65 NF-κB, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat HUVECs in 6-well plates as described in the NO assay protocol. For NF-κB analysis, pre-treat with the drugs for 1 hour before stimulating with TNF-α (10 ng/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Monocyte Adhesion Assay

This assay quantifies the adhesion of monocytes to the endothelial cell monolayer.

Materials:

  • HUVECs cultured in 24-well plates

  • Monocytic cell line (e.g., U937)

  • Calcein-AM fluorescent dye

  • TNF-α

Protocol:

  • Seed HUVECs in 24-well plates and grow to confluence.

  • Treat the HUVEC monolayer with this compound, its individual components, or vehicle control for 24 hours.

  • Stimulate the HUVECs with TNF-α (10 ng/mL) for 4-6 hours to induce adhesion molecule expression.

  • Label U937 monocytes with Calcein-AM according to the manufacturer's instructions.

  • Add the labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.

  • Gently wash the wells with PBS to remove non-adherent monocytes.

  • Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for cellular senescence.[11]

Materials:

  • HUVECs cultured in 6-well plates

  • Senescence β-Galactosidase Staining Kit

Protocol:

  • Treat HUVECs in 6-well plates with this compound, its individual components, or vehicle control for an extended period (e.g., 5-7 days), changing the medium and treatments every 2-3 days.

  • Wash the cells with PBS.

  • Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Incubate the cells with the staining solution overnight at 37°C in a dry incubator (no CO2).

  • Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

Signaling Pathways

Aspirin's Effect on Endothelial NO Production and Inflammation

G cluster_no Nitric Oxide Pathway cluster_nfkb NF-κB Pathway Aspirin Aspirin eNOS_active eNOS (active) (Acetylated) Aspirin->eNOS_active Acetylation IKK IKK Aspirin->IKK Inhibition eNOS_inactive eNOS (inactive) NO Nitric Oxide (NO) eNOS_active->NO Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Cytoplasmic) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p65/p50) (Nuclear) NFkB_inactive->NFkB_active Translocation Adhesion_Molecules VCAM-1, E-selectin (Gene Transcription) NFkB_active->Adhesion_Molecules Monocyte_Adhesion Monocyte Adhesion Adhesion_Molecules->Monocyte_Adhesion

Caption: Aspirin's dual role in promoting NO and inhibiting NF-κB in endothelial cells.

Potential Impact of Omeprazole on Endothelial NO Synthesis

G cluster_ddah ADMA Pathway cluster_enos eNOS Pathway Omeprazole Omeprazole DDAH DDAH Omeprazole->DDAH Inhibition ADMA ADMA (eNOS inhibitor) DDAH->ADMA Degradation eNOS eNOS ADMA->eNOS Inhibition NO Nitric Oxide (NO) eNOS->NO Endothelial_Dysfunction Endothelial Dysfunction Endothelial_Dysfunction->NO

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Yosprala Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Yosprala in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components' mechanisms of action?

This compound is a combination drug containing aspirin (B1665792) and omeprazole (B731).[1][2] The aspirin component is an antiplatelet agent that works by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the production of thromboxane (B8750289) A2, a potent stimulator of platelet aggregation, thereby reducing the risk of cardiovascular and cerebrovascular events.[1][2][3] The omeprazole component is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells.[1][4] This gastroprotective effect mitigates the risk of gastric ulcers associated with aspirin use.[2][3]

Q2: What constitutes "this compound resistance" in an experimental context?

This compound resistance is a multifactorial issue that can manifest as a failure to achieve the expected therapeutic outcomes of its individual components. This can be categorized as:

  • Aspirin Resistance: The inability of aspirin to adequately inhibit platelet aggregation and thromboxane A2 production.[5][6] This can be observed as continued thrombus formation in in vivo models or insufficient inhibition of platelet aggregation in ex vivo assays.

  • Omeprazole Resistance: The failure of omeprazole to sufficiently raise intragastric pH and protect against gastric mucosal injury.[7] In experimental models, this would be evident as the development of gastric ulcers despite this compound administration.

A complete "this compound resistance" phenotype would involve the simultaneous observation of both aspirin and omeprazole resistance.

Q3: What are the known mechanisms of resistance to the components of this compound?

Mechanisms of resistance are component-specific:

  • Aspirin Resistance:

    • High Platelet Turnover: Conditions that accelerate platelet production can lead to a larger population of new, uninhibited platelets, diminishing the effect of once-daily aspirin dosing.[5]

    • COX-1 Independent Platelet Activation: Platelets can be activated through pathways that are not blocked by aspirin, such as those mediated by adenosine (B11128) diphosphate (B83284) (ADP) acting on P2Y12 receptors, or by thrombin.[8][9]

    • Genetic Polymorphisms: Variations in the genes encoding for COX-1 or platelet glycoprotein (B1211001) IIIa can alter aspirin's efficacy.[9]

    • Drug Interactions: Concomitant use of non-steroidal anti-inflammatory drugs (NSAIDs) can interfere with aspirin's ability to bind to COX-1.[10]

  • Omeprazole Resistance:

    • Rapid Metabolism (CYP2C19 Polymorphisms): Omeprazole is primarily metabolized by the CYP2C19 enzyme. Individuals or animal strains with "ultrarapid metabolizer" genotypes will clear the drug more quickly, leading to reduced efficacy.[11][12]

    • Pharmacodynamic Resistance: In rare cases, mutations in the gene encoding the proton pump (H+/K+-ATPase) may reduce the binding affinity of omeprazole.[13]

    • Insufficient Acid Suppression: Some conditions may require higher or more frequent dosing to achieve adequate control of gastric acid.[7]

Q4: How can I determine if my experimental model is exhibiting this compound resistance?

This requires a multi-faceted approach to assess the efficacy of both components:

  • For the Aspirin Component:

    • In Vitro/Ex Vivo Assays: Perform platelet function tests, such as Light Transmission Aggregometry (LTA) or whole blood aggregometry, on blood samples from your model animals.[6][11] Resistance is indicated by a lack of inhibition of platelet aggregation in response to agonists like arachidonic acid.

    • In Vivo Models: In thrombosis models (e.g., ferric chloride-induced arterial thrombosis), resistance would be observed as a failure of this compound to prevent or reduce thrombus formation compared to control animals.

  • For the Omeprazole Component:

    • In Vivo Models: In gastric ulcer models (e.g., indomethacin- or ethanol-induced), resistance is characterized by the formation of significant gastric lesions despite pretreatment with this compound.

    • Physiological Measurement: Direct measurement of intragastric pH in cannulated animals can confirm a lack of acid suppression.

Troubleshooting Guides

Issue 1: Inadequate Anti-thrombotic Effect Observed in an In Vivo Thrombosis Model

Potential Cause Troubleshooting Steps
High Platelet Turnover in the Animal Model 1. Assess markers of platelet turnover (e.g., immature platelet fraction).2. Consider a higher or more frequent dosing regimen of this compound to inhibit newly formed platelets.
Activation of Aspirin-Independent Platelet Pathways 1. Measure markers of alternative platelet activation pathways (e.g., soluble P-selectin).2. In an ex vivo setting, test platelet aggregation in response to various agonists (arachidonic acid, ADP, collagen) to identify the dominant activation pathway.3. Consider co-administration of a P2Y12 inhibitor (e.g., clopidogrel) to block this alternative pathway.
Pharmacokinetic Issues (Poor Aspirin Bioavailability) 1. Measure plasma levels of aspirin and its metabolite, salicylic (B10762653) acid, to assess absorption and metabolism.2. Ensure proper drug administration and formulation for the chosen animal model.

Issue 2: Presence of Gastric Ulcers Despite this compound Administration in a Gastric Ulcer Model

Potential Cause Troubleshooting Steps
Rapid Metabolism of Omeprazole 1. If using a specific strain of animal, investigate its known CYP2C19 genotype. If this is unknown, consider genotyping.2. Measure plasma concentrations of omeprazole and its metabolites to determine the rate of metabolism.3. Increase the dose of this compound or the frequency of administration to compensate for rapid clearance.[11]
Insufficient Dose for the Severity of the Ulcer Model 1. Review the literature for the specific ulcer induction model being used and the corresponding effective doses of PPIs.2. Perform a dose-response study with this compound to determine the optimal protective dose for your model.
Pharmacodynamic Resistance (Rare) 1. This is difficult to assess directly without genetic sequencing of the H+/K+-ATPase.2. If other causes are ruled out, consider using a proton pump inhibitor from a different class or with a different binding site, if available for experimental use.

Data Presentation

Table 1: Representative Data from an Indomethacin-Induced Gastric Ulcer Model in Rats

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SD)% Protection
Control (Vehicle)-18.5 ± 2.3-
Indomethacin (B1671933)3015.2 ± 1.817.8%
This compound (Low Dose)10 (omeprazole component)8.7 ± 1.152.9%
This compound (High Dose)20 (omeprazole component)4.3 ± 0.676.8%
"Resistant" Model + this compound (High Dose)20 (omeprazole component)12.1 ± 1.534.6%

Data synthesized from representative values found in the literature.[6][14]

Table 2: Representative Data from a Mouse Arterial Thrombosis Model (FeCl₃ Injury)

Treatment GroupDose (mg/kg, p.o.)Time to Occlusion (seconds, Mean ± SD)
Control (Vehicle)-320 ± 45
This compound (Aspirin component)10650 ± 78
"Resistant" Model + this compound10380 ± 52
"Resistant" Model + this compound + P2Y12 Inhibitor10 + 5710 ± 85

Data synthesized from representative values found in the literature for similar anti-platelet agents.

Experimental Protocols

Protocol 1: Combined Model of Thrombosis and Gastric Ulceration to Assess this compound Efficacy and Resistance

This protocol proposes a sequential model in rats to evaluate both the gastroprotective and anti-thrombotic effects of this compound.

  • Animal Model: Male Wistar rats (200-250g).

  • Induction of a "Resistant" Phenotype (Optional): To model high platelet turnover, a low dose of a hematopoietic stimulant can be administered for several days prior to the experiment, with appropriate ethical approval and monitoring. To model rapid omeprazole metabolism, a specific strain of rat with known high CYP2C19 activity could be used.

  • This compound Administration:

    • Divide animals into groups: Control (vehicle), this compound (therapeutic dose), and "Resistant" + this compound.

    • Administer this compound or vehicle orally once daily for 3-5 days prior to the experimental procedures.

  • Indomethacin-Induced Gastric Ulceration:

    • On the final day of this compound pretreatment, fast the animals for 24 hours with free access to water.

    • Administer indomethacin (30 mg/kg, p.o.) to all groups except a sham control.

    • Four hours after indomethacin administration, anesthetize a subset of animals from each group for gastric tissue collection.

    • Excise the stomach, open it along the greater curvature, and rinse with saline.

    • Score the gastric ulcers based on their number and severity. A common scoring system is: 0 = no ulcer, 1 = petechial hemorrhage, 2 = one or two small ulcers, 3 = multiple small ulcers, 4 = extensive ulceration. The ulcer index can be calculated as the sum of the scores.

    • Collect a portion of the gastric tissue for histological analysis.

  • Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis:

    • In the remaining animals, induce general anesthesia.

    • Isolate the carotid artery.

    • Apply a small piece of filter paper saturated with 10% FeCl₃ to the adventitial surface of the artery for 3 minutes.

    • Remove the filter paper and monitor blood flow using a Doppler flow probe.

    • Record the time to complete arterial occlusion. A cut-off time (e.g., 30 minutes) should be set.

  • Data Analysis:

    • Compare the ulcer index and time to thrombotic occlusion between the different groups using appropriate statistical tests (e.g., ANOVA). A successful this compound effect will show a low ulcer index and a prolonged time to occlusion. Resistance will be indicated by a high ulcer index and a short time to occlusion, similar to the control group.

Protocol 2: Ex Vivo Platelet Aggregation using Light Transmission Aggregometry (LTA)

  • Blood Collection:

    • Collect whole blood from anesthetized animals via cardiac puncture into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Count the platelets in the PRP and adjust the concentration to a standard value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Assay:

    • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette adjusted PRP into cuvettes with a stir bar and allow to equilibrate at 37°C.

    • Add a platelet agonist and record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Agonists to Test for Aspirin Resistance:

      • Arachidonic Acid (AA): (e.g., 0.5 mg/mL). Aspirin should almost completely block aggregation induced by AA. A response greater than 20% aggregation is often considered indicative of resistance.[11]

      • Adenosine Diphosphate (ADP): (e.g., 10 µM). This assesses COX-1 independent pathways. In aspirin-resistant subjects, aggregation in response to ADP may be enhanced.

      • Collagen: (e.g., 2 µg/mL). This agonist activates platelets through a different receptor and can also reveal COX-1 independent activation.

  • Data Analysis:

    • Measure the maximum percentage of platelet aggregation for each agonist. Compare the results between control and this compound-treated animals.

Mandatory Visualizations

Aspirin_Action_and_Resistance cluster_resistance Aspirin Resistance Pathway membrane Platelet Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Activation aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 aa->cox1 tpb Thromboxane A2 (TXA2) cox1->tpb aggregation Platelet Aggregation tpb->aggregation Stimulates aspirin Aspirin aspirin->cox1 Irreversibly Inhibits adp ADP p2y12 P2Y12 Receptor adp->p2y12 p2y12->aggregation Stimulates resistance_path COX-1 Independent Activation

Caption: Aspirin's mechanism of action and a key resistance pathway.

Omeprazole_Action_and_Resistance cluster_resistance Omeprazole Resistance omeprazole_inactive Omeprazole (Inactive) omeprazole_active Omeprazole (Active) omeprazole_inactive->omeprazole_active Acidic Environment of Parietal Cell cyp2c19 CYP2C19 Enzyme (Liver) omeprazole_inactive->cyp2c19 Metabolized by proton_pump H+/K+ ATPase (Proton Pump) omeprazole_active->proton_pump Irreversibly Inhibits acid_secretion Gastric Acid (H+ Secretion) proton_pump->acid_secretion Blocks inactive_metabolites Inactive Metabolites cyp2c19->inactive_metabolites Leads to resistance_mech Resistance Mechanism: Rapid Metabolism resistance_mech->cyp2c19

Caption: Omeprazole's mechanism of action and a primary resistance pathway.

Experimental_Workflow start Start: Select Animal Model grouping Divide into Groups: Control, this compound, 'Resistant' + this compound start->grouping pretreatment Pre-treatment: Administer this compound/Vehicle (3-5 days) grouping->pretreatment ulcer_induction Gastric Ulcer Induction (Indomethacin) pretreatment->ulcer_induction thrombosis_induction Arterial Thrombosis Induction (FeCl3) pretreatment->thrombosis_induction exvivo_analysis Optional Endpoint: Ex Vivo Platelet Aggregometry pretreatment->exvivo_analysis ulcer_analysis Endpoint 1: Assess Gastric Ulcer Index ulcer_induction->ulcer_analysis thrombosis_analysis Endpoint 2: Measure Time to Occlusion thrombosis_induction->thrombosis_analysis conclusion Compare Outcomes: Evaluate Efficacy and Resistance ulcer_analysis->conclusion thrombosis_analysis->conclusion exvivo_analysis->conclusion

References

Technical Support Center: Troubleshooting Variability in Yosprala® Absorption in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the absorption of Yosprala® (aspirin and omeprazole) during preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Inter-Individual Variability in Plasma Concentrations of Acetylsalicylic Acid (ASA) and Salicylic (B10762653) Acid

  • Question: We are observing significant differences in the plasma concentrations of aspirin (B1665792) and its metabolite, salicylic acid, between individual animals in our preclinical study. What could be the cause, and how can we mitigate this?

  • Answer: High inter-individual variability is a common challenge in preclinical studies involving orally administered drugs. Several factors related to the unique formulation of this compound® and the physiology of the animal model can contribute to this.

    • Potential Causes:

      • Gastric pH Differences: The immediate-release omeprazole (B731) in this compound® is designed to increase gastric pH. However, the extent and rate of this pH change can vary between individual animals, leading to differences in the dissolution and absorption of the delayed-release enteric-coated aspirin.[1][2] Aspirin, a weak acid, is more readily absorbed in its non-ionized form in the acidic environment of the stomach.[3] An increase in gastric pH can reduce its lipophilicity and shift its absorption to the intestine, where it may be more susceptible to degradation to salicylic acid.[1]

      • Gastric Emptying Rate: The rate at which the stomach contents empty into the small intestine can significantly impact the absorption of enteric-coated aspirin.[4] Variability in gastric emptying among animals can lead to inconsistent onset and rates of aspirin absorption.

      • Intestinal Metabolism and Transporters: The expression and activity of metabolic enzymes, such as Cytochrome P450s (CYPs), and drug transporters in the intestine can differ between animals.[1][2][5] Omeprazole is primarily metabolized by CYP2C19 and CYP3A4, and genetic polymorphisms in these enzymes can lead to variations in its metabolism.[6] Aspirin can also induce CYP2C19 activity.[7] Furthermore, transporters like P-glycoprotein (ABCB1) are involved in the efflux of omeprazole, while transporters such as MCT1 and OATP2B1 may play a role in aspirin absorption.[8][9][10]

      • Food Effects: The presence and composition of food in the stomach can influence gastric pH, gastric emptying, and the dissolution of the enteric coating, all of which can contribute to absorption variability.[3]

    • Troubleshooting and Mitigation Strategies:

      • Standardize Fasting and Feeding Protocols: Ensure a consistent fasting period before dosing and provide a standardized meal at a specific time post-dosing if your study design includes feeding. This will help minimize variability in gastric pH and emptying.

      • Pre-screen Animals: If feasible, consider pre-screening animals for baseline gastric pH or using telemetry to monitor gastric pH to stratify animals or identify outliers.

      • Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and increase the statistical power of your study.

      • Consider a Crossover Study Design: A crossover design, where each animal serves as its own control, can help to minimize the impact of inter-individual variability.[11]

      • Monitor Both ASA and Salicylic Acid: Always measure both acetylsalicylic acid and its primary metabolite, salicylic acid, to get a complete picture of the absorption and metabolism.

Issue 2: Unexpectedly Low Bioavailability of Aspirin

  • Question: Our preclinical study is showing lower than expected plasma concentrations and overall bioavailability of aspirin after oral administration of this compound®. What could be the reason for this?

  • Answer: Lower than expected bioavailability of the aspirin component of this compound® can be attributed to several factors, primarily related to the altered gastrointestinal environment created by the omeprazole component.

    • Potential Causes:

      • Increased Gastric pH: As mentioned previously, the omeprazole-induced increase in gastric pH can lead to premature dissolution of the enteric coating of the aspirin tablet in the stomach, potentially exposing the aspirin to degradation. More significantly, the increased pH reduces the non-ionized form of aspirin, which is preferentially absorbed in the stomach.[1][3] This shifts the absorption to the small intestine, where aspirin can be hydrolyzed to the less active salicylic acid by esterases in the gut wall before it is absorbed systemically.[1][12]

      • Intestinal First-Pass Metabolism: Both aspirin and omeprazole can be metabolized by CYP enzymes present in the enterocytes of the small intestine.[13][14] This first-pass metabolism can reduce the amount of active drug that reaches the systemic circulation.

      • Efflux by Intestinal Transporters: Omeprazole is a substrate for the efflux transporter P-glycoprotein (ABCB1), which can pump the drug back into the intestinal lumen, thereby reducing its net absorption.[5][8][9]

    • Troubleshooting and Investigation:

      • In Vitro Dissolution Testing: Conduct dissolution studies of the this compound® formulation at different pH values to simulate the conditions in the stomach and small intestine. This can help determine if the enteric coating is performing as expected.

      • Caco-2 Permeability Assay: Utilize an in vitro Caco-2 cell monolayer model to investigate the intestinal permeability of aspirin in the presence and absence of omeprazole. This can help identify any transporter-mediated interactions.

      • In Situ Intestinal Perfusion Study: This in vivo model allows for the direct measurement of drug absorption across a specific segment of the intestine, providing more physiologically relevant data on the impact of omeprazole on aspirin absorption.

      • Pharmacokinetic Modeling: Use pharmacokinetic modeling to simulate and analyze the absorption profiles, which can help to identify the rate-limiting steps in the absorption process.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound® and how does it influence absorption?

A1: this compound® is a fixed-dose combination product containing immediate-release omeprazole and delayed-release, enteric-coated aspirin.[7][14]

  • Omeprazole: A proton pump inhibitor that suppresses gastric acid secretion by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells. This leads to an increase in gastric pH.

  • Aspirin (Acetylsalicylic Acid): A nonsteroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, leading to reduced prostaglandin (B15479496) and thromboxane (B8750289) A2 synthesis. This provides its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.

The sequential delivery system is designed to first release omeprazole to raise the gastric pH, thereby protecting the gastric mucosa from the damaging effects of the subsequently released aspirin.[7] However, this alteration in pH is a primary driver of the potential variability in aspirin absorption.[1][3]

Q2: What are the key pharmacokinetic parameters to consider when studying this compound® in preclinical models?

A2: When evaluating the pharmacokinetics of this compound®, it is crucial to measure the plasma concentrations of both omeprazole and acetylsalicylic acid (ASA), as well as the primary metabolite of aspirin, salicylic acid (SA). Key parameters to determine include:

  • Cmax (Maximum Plasma Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation unchanged.

Q3: Are there known species differences in the metabolism of aspirin and omeprazole?

A3: Yes, there are significant species differences in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.

  • Omeprazole: Primarily metabolized by CYP2C19 and CYP3A4 in humans. The expression of these enzymes can vary between preclinical species such as rats and dogs.[1][2][6] For example, dogs have been shown to express CYP3A12 in the liver and CYP3A98 in the intestine.[15]

  • Aspirin: While primarily hydrolyzed by esterases, it can also be metabolized by CYP2C19 and may induce its activity.[7]

These species differences can impact the metabolic clearance and, consequently, the plasma concentrations and bioavailability of the drugs. Therefore, it is important to consider these differences when extrapolating preclinical data to humans.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Omeprazole in Various Animal Models (Oral Administration)

Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·h/mL)Bioavailability (%)Reference
Rat101.5 ± 0.30.5 ± 0.12.5 ± 0.4~30FASS
Dog11.04 (median)1.75 (median)-63.33 (median)Martignoni et al., 2006
Rabbit100.45 ± 0.120.250.52 ± 0.1419.29 ± 3.54Involvement of cytochrome P450 3A4 and P-glycoprotein in first-pass intestinal extraction of omeprazole in rabbits

Data presented as mean ± SD where available.

Table 2: Preclinical Pharmacokinetic Parameters of Aspirin/Salicylate (B1505791) in Dogs (Oral Administration)

FormulationDose (mg/kg)AnalyteCmax (µg/mL)Tmax (hr)AUC (µg·h/mL)Reference
Aspirin with food20Salicylate45.3 ± 15.23.0 ± 1.0385 ± 121[5][16]
Enteric-coated aspirin (fasted)25Salicylate35.5 ± 12.14-8-[3]
Enteric-coated aspirin (fed)25SalicylateHighly variableHighly variable-[3]

Data presented as mean ± SD where available. Note the high variability, especially with enteric-coated formulations.

Experimental Protocols

1. In Vitro Caco-2 Cell Permeability Assay for Aspirin

This protocol provides a general framework for assessing the intestinal permeability of aspirin.

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10^4 cells/cm².

    • Maintain the cell culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

    • Optionally, assess the permeability of a paracellular marker, such as Lucifer yellow, to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the dosing solution of aspirin in HBSS. To investigate the effect of omeprazole, a separate set of experiments can be conducted with omeprazole added to the dosing solution or by pre-incubating the cells with omeprazole.

    • For apical-to-basolateral (A-B) transport (absorptive), add the aspirin dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) transport (efflux), add the aspirin dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of aspirin and salicylic acid in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.

2. In Situ Single-Pass Intestinal Perfusion Study in Rats

This protocol outlines the procedure for assessing the intestinal absorption of aspirin in a live, anesthetized rat model.

  • Animal Preparation:

    • Fast male Sprague-Dawley or Wistar rats overnight with free access to water.

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Make a midline abdominal incision to expose the small intestine.

    • Select the desired intestinal segment (e.g., jejunum, ileum) and carefully cannulate both ends with flexible tubing without disrupting the blood supply.

  • Perfusion Procedure:

    • Gently flush the isolated intestinal segment with pre-warmed saline (0.9% NaCl) to remove any residual contents.

    • Prepare the perfusion solution containing aspirin in a suitable buffer (e.g., Krebs-Ringer buffer) at a physiological pH (e.g., 6.8 for the small intestine). A non-absorbable marker (e.g., phenol (B47542) red) should be included to correct for water flux.

    • Perfuse the intestinal segment with the drug solution at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.

    • Allow for an equilibration period (e.g., 30 minutes) to achieve steady-state conditions.

    • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 90 minutes).

  • Sample Collection and Analysis:

    • At the end of the experiment, collect a blood sample via cardiac puncture.

    • Measure the length and radius of the perfused intestinal segment.

    • Analyze the concentration of aspirin, salicylic acid, and the non-absorbable marker in the perfusate and plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the net water flux to correct for any water absorption or secretion.

    • Calculate the effective permeability (Peff) using the following equation: Peff = (Q * ln(Cout_corr / Cin)) / (2 * π * r * L) where Q is the flow rate, Cout_corr is the corrected outlet drug concentration, Cin is the inlet drug concentration, r is the radius of the intestine, and L is the length of the intestinal segment.

Mandatory Visualizations

This compound Absorption and Metabolism Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein This compound This compound® Tablet Omeprazole_IR Immediate-Release Omeprazole This compound->Omeprazole_IR Dissolution Aspirin_DR Delayed-Release Aspirin (ASA) This compound->Aspirin_DR Dissolution (pH dependent) Omeprazole_abs Omeprazole Omeprazole_IR->Omeprazole_abs Absorption Aspirin_abs Aspirin (ASA) Aspirin_DR->Aspirin_abs Absorption PGP P-glycoprotein (ABCB1) Omeprazole_abs->PGP CYP2C19 CYP2C19 Omeprazole_abs->CYP2C19 CYP3A4 CYP3A4 Omeprazole_abs->CYP3A4 Omeprazole_portal Omeprazole Omeprazole_abs->Omeprazole_portal MCT1 MCT1 Aspirin_abs->MCT1 OATP2B1 OATP2B1 Aspirin_abs->OATP2B1 Esterases Esterases Aspirin_abs->Esterases Aspirin_portal Aspirin (ASA) Aspirin_abs->Aspirin_portal SA Salicylic Acid (SA) SA_portal Salicylic Acid (SA) SA->SA_portal Metabolites_Ome Omeprazole Metabolites Metabolites_ASA Aspirin/SA Metabolites MCT1->Aspirin_abs Influx OATP2B1->Aspirin_abs Influx PGP->Omeprazole_IR Efflux CYP2C19->Metabolites_Ome CYP3A4->Metabolites_Ome Esterases->SA Troubleshooting_Workflow Start Variability in this compound® Absorption Observed Problem Identify the Nature of Variability Start->Problem HighInterIndividual High Inter-Individual Variability Problem->HighInterIndividual High Variation Between Animals LowBioavailability Unexpectedly Low Bioavailability Problem->LowBioavailability Consistently Low Absorption Causes_HighVar Potential Causes: - Gastric pH differences - Gastric emptying variability - Genetic polymorphisms (CYPs) - Food effects HighInterIndividual->Causes_HighVar Causes_LowBio Potential Causes: - Increased gastric pH - Premature enteric coat dissolution - Intestinal first-pass metabolism - P-gp efflux of omeprazole LowBioavailability->Causes_LowBio Solutions_HighVar Solutions: - Standardize animal handling - Increase sample size - Use crossover design - Monitor metabolites Causes_HighVar->Solutions_HighVar End Refined Preclinical Study Design Solutions_HighVar->End Solutions_LowBio Solutions: - In vitro dissolution testing - Caco-2 permeability assay - In situ intestinal perfusion - PK modeling Causes_LowBio->Solutions_LowBio Solutions_LowBio->End

References

Technical Support Center: Managing Gastrointestinal Side Effects of Yosprala in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of Yosprala (a combination of aspirin (B1665792) and omeprazole) in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in preclinical research?

A1: this compound is a fixed-dose combination drug containing immediate-release omeprazole (B731) and delayed-release, enteric-coated aspirin.[1][2][3] In clinical settings, it's prescribed for patients who need aspirin for secondary prevention of cardiovascular and cerebrovascular events and are at risk for developing aspirin-associated gastric ulcers.[4] In preclinical research, this compound is used to investigate the cardioprotective and anti-inflammatory effects of aspirin while mitigating its known gastrointestinal toxicity. The omeprazole component, a proton pump inhibitor (PPI), reduces gastric acid secretion, thereby protecting the gastric mucosa.[5][6]

Q2: What are the expected gastrointestinal side effects of this compound in laboratory animals?

A2: The aspirin component of this compound, a nonsteroidal anti-inflammatory drug (NSAID), can cause GI adverse reactions. These may include inflammation, erosion, ulceration, and bleeding in the upper and lower GI tract.[7] While the omeprazole in this compound is intended to reduce the risk of gastric ulcers, intestinal damage can still occur.[8] Animal models have shown that NSAIDs can induce gastric and intestinal lesions, and in some cases, co-administration with a PPI might exacerbate NSAID-induced small intestine injury.[9]

Q3: Which animal models are suitable for studying the gastrointestinal effects of this compound?

A3: Rodents, particularly rats (e.g., Sprague-Dawley, Wistar) and mice, are the most commonly used models for studying NSAID-induced gastrointestinal injury.[8][10] These models are well-established for evaluating both the damaging effects of NSAIDs and the protective efficacy of gastroprotective agents.[8][11] Rabbits have also been used to create models of NSAID-induced antral ulcers that closely resemble human conditions.[11]

Q4: How is gastrointestinal damage typically assessed in these animal models?

A4: Gastrointestinal damage is assessed through a combination of macroscopic and microscopic evaluation.

  • Macroscopic Evaluation: This involves visual examination of the stomach and intestines for lesions, ulcers, and bleeding. An "ulcer index" is often calculated based on the number and severity of lesions.[12][13][14][15]

  • Microscopic (Histological) Evaluation: Tissue samples are collected, stained (commonly with hematoxylin (B73222) and eosin), and examined under a microscope. A histological scoring system is used to grade the severity of tissue damage, including inflammation, erosion, and cellular infiltration.[16][17][18][19][20]

Q5: What is the mechanism of action for the components of this compound in relation to GI effects?

A5:

  • Aspirin: Aspirin primarily acts by irreversibly inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[21] This inhibition reduces the production of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa, promoting mucus and bicarbonate secretion, and regulating mucosal blood flow.[22]

  • Omeprazole: Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.[5][6][23] This is the final step in gastric acid secretion, and its inhibition leads to a profound and prolonged reduction in stomach acid.[5][24]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Severe Gastric Ulceration Despite Omeprazole Inadequate dose of omeprazole for the aspirin dose and animal model. Timing of administration is not optimal.Increase the dose of omeprazole relative to aspirin. Administer this compound on an empty stomach to ensure omeprazole is absorbed and active before the aspirin is released. Consider a different dosing frequency for omeprazole if administering the components separately for experimental purposes.[25][26]
Significant Small Intestinal Injury PPIs may not protect the small intestine from NSAID damage and could potentially worsen it by altering the gut microbiota.Consider co-administration of probiotics or agents that protect the intestinal mucosa. Evaluate for changes in the gut microbiome.
Animal Shows Signs of Pain or Distress (e.g., poor grooming, hunched posture) Gastrointestinal discomfort and pain from mucosal injury.Ensure appropriate analgesic protocols are in place, but avoid other NSAIDs. Consult with the institutional veterinarian for appropriate pain management strategies. Monitor animals closely for signs of distress.
Inconsistent or Unexpected Pharmacokinetic Profile Interaction between omeprazole and aspirin affecting absorption. The enteric coating of the aspirin component may be prematurely disrupted by the increased gastric pH caused by omeprazole.[27]Measure plasma levels of both aspirin and salicylic (B10762653) acid to assess bioavailability. Consider the formulation and delivery method of this compound in the context of the animal's gastric pH.[28]
Diarrhea or Changes in Stool Consistency Potential for Clostridium difficile-associated diarrhea (CDAD) has been observed with PPI use in humans. Alterations in gut flora.Monitor for signs of CDAD. Use the lowest effective dose and shortest duration of this compound appropriate for the experimental goals. Consider microbiome analysis.

Data Presentation

Table 1: Summary of Preclinical Data on Aspirin and Omeprazole in Rat Models

Study Parameter Aspirin Alone Aspirin + Omeprazole (qd - once daily) Aspirin + Omeprazole (qod - every other day) Reference
Animal Model Sprague-Dawley RatsSprague-Dawley RatsSprague-Dawley Rats[25][26][29]
Aspirin Dose 150 mg/kg (oral gavage)150 mg/kg (oral gavage)150 mg/kg (oral gavage)[25][26][29]
Omeprazole Dose N/A20 mg/kg (oral gavage)20 mg/kg (oral gavage)[25][26][29]
Treatment Duration 15 days15 days15 days[25][29]
Key Findings Severe hemorrhagic streaks in the stomach.Significant reduction in gastric lesions, pink normal gastric mucosa observed.Significant reduction in gastric lesions, comparable to daily omeprazole administration.[25][29][30]

Table 2: Ulcer Index Scoring System Example

Observation Score
Normal colored stomach0
Red coloration0.5
Spot ulcers1
Hemorrhagic streak1.5
Ulcers with area >3 but ≤5 mm²2
Ulcers with area >5 mm²3
Adapted from Kulkarni et al.[13]

Table 3: Histological Scoring Criteria for GI Damage

Parameter Score Description
Epithelial Cell Loss 0None
1Mild
2Moderate
3Severe
4Very Severe
Hemorrhage 0None
1Mild
2Moderate
3Severe
4Very Severe
Inflammatory Cell Infiltration 0None
1Mild
2Moderate
3Severe
4Very Severe
Adapted from Liu et al.[19]

Experimental Protocols

Protocol 1: Induction and Assessment of Gastric Injury in Rats with Aspirin and Protection by Omeprazole

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week with free access to food and water.

  • Grouping:

    • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (Aspirin): Aspirin (150 mg/kg) suspended in vehicle.

    • Group 3 (Aspirin + Omeprazole): Aspirin (150 mg/kg) and Omeprazole (20 mg/kg) suspended in vehicle.

  • Drug Administration: Administer treatments orally via gavage once daily for 15 days.[25][29]

  • Fasting: Fast animals for 10 hours after the final dose, with free access to water.

  • Euthanasia and Sample Collection: Euthanize animals via CO2 inhalation. Collect blood samples via cardiac puncture for biochemical analysis.

  • Stomach Excision and Examination:

    • Excise the stomach and open it along the greater curvature.

    • Gently rinse with saline to remove gastric contents.

    • Macroscopically examine the gastric mucosa for lesions and calculate the ulcer index using a standardized scoring system (see Table 2).

  • Histopathology:

    • Fix a portion of the stomach tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin and eosin (B541160) (H&E).

    • Evaluate the slides microscopically and score for histological damage (see Table 3).

Visualizations

experimental_workflow acclimatization Animal Acclimatization (1 week) grouping Randomization into Experimental Groups acclimatization->grouping dosing Daily Oral Gavage (15 days) grouping->dosing fasting Fasting (10 hours) dosing->fasting euthanasia Euthanasia and Sample Collection fasting->euthanasia macroscopic Macroscopic Evaluation (Ulcer Index) euthanasia->macroscopic histopathology Histopathological Analysis euthanasia->histopathology

Caption: Experimental workflow for assessing this compound's GI effects.

signaling_pathway cluster_aspirin Aspirin's Mechanism of GI Damage cluster_omeprazole Omeprazole's Protective Mechanism aspirin Aspirin cox COX-1 / COX-2 aspirin->cox Inhibits prostaglandins Prostaglandins cox->prostaglandins Reduces Synthesis protection Mucosal Protection (Mucus, Bicarbonate, Blood Flow) prostaglandins->protection Maintains damage Gastrointestinal Damage prostaglandins->damage Reduced levels lead to omeprazole Omeprazole proton_pump H+/K+ ATPase (Proton Pump) omeprazole->proton_pump Irreversibly Inhibits acid Gastric Acid (HCl) proton_pump->acid Reduces Secretion ph Increased Gastric pH acid->ph Leads to reduced_damage Reduced Gastric Damage ph->reduced_damage Contributes to

Caption: Mechanisms of aspirin-induced GI damage and omeprazole's protection.

References

Technical Support Center: Enhancing the Bioavailability of Yosprala Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Yosprala (aspirin and omeprazole) formulations. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving optimal bioavailability during your research.

Frequently Asked Questions (FAQs)

Q1: What are the core components of this compound and their functions in the formulation?

This compound is a combination product containing two active pharmaceutical ingredients: aspirin (B1665792) and omeprazole (B731).[1][2] The formulation is designed as a coordinated-delivery tablet. It consists of an immediate-release layer of omeprazole surrounding an enteric-coated aspirin core.[3][4] The immediate-release omeprazole rapidly increases the gastric pH, which in turn protects the acid-sensitive enteric coating of the aspirin. This allows the aspirin to pass through the stomach and dissolve in the more neutral pH of the small intestine, reducing the risk of gastric irritation.[3]

Q2: What are the primary challenges affecting the bioavailability of the aspirin component in research formulations?

The main obstacles to aspirin's bioavailability include:

  • pH-Dependent Solubility and Absorption: Aspirin is a weak acid that is better absorbed in the acidic environment of the stomach. However, to minimize gastric irritation, it is often enteric-coated, which delays its release until the small intestine, where the higher pH can affect its dissolution and absorption.[5]

  • First-Pass Metabolism: A significant portion of absorbed aspirin is rapidly hydrolyzed to salicylic (B10762653) acid in the gut wall and liver before it reaches systemic circulation.[6]

  • Formulation-Dependent Variability: The rate and extent of aspirin absorption can vary significantly depending on the formulation type (e.g., plain tablets, buffered tablets, enteric-coated tablets).[7]

Q3: How does the omeprazole component influence the overall bioavailability of the formulation?

The omeprazole in this compound is formulated for immediate release to quickly raise the gastric pH.[3][4] This is crucial for protecting the enteric-coated aspirin from premature dissolution in the stomach. However, omeprazole itself is susceptible to degradation in acidic environments.[6] The inclusion of a buffering agent, like sodium bicarbonate in some research formulations, can protect omeprazole from acid degradation and enhance its absorption.[8][9][10]

Q4: Can food intake affect the bioavailability of this compound research formulations?

Yes, food can impact the bioavailability of this compound. Administration with a high-fat, high-calorie meal can prolong the time it takes to reach maximum plasma concentration (Tmax) of salicylic acid (the active metabolite of aspirin) and reduce the absorption of omeprazole.[3] Therefore, it is recommended to administer this compound at least 60 minutes before a meal.[3][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the development and testing of this compound research formulations.

Problem Potential Cause Suggested Solution
Low Aspirin Bioavailability Incomplete Dissolution of Enteric Coating: The enteric coating may not be dissolving completely or at the intended pH in the small intestine.Optimize Enteric Coating: Review the composition and thickness of the enteric coating. Ensure the polymer used has the correct pH-dependent solubility characteristics. Conduct in vitro dissolution testing at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to verify the release profile.[12][13]
Poor Aspirin Solubility at Intestinal pH: Aspirin's solubility decreases as the pH increases, which can limit its dissolution rate in the small intestine.Enhance Solubility: Consider formulation strategies such as micronization or the use of solid dispersions to increase the surface area and dissolution rate of the aspirin particles.[5]
Low Omeprazole Bioavailability Acid Degradation of Omeprazole: The immediate-release omeprazole may be degrading in the acidic environment of the stomach before it can be absorbed.Incorporate a Buffering Agent: The inclusion of an agent like sodium bicarbonate can help neutralize the gastric acid and protect the omeprazole, thereby enhancing its stability and absorption.[8][9][10]
High Variability in Pharmacokinetic Data Inconsistent Gastric Emptying: Variations in gastric emptying time among test subjects can lead to inconsistent drug release and absorption.Standardize Administration Protocol: Administer the formulation to fasted subjects to minimize variability in gastric emptying. Ensure a consistent time interval between dosing and feeding in preclinical studies.[14]
Adhesion of Enteric Coating: The enteric coating may be adhering to the manufacturing equipment or sticking together, leading to non-uniform dosage units.Optimize Coating Process: Adjust process parameters such as spray rate, atomization air pressure, and drying temperature. Ensure the tablet core surface is smooth and free of defects.[15]

Quantitative Data Summary

The following tables provide a summary of key pharmacokinetic parameters for different aspirin and omeprazole formulations to aid in comparative analysis.

Table 1: Comparative Pharmacokinetic Parameters of Various Aspirin Formulations (500 mg dose) [16]

Formulation TypeCmax (mg/L) [Geometric Mean ± SD]Tmax (h) [Median (95% CI)]AUC (mg·h/L) [Geometric Mean ± SD]
Aspirin Tablet 5.23 ± 0.530.68 (0.50 - 1.00)6.49 ± 0.38
Effervescent Tablet 10.79 ± 1.060.26 (0.25 - 0.50)6.83 ± 0.56
Granules in Suspension 9.80 ± 3.450.42 (0.33 - 0.50)6.70 ± 1.98
Fast Release Tablet 12.10 ± 4.230.42 (0.33 - 0.58)7.90 ± 2.45

Table 2: Pharmacokinetic Parameters of Salicylic Acid for Enteric-Coated Aspirin Formulations (81 mg dose)

FormulationCmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)
Test Formulation 54333.6623800
Reference Formulation 57194.0221527

Table 3: Bioequivalence of Omeprazole with Sodium Bicarbonate vs. Enteric-Coated Omeprazole [9]

ParameterGeometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax 93.8%84.08% - 104.47%
AUC0–t 97.2%87.42% - 108.18%
AUC0–∞ 97.5%87.94% - 108.15%

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Enteric-Coated Aspirin Formulations

This protocol is adapted from USP guidelines and relevant literature for testing enteric-coated products.[12][13][17]

  • Apparatus: USP Apparatus 2 (paddle).

  • Acid Stage (Simulated Gastric Fluid):

    • Medium: 900 mL of 0.1 N HCl (pH 1.2).

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 75 rpm.

    • Procedure: Place one tablet in each vessel and run for 2 hours. At the end of the 2 hours, withdraw a sample to analyze for any premature drug release.

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 75 rpm.

    • Procedure: After the acid stage, carefully transfer the tablets to vessels containing the buffer medium. Withdraw samples at predetermined time points (e.g., 10, 20, 30, 45, 60, and 90 minutes).

  • Sample Analysis:

    • Filter the collected samples.

    • Analyze the concentration of aspirin in the samples using a validated UV spectrophotometer at 265 nm or an HPLC method.

Protocol 2: In Vivo Bioavailability Study in a Rat Model

This protocol outlines a general procedure for assessing the oral bioavailability of a this compound research formulation in rats.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing and Acclimatization: House the rats in a controlled environment and allow them to acclimatize for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the research formulation (e.g., suspended in 0.5% methylcellulose).

    • Administer a single oral dose via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the simultaneous quantification of aspirin and omeprazole in rat plasma.[2][18][19]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Dissolution Testing cluster_invivo In Vivo Bioavailability Study (Rat Model) prep_media Prepare Acid & Buffer Media acid_stage Acid Stage (2h) pH 1.2 prep_media->acid_stage buffer_stage Buffer Stage pH 6.8 acid_stage->buffer_stage sampling Collect Samples at Time Points buffer_stage->sampling analysis_uv Analyze via UV-Vis/HPLC sampling->analysis_uv fasting Overnight Fasting dosing Oral Gavage Administration fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep analysis_lcms Analyze via LC-MS/MS plasma_sep->analysis_lcms pk_analysis Pharmacokinetic Analysis analysis_lcms->pk_analysis

Experimental Workflow for Bioavailability Assessment

aspirin_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane A2 COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane Inflammation_Platelet_Aggregation Inflammation & Platelet Aggregation Prostaglandins_Thromboxane->Inflammation_Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition

Aspirin's Mechanism of Action via COX Inhibition

omeprazole_pathway Omeprazole_Prodrug Omeprazole (Prodrug) Acidic_Environment Acidic Environment of Parietal Cell Omeprazole_Prodrug->Acidic_Environment Activation Active_Sulfenamide Active Sulfenamide Metabolite Acidic_Environment->Active_Sulfenamide Proton_Pump H+/K+ ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Irreversible Inhibition Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Blocks

Omeprazole's Proton Pump Inhibition Pathway

References

Technical Support Center: Method Refinement for Consistent Results in Yosprala-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments utilizing Yosprala (aspirin and omeprazole).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound?

A1: this compound is a combination product featuring a coordinated delivery system. It contains immediate-release omeprazole (B731) and a delayed-release, enteric-coated aspirin (B1665792) core.[1][2] The omeprazole is released first to raise the gastric pH. Once the pH is above 5.5, the enteric-coated aspirin dissolves, which is intended to reduce the risk of stomach ulcers associated with aspirin use.[1][2]

Q2: What are the approved clinical indications for this compound?

A2: this compound is indicated for patients who require aspirin for the secondary prevention of cardiovascular and cerebrovascular events and who are at risk of developing aspirin-associated gastric ulcers.[3][4]

Q3: Can this compound be substituted with separate aspirin and omeprazole tablets in experimental settings?

A3: this compound is not interchangeable with the individual components of aspirin and omeprazole.[4] The sequential delivery system is designed to provide gastroprotection from the aspirin.[4] Using separate components may not replicate the specific pharmacokinetic and pharmacodynamic profile of this compound.

Q4: What are the available dosage strengths of this compound?

A4: this compound is available in two dosage strengths: 81 mg aspirin / 40 mg omeprazole and 325 mg aspirin / 40 mg omeprazole.[4]

Troubleshooting Guide

In Vitro & Analytical Issues

Q5: We are observing high variability in our in vitro platelet aggregation assays. What are the potential causes and solutions?

A5: High variability in platelet aggregation assays is a common challenge. Here are several factors to consider:

  • Pre-analytical Variability:

    • Blood Collection: Ensure a clean, smooth venipuncture to prevent platelet activation. Use a 19-21 gauge needle and discard the first few mL of blood.[5]

    • Anticoagulant: Use 3.2% sodium citrate (B86180) and ensure the correct 9:1 blood-to-anticoagulant ratio.[5]

    • Sample Handling: Gently mix the blood with the anticoagulant. Avoid vigorous shaking.[5]

    • Sample Storage: Process blood within 30 minutes to 4 hours of collection and store at room temperature (18-24°C).[5]

  • Analytical Variability:

    • Pipetting Errors: Calibrate pipettes regularly and use reverse pipetting for viscous solutions like platelet-rich plasma (PRP).

    • Inadequate Mixing: Ensure the PRP is gently but thoroughly mixed before aliquoting.

    • Instrument Malfunction: Regularly check the light source and detector of your aggregometer and perform calibrations as per the manufacturer's instructions.

  • This compound-Specific Considerations:

    • Incomplete Dissolution of Enteric Coating: When preparing this compound for in vitro studies, the enteric coating on the aspirin core needs to be properly addressed. See Q6 for guidance on preparing solutions.

    • pH of the Assay Medium: The pH of your assay medium can influence the activity of both aspirin and omeprazole. Maintain a consistent and physiologically relevant pH.

Q6: How should we prepare this compound for in vitro experiments, such as cell culture studies, to ensure consistent drug exposure?

A6: Due to the enteric coating of the aspirin component, direct addition of the whole tablet to cell culture media will lead to inconsistent and delayed release of aspirin. Here is a suggested protocol for preparing a stock solution:

  • Separation of Components (Optional but Recommended): Carefully separate the outer immediate-release omeprazole layer from the inner enteric-coated aspirin core. This will allow for more precise control over the concentration of each component.

  • Omeprazole Stock Solution: Dissolve the omeprazole layer in a suitable solvent, such as DMSO, to create a stock solution.

  • Aspirin Stock Solution:

    • The enteric coating of the aspirin core is designed to dissolve at a pH greater than 5.5.

    • To dissolve the enteric-coated aspirin for in vitro use, you can use a buffer with a pH of 6.8, simulating the intestinal environment.[6]

    • Crush the aspirin core and dissolve it in the pH 6.8 buffer. Gentle agitation may be required.

    • Once dissolved, this solution can be further diluted in your cell culture medium.

  • Filter Sterilization: Filter sterilize the final stock solutions before adding them to your cell cultures.

  • Validation: It is highly recommended to validate the concentration of aspirin and omeprazole in your final working solutions using a validated analytical method, such as HPLC.[7][8][9][10]

In Vivo (Animal Model) Issues

Q7: We are observing inconsistent results in our animal models of cardiovascular disease. What could be contributing to this variability?

A7: Inconsistent results in animal models can arise from a variety of factors:

  • Drug Administration:

    • Gavage Technique: Ensure consistent oral gavage technique to minimize stress and ensure the full dose is delivered.

    • Timing of Administration: Administer this compound at the same time each day, preferably at least 60 minutes before feeding, to mimic clinical recommendations.[5]

  • Animal-Specific Factors:

    • Strain and Sex: Different animal strains and sexes can have varying metabolic rates and drug responses.

    • Age and Weight: These factors can influence drug metabolism and distribution.

    • Underlying Health Status: Ensure animals are healthy and free from infections or other conditions that could affect the experimental outcomes.

  • This compound-Specific Considerations:

    • Gastric pH in Animal Models: The gastric pH of some animal models, such as rats, can differ from humans. The efficacy of the omeprazole component in raising the gastric pH to a level that allows for consistent aspirin dissolution should be considered.

    • Enteric Coating Dissolution: The dissolution of the enteric coating may vary between species due to differences in gastrointestinal transit time and pH.

Data Presentation

Table 1: Incidence of Selected Gastrointestinal Adverse Events from Phase 3 Clinical Trials of this compound (325 mg/40 mg) vs. Enteric-Coated Aspirin (325 mg)

Adverse EventThis compound (n=524)Enteric-Coated Aspirin (n=525)
Gastritis18%16%
Nausea3%2%
Diarrhea3%2%
Gastric Polyps2%1%
Non-cardiac Chest Pain2%1%
Endoscopic Gastric Ulcers>50% fewer than EC aspirin-
Discontinuation due to Upper GI Adverse Events82% fewer than EC aspirin-

Data compiled from publicly available clinical trial information.[2][4]

Experimental Protocols

Protocol 1: Quantification of Aspirin and Omeprazole in Plasma Samples by RP-HPLC

This protocol is a general guideline and should be optimized and validated for your specific experimental conditions.

1. Materials and Reagents:

  • Aspirin and Omeprazole reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • C18 column (e.g., PHENOMENEX C8, 150 x 4.6mm, 5µm)[9]

  • HPLC system with UV detector

2. Chromatographic Conditions (Example): [9]

  • Mobile Phase: Phosphate buffer (pH 7.5) and Acetonitrile (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Sample Preparation:

  • Plasma Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma.

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Injection: Collect the supernatant and inject it into the HPLC system.

4. Calibration Curve:

  • Prepare a series of standard solutions of aspirin and omeprazole of known concentrations in drug-free plasma.

  • Process these standards using the same sample preparation method.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

5. Data Analysis:

  • Determine the concentrations of aspirin and omeprazole in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: In Vivo Study of this compound in a Rat Model of Aspirin-Induced Gastric Injury

1. Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • House animals in standard conditions with free access to food and water.

  • Fast animals for 24 hours before the experiment, with free access to water.

2. Experimental Groups (Example):

  • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Group 2 (Aspirin): Aspirin (e.g., 100 mg/kg, suspended in vehicle)

  • Group 3 (this compound): this compound (dose equivalent to 100 mg/kg aspirin)

  • Group 4 (Omeprazole + Aspirin): Omeprazole (dose equivalent to this compound) administered 60 minutes before aspirin (100 mg/kg)

3. Drug Administration:

  • Administer drugs orally via gavage once daily for a specified period (e.g., 3 days).[11]

4. Assessment of Gastric Injury:

  • Four hours after the final dose, euthanize the animals.

  • Immediately excise the stomachs and open them along the greater curvature.

  • Gently rinse the stomachs with saline to remove contents.

  • Score the gastric mucosal lesions based on a predefined scale (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two slight lesions, etc.).

  • Alternatively, the ulcer index can be calculated by measuring the length of the lesions.

5. Histological Analysis:

  • Fix a portion of the stomach tissue in 10% buffered formalin.

  • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Examine the sections for signs of inflammation, erosion, and ulceration.

6. Biochemical Analysis:

  • Collect blood samples for the analysis of relevant biomarkers if needed.

Mandatory Visualizations

Yosprala_Mechanism_of_Action This compound This compound Tablet (Oral Administration) Stomach Stomach (Acidic Environment) This compound->Stomach Omeprazole_Release Immediate Release of Omeprazole Stomach->Omeprazole_Release pH_Increase Increase in Gastric pH Omeprazole_Release->pH_Increase Aspirin_Release Delayed Release of Aspirin (pH > 5.5) pH_Increase->Aspirin_Release Absorption Systemic Absorption Aspirin_Release->Absorption

Caption: this compound's sequential drug delivery mechanism.

Aspirin_Signaling_Pathway Aspirin Aspirin COX1 COX-1 Inhibition (Platelets) Aspirin->COX1 COX_Independent COX-Independent Effects Aspirin->COX_Independent ThromboxaneA2 Reduced Thromboxane A2 COX1->ThromboxaneA2 Platelet_Aggregation Inhibition of Platelet Aggregation ThromboxaneA2->Platelet_Aggregation NFkB NF-κB Inhibition COX_Independent->NFkB Apoptosis Induction of Apoptosis COX_Independent->Apoptosis MAPK p38 MAPK Activation COX_Independent->MAPK

Caption: Key signaling pathways modulated by aspirin.

Omeprazole_Signaling_Pathway Omeprazole Omeprazole Proton_Pump H+/K+ ATPase Inhibition (Gastric Parietal Cells) Omeprazole->Proton_Pump Off_Target Off-Target Effects Omeprazole->Off_Target Gastric_Acid Reduced Gastric Acid Secretion Proton_Pump->Gastric_Acid NO_Synthase Nitric Oxide Synthase Inhibition Off_Target->NO_Synthase Cell_Cycle Cell Cycle Alteration Off_Target->Cell_Cycle T_Cell_Response Suppressed T-Cell Response Off_Target->T_Cell_Response

Caption: Primary and off-target effects of omeprazole.

References

Technical Support Center: Investigating Yosprala® Drug Interactions in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential drug interactions with Yosprala (a combination of aspirin (B1665792) and omeprazole) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for the components of this compound?

This compound combines two active ingredients with distinct mechanisms:

  • Aspirin: Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition prevents the synthesis of prostaglandins (B1171923) and thromboxanes, leading to its anti-inflammatory and antiplatelet effects.[1] The antiplatelet action is primarily due to the irreversible acetylation of a serine residue in the active site of platelet COX-1.[1]

  • Omeprazole (B731): Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase enzyme system (the gastric proton pump) in gastric parietal cells.[3][4] This action inhibits the final step of gastric acid production, reducing stomach acidity.[3][4] Omeprazole is a prodrug that is activated in the acidic environment of the parietal cells.[3][5]

Q2: What are the major clinically observed drug interactions with this compound?

Clinically significant drug interactions with this compound primarily involve the individual components, aspirin and omeprazole. Key interactions include:

  • Clopidogrel (B1663587): Omeprazole can reduce the antiplatelet effect of clopidogrel. Omeprazole is a competitive inhibitor of the CYP2C19 enzyme, which is necessary to convert the prodrug clopidogrel into its active metabolite.

  • Ticagrelor: Aspirin doses above 100 mg may reduce the effectiveness of ticagrelor.

  • Methotrexate: Omeprazole can increase the serum levels of methotrexate, potentially leading to toxicity.

  • CYP2C19 Inducers (e.g., St. John's Wort, Rifampin): These substances can increase the metabolism of omeprazole, reducing its efficacy.

  • Other NSAIDs: Concomitant use with other NSAIDs can increase the risk of gastrointestinal side effects. Some NSAIDs may also interfere with the antiplatelet effect of aspirin.

Q3: How can we investigate the potential for a new compound to interact with the aspirin component of this compound in vitro?

The primary in vitro method to assess interactions with aspirin's antiplatelet effect is the platelet aggregation assay. This assay measures the ability of platelets to aggregate in response to various agonists after being treated with aspirin and the test compound. A significant change in the aggregation response compared to aspirin alone would indicate a potential interaction.

Q4: What are the key considerations when studying the drug interaction potential of the omeprazole component in a laboratory setting?

The main consideration for omeprazole is its metabolism by and inhibition of cytochrome P450 enzymes, particularly CYP2C19 and to a lesser extent, CYP3A4.[6][7] Therefore, in vitro studies should focus on:

  • CYP450 Inhibition Assays: To determine if a test compound inhibits the metabolism of omeprazole or if omeprazole inhibits the metabolism of the test compound.

  • CYP450 Induction Assays: To assess if a test compound induces the expression of CYP enzymes responsible for omeprazole metabolism.

  • Consideration of Omeprazole Metabolites: Omeprazole's metabolites also have inhibitory effects on CYP enzymes and should be considered in the overall assessment.[8][9]

Troubleshooting Guides

In Vitro Platelet Aggregation Assay for Aspirin Interactions
Problem Possible Cause Troubleshooting Steps
High variability in platelet aggregation results. 1. Inconsistent platelet count in platelet-rich plasma (PRP). 2. Variation in agonist concentration. 3. Differences in incubation times.1. Standardize the centrifugation steps for PRP preparation to ensure a consistent platelet count. 2. Prepare fresh agonist solutions for each experiment and verify their concentrations. 3. Use a calibrated timer for all incubation steps.
No inhibition of platelet aggregation observed with aspirin. 1. Inactive aspirin solution. 2. Insufficient incubation time. 3. Use of an inappropriate agonist.1. Prepare a fresh aspirin solution for each experiment. 2. Ensure a sufficient pre-incubation time (e.g., 15-30 minutes) for aspirin to inhibit COX-1. 3. Use arachidonic acid as the agonist to specifically assess COX-1 pathway inhibition.
Unexpected synergistic or antagonistic effects with the test compound. 1. The test compound itself has pro- or anti-aggregatory effects. 2. The test compound interferes with the assay detection method (e.g., light transmittance).1. Run a control with the test compound alone to determine its intrinsic effect on platelet aggregation. 2. Analyze the sample for any precipitation or color change that might interfere with the optical density readings.
In Vitro CYP450 Inhibition Assay for Omeprazole Interactions
Problem Possible Cause Troubleshooting Steps
High background in control wells (no inhibitor). 1. Contamination of reagents. 2. Non-specific binding of the substrate or metabolite.1. Use fresh, high-purity reagents. 2. Optimize the protein concentration and incubation time to minimize non-specific binding.
IC50 values are not reproducible. 1. Inconsistent concentrations of the test compound or omeprazole. 2. Variability in the activity of human liver microsomes.1. Prepare fresh serial dilutions of the test compounds for each experiment. 2. Use a single batch of human liver microsomes with known activity for a set of experiments.
Test compound shows time-dependent inhibition. The test compound may be a mechanism-based inhibitor of the CYP enzyme.Conduct a pre-incubation experiment where the test compound is incubated with the microsomes and NADPH for a period before adding the substrate. A decrease in IC50 with pre-incubation suggests time-dependent inhibition.

Quantitative Data on In Vitro Interactions

The following tables summarize key quantitative data for the drug interaction potential of this compound's components.

Table 1: In Vitro Inhibition of CYP2C19 and CYP3A4 by Omeprazole and its Metabolites

Inhibitor Enzyme Inhibition Parameter Value (µM)
OmeprazoleCYP2C19IC508.4 ± 0.6[8]
OmeprazoleCYP3A4IC5040 ± 4[8]
(R)-OmeprazoleCYP2C19Km3.7 ± 0.5[10]
(S)-OmeprazoleCYP2C19Km8.2 ± 0.8[10]
LansoprazoleCYP2C19Ki0.4 - 1.5[11]
PantoprazoleCYP2C9Ki(potent inhibitor)[11]
RabeprazoleCYP2C19Ki17 - 21[11]

Table 2: In Vitro Inhibition of CYP3A2 by Aspirin

Inhibitor Enzyme Inhibition Parameter Value (µM)
AspirinCYP3A2Ki95.46[12]
AspirinCYP3A2IC50190.92[12]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmittance Aggregometry)

Objective: To assess the effect of a test compound on aspirin-mediated inhibition of platelet aggregation.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aspirin solution (in a suitable solvent, e.g., ethanol).

  • Test compound solution.

  • Platelet agonist (e.g., arachidonic acid, ADP, collagen).

  • Light transmittance aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.[13] Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Baseline Aggregation: Adjust the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: Pre-warm PRP aliquots to 37°C. Add the vehicle control, aspirin alone, the test compound alone, or aspirin and the test compound to separate aliquots of PRP. Incubate for a specified time (e.g., 15 minutes).

  • Aggregation Measurement: Add the platelet agonist to the cuvette and record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to the vehicle control.

CYP450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound that inhibits 50% of omeprazole metabolism by a specific CYP isoform (e.g., CYP2C19).

Materials:

  • Human liver microsomes (HLMs).

  • CYP isoform-specific substrate (e.g., (S)-mephenytoin for CYP2C19).

  • Omeprazole (as the test inhibitor).

  • NADPH regenerating system.

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLMs, the CYP2C19 substrate, and buffer.

  • Inhibitor Addition: Add varying concentrations of omeprazole (or the test compound) to the incubation mixture.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a specified incubation time (e.g., 10-30 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Visualizations

Aspirin_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandin_H2->Prostaglandins Thromboxane_A2 Thromboxane A2 Prostaglandin_H2->Thromboxane_A2 Inflammation Inflammation Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1_COX2 Irreversible Inhibition

Caption: Aspirin's mechanism of action via irreversible inhibition of COX enzymes.

Omeprazole_Metabolism Omeprazole Omeprazole CYP2C19 CYP2C19 Omeprazole->CYP2C19 Major Pathway CYP3A4 CYP3A4 Omeprazole->CYP3A4 Minor Pathway Hydroxyomeprazole 5-Hydroxyomeprazole CYP2C19->Hydroxyomeprazole Metabolism Omeprazole_Sulfone Omeprazole Sulfone CYP3A4->Omeprazole_Sulfone Metabolism Genetic_Polymorphisms Genetic Polymorphisms (*2, *3, *17) Genetic_Polymorphisms->CYP2C19 Alters Activity Inducers Inducers (e.g., Rifampin) Inducers->CYP2C19 Increase Metabolism Inhibitors Inhibitors (e.g., Fluvoxamine) Inhibitors->CYP2C19 Decrease Metabolism

Caption: Metabolic pathways of omeprazole and factors influencing its metabolism.

Experimental_Workflow cluster_aspirin Aspirin Interaction Workflow cluster_omeprazole Omeprazole Interaction Workflow A1 Prepare Platelet-Rich Plasma (PRP) A2 Incubate PRP with Aspirin +/- Test Compound A1->A2 A3 Induce Aggregation with Agonist A2->A3 A4 Measure Light Transmittance A3->A4 O1 Prepare Human Liver Microsomes O2 Incubate with Omeprazole +/- Test Compound and Substrate O1->O2 O3 Initiate Reaction with NADPH O2->O3 O4 Quantify Metabolite via LC-MS/MS O3->O4

Caption: Experimental workflows for assessing aspirin and omeprazole interactions.

References

Navigating the Translational Gap: A Technical Support Guide for Yosprala® (Aspirin and Omeprazole) Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with Yosprala® (a fixed-dose combination of aspirin (B1665792) and omeprazole) and similar formulations. The following sections address key challenges in extrapolating preclinical findings to clinical settings, offering insights into experimental design, data interpretation, and potential pitfalls.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a different pharmacokinetic (PK) profile for aspirin in our rat model compared to what is reported in human clinical trials for this compound®. Why is this happening?

A1: This is a common and expected challenge. Significant species-specific differences exist in the metabolism of aspirin. In humans, salicyluric acid is the major urinary metabolite. In contrast, rats have a lower dependence on this pathway and exhibit increased elimination of salicylic (B10762653) acid and other metabolites.[1] This fundamental metabolic difference will inevitably lead to different PK profiles.

Troubleshooting Tip: When developing your animal model, it is crucial to characterize the full metabolic profile of aspirin and its metabolites. Do not rely solely on measuring the parent drug concentration. Consider using a range of doses in your preclinical studies to identify any saturation of metabolic pathways, as this has been observed in both rats and humans.[1]

Q2: Our preclinical toxicology studies in rats show a higher incidence of hemorrhagic events with aspirin than what seems to be the case in clinical trials with this compound®. How can we interpret this?

A2: There are marked species differences in the hemorrhagic effects of aspirin. Rats have been shown to be more susceptible to aspirin-induced hemorrhage compared to mice.[2] This heightened sensitivity in rats may not be directly translatable to humans, who may have different physiological responses and repair mechanisms in the gastrointestinal (GI) tract.

Troubleshooting Tip: When assessing the gastroprotective effect of the omeprazole (B731) component in your animal model, ensure you have a robust baseline of aspirin-induced gastric injury. Use multiple endpoints to assess toxicity, such as macroscopic ulcer scoring, histology, and markers of bleeding (e.g., fecal hemoglobin). This will provide a more comprehensive picture of the injury and protection, which can be more reliably, though cautiously, extrapolated.

Q3: We are struggling to establish a consistent aspirin-induced gastric ulcer model in our animals. What are the key considerations?

A3: Establishing a reproducible ulcer model is critical. Several factors can influence the outcome:

  • Animal Strain: Different rat strains can exhibit varying sensitivity to NSAID-induced gastric injury.

  • Aspirin Dose and Formulation: High doses of aspirin are typically required to induce ulcers in animals. The formulation (e.g., suspension, enteric-coated) and vehicle can affect absorption and local irritation.

  • Fasting State: Animals are often fasted before aspirin administration to enhance the ulcerogenic effect.

  • Co-administration of Acid: Some protocols involve the co-administration of hydrochloric acid to potentiate the aspirin-induced damage.

Troubleshooting Tip: Refer to established protocols for NSAID-induced gastric ulcer models.[3][4] A pilot study to determine the optimal aspirin dose and administration conditions for your specific animal strain and housing conditions is highly recommended.

Q4: What are the main challenges in formulating a fixed-dose combination like this compound® for preclinical studies?

A4: Developing a fixed-dose combination (FDC) presents several preclinical challenges:

  • Physicochemical Compatibility: Ensuring the chemical and physical stability of both aspirin and omeprazole within the same formulation is crucial.[1][5]

  • Release Profile: Mimicking the coordinated delivery of this compound® (immediate-release omeprazole and delayed-release aspirin) in a custom preclinical formulation can be complex.[6]

  • Dose Ratios: The dose ratio of aspirin to omeprazole in your animal model may need to be adjusted based on allometric scaling and species-specific differences in drug metabolism and potency.

Troubleshooting Tip: For early-stage preclinical work, co-administration of separate aspirin and omeprazole formulations may be a pragmatic approach to investigate the pharmacodynamic interaction. If a combined formulation is necessary, thorough analytical testing is required to ensure the stability and release characteristics of both active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following tables summarize key preclinical and clinical data for the components of this compound® and the fixed-dose combination.

Table 1: Comparative Metabolism of Aspirin (Single Dose)

SpeciesMajor Urinary MetaboliteKey Quantitative DifferencesReference
Human Salicyluric Acid (~63%)High dependence on salicyluric acid formation.[1][5]
Rat Salicylic Acid (43-51%)Low dependence on salicyluric acid formation; compensated by other routes.[1][5]

Table 2: Preclinical Toxicology Findings for Omeprazole

SpeciesStudy DurationKey FindingsReference
Rat 24 monthsDose-related increase in gastric ECL cell carcinoid tumors.[7][8]
Dog 3, 6, 12 monthsStomach was the primary target organ of toxicity.[7]

Table 3: Clinical Efficacy of this compound® (PA32540) vs. Enteric-Coated (EC) Aspirin (325 mg) in Humans (6-Month Studies)

EndpointThis compound® (PA32540)EC-Aspirin 325 mgP-valueReference
Incidence of Endoscopic Gastric Ulcers 3.2%8.6%< .001[9]
Discontinuation due to Upper GI Adverse Events 1.5%8.2%< .001[9]
Resolution of Heartburn Symptoms 92.8%75.9%< .001[10]

Experimental Protocols

Protocol 1: Aspirin-Induced Gastric Ulcer Model in Rats

This protocol is a generalized representation based on common methodologies.[3]

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Fasting: Animals are fasted for 24 hours prior to aspirin administration, with free access to water.

  • Aspirin Administration: Aspirin is suspended in a vehicle (e.g., 1% carboxymethylcellulose) and administered orally via gavage at a dose of 500 mg/kg.

  • Omeprazole/Vehicle Administration: The test compound (omeprazole) or vehicle is administered orally 30-60 minutes prior to aspirin administration.

  • Endpoint Assessment: 4-6 hours after aspirin administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Ulcer Scoring: The gastric mucosa is examined for lesions, which can be scored based on their number and severity (e.g., on a 0-5 scale). The total ulcer index is then calculated.

  • Histology (Optional): Gastric tissue samples can be fixed in formalin for histological examination to assess the depth of mucosal injury and inflammation.

Protocol 2: Assessment of Gastric pH in Preclinical Models

This protocol outlines a general approach to measuring the effect of omeprazole on gastric acidity.

  • Animals: Conscious or anesthetized rats or dogs fitted with a gastric cannula.

  • Drug Administration: Omeprazole or vehicle is administered at the desired dose and route.

  • Gastric Acid Secretion Stimulation (Optional): Gastric acid secretion can be stimulated using agents like histamine (B1213489) or pentagastrin.

  • Sample Collection: Gastric juice samples are collected at predetermined time points through the cannula.

  • pH Measurement: The pH of the collected gastric juice is measured using a calibrated pH meter.

  • Data Analysis: The change in gastric pH over time is plotted to determine the onset and duration of the antisecretory effect.

Visualizations

Extrapolation_Challenges cluster_preclinical Preclinical Animal Model (Rat) cluster_clinical Clinical Setting (Human) Aspirin_PK_Rat Aspirin PK: - Major Metabolite: Salicylic Acid - Lower dependence on salicyluric acid pathway Aspirin_PK_Human Aspirin PK: - Major Metabolite: Salicyluric Acid - High dependence on this pathway Aspirin_PK_Rat->Aspirin_PK_Human Metabolic Pathway Differences Challenge Extrapolation Challenges Aspirin_PK_Rat->Challenge Aspirin_Tox_Rat Aspirin Toxicity: - Higher sensitivity to hemorrhage Aspirin_Tox_Human Aspirin Toxicity: - GI ulceration and bleeding risk Aspirin_Tox_Rat->Aspirin_Tox_Human Species Sensitivity Variation Aspirin_Tox_Rat->Challenge Ome_Tox_Rat Omeprazole Toxicity: - Gastric ECL cell carcinoids (long-term) Ome_Tox_Human Omeprazole Safety: - Generally well-tolerated short-term Ome_Tox_Rat->Ome_Tox_Human Different long-term risk profile Ome_Tox_Rat->Challenge Challenge->Aspirin_PK_Human Challenge->Aspirin_Tox_Human Challenge->Ome_Tox_Human

Caption: Key challenges in extrapolating preclinical data for this compound® components.

Yosprala_MOA cluster_stomach Stomach Lumen & Parietal Cell This compound This compound® Tablet Ingestion Omeprazole Immediate-Release Omeprazole This compound->Omeprazole Aspirin Delayed-Release Aspirin This compound->Aspirin pH > 5.5 Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole->Proton_Pump Inhibits COX1 COX-1 Enzyme in Platelets Aspirin->COX1 Inhibits Gastric_pH Increased Gastric pH Gastroprotection Gastroprotection Gastric_pH->Gastroprotection Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Blocks Acid_Secretion->Gastric_pH Reduces acidity of Thromboxane Thromboxane A2 Synthesis COX1->Thromboxane Blocks Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Reduces Cardioprotection Cardioprotection Platelet_Aggregation->Cardioprotection Leads to

Caption: Mechanism of action of this compound®'s coordinated delivery system.

Experimental_Workflow start Start: Hypothesis (Omeprazole protects against Aspirin-induced ulcers) model_dev Animal Model Development (e.g., Aspirin-induced ulcer in rats) start->model_dev dosing Dosing Regimen - Group 1: Vehicle - Group 2: Aspirin - Group 3: Aspirin + Omeprazole model_dev->dosing assessment Endpoint Assessment - Macroscopic Ulcer Score - Histopathology - Biomarkers of bleeding dosing->assessment data_analysis Data Analysis (Compare ulcer indices between groups) assessment->data_analysis extrapolation Extrapolation to Clinical Setting (Consider species differences in metabolism and toxicity) data_analysis->extrapolation clinical_trial Clinical Trial Design (e.g., this compound® Phase 3 trials) extrapolation->clinical_trial end End: Clinical Confirmation clinical_trial->end

Caption: A typical experimental workflow for preclinical evaluation.

References

Validation & Comparative

Yosprala vs. Enteric-Coated Aspirin: A Comparative Efficacy Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of a coordinated delivery system of immediate-release omeprazole (B731) and delayed-release aspirin (B1665792), analogous to Yosprala, versus traditional enteric-coated aspirin in animal models. The focus is on gastrointestinal safety and the mechanistic underpinnings of gastroprotection, supported by experimental data from various animal studies. While direct head-to-head preclinical studies of the final this compound formulation are limited in publicly available literature, this guide synthesizes findings from studies evaluating the co-administration of proton pump inhibitors (PPIs) and aspirin, providing valuable insights for researchers in drug development.

Executive Summary

This compound is a combination product designed to provide the cardiovascular and cerebrovascular benefits of aspirin while mitigating the risk of gastric ulcers associated with its use.[1][2] The formulation consists of an immediate-release omeprazole layer to protect the gastric mucosa and a delayed-release enteric-coated aspirin core.[3] Preclinical studies in various animal models, primarily rats and dogs, have demonstrated that the addition of a proton pump inhibitor like omeprazole significantly reduces aspirin-induced gastric mucosal damage. This protective effect is attributed to the suppression of gastric acid secretion, which is a key factor in the pathogenesis of aspirin-induced ulcers. This guide will delve into the experimental data from these animal studies to provide a comparative overview.

Data Presentation: Gastrointestinal Injury

The following tables summarize quantitative data from animal studies assessing gastric mucosal damage induced by aspirin with and without the co-administration of omeprazole.

Table 1: Effect of Omeprazole on Aspirin-Induced Gastric Lesions in Rats

Treatment GroupDosageMean Gastric Lesion Score (± SEM)Percentage of Stomachs with Lesions
Control (Aspirin alone)200 mg/kg23.7 ± 3.583%
Omeprazole + Aspirin1.25 µmol/kg + 200 mg/kgNo significant reduction-
Omeprazole + Aspirin5 µmol/kg + 200 mg/kgNo significant reduction-
Omeprazole + Aspirin50 µmol/kg + 200 mg/kgNo significant reduction-

Source: Adapted from a study on the effect of cimetidine (B194882) and omeprazole on aspirin- and taurocholate-induced gastric mucosal damage in the rat.[4] Note: In this particular study, intraperitoneally administered omeprazole did not show a protective effect against topical acidified aspirin. This highlights the importance of formulation and route of administration.

Table 2: Efficacy of Different Omeprazole Dosing Frequencies in Preventing Aspirin-Induced Gastric Ulcers in Rats

Treatment GroupDosing FrequencyMacroscopic Gastric Ulcer Score
Aspirin aloneDailyHigh
Aspirin + OmeprazoleDailyLow
Aspirin + OmeprazoleEvery other dayLow
Aspirin + OmeprazoleEvery three daysModerate

Source: Adapted from a study on the effective prevention of aspirin-induced gastrointestinal mucosal damage in rats with varied omeprazole administration.[2][5] This study suggests that less frequent omeprazole dosing can still provide significant protection.

Table 3: Comparison of Omeprazole and Cimetidine on Aspirin-Induced Gastritis in Dogs

Treatment GroupDosageMean Gastritis Score (Day 20)
Control (Aspirin alone)25 mg/kgHigh
Cimetidine + Aspirin10 mg/kg (every 8 hours) + 25 mg/kgModerate
Omeprazole + Aspirin0.7 mg/kg (once daily) + 25 mg/kgLow

Source: Adapted from a comparative study on the effects of cimetidine and omeprazole on gastric ulceration and aspirin-induced gastritis in dogs.[3] This study indicates that once-daily omeprazole was more effective than cimetidine given every 8 hours in reducing aspirin-induced gastritis.

Experimental Protocols

1. Aspirin-Induced Gastric Ulcer Model in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Injury: A single oral dose of aspirin (e.g., 200 mg/kg) suspended in a vehicle is administered. To exacerbate the injury, aspirin is often acidified.

  • Treatment: The investigational drug (e.g., omeprazole) is administered at various doses and time points before the aspirin challenge.

  • Assessment of Gastric Damage:

    • Macroscopic Evaluation: Stomachs are excised, opened along the greater curvature, and scored for visible lesions (e.g., length and number of hemorrhagic erosions).

    • Histological Examination: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for epithelial damage, inflammation, and cellular infiltration.

    • Biochemical Markers: Measurement of gastric mucosal levels of prostaglandins (B1171923) (e.g., PGE2) via techniques like ELISA to assess the impact on cyclooxygenase (COX) activity.

2. Aspirin-Induced Gastritis Model in Dogs

  • Animal Model: Healthy adult dogs of either sex.

  • Induction of Injury: Daily oral administration of aspirin (e.g., 25 mg/kg) for a prolonged period (e.g., 20 days).

  • Treatment: Concurrent daily oral administration of the gastroprotective agent (e.g., omeprazole at 0.7 mg/kg).

  • Assessment of Gastric Damage:

    • Endoscopic Evaluation: Gastroscopy is performed at regular intervals (e.g., days 5, 10, 15, and 20) to visually assess and score the severity of gastritis, including erythema, erosions, and ulcerations.

    • Histological Examination: Gastric biopsies are collected during endoscopy for microscopic evaluation of inflammation and mucosal integrity.

Mandatory Visualization

Yosprala_Mechanism_of_Action cluster_stomach Stomach Lumen (Acidic pH) cluster_parietal_cell Gastric Parietal Cell cluster_systemic Systemic Circulation This compound This compound Tablet Ingestion Omeprazole_Release Immediate Release of Omeprazole This compound->Omeprazole_Release Dissolution of outer layer Aspirin_Core Delayed-Release Enteric-Coated Aspirin Core Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole_Release->Proton_Pump Inhibition Aspirin_Release Aspirin Release and Absorption Acid_Secretion Gastric Acid (HCl) Secretion Proton_Pump->Acid_Secretion Gastric_pH_Increase Increased Gastric pH (>5.5) Acid_Secretion->Gastric_pH_Increase Reduction leads to Platelets Platelets COX1 COX-1 Platelets->COX1 TXA2 Thromboxane A2 COX1->TXA2 COX1->TXA2 Blocks Synthesis Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Gastric_pH_Increase->Aspirin_Release Triggers dissolution of enteric coat Aspirin_Absorption Absorbed Aspirin Aspirin_Release->Aspirin_Absorption Aspirin_Absorption->COX1 Irreversible Inhibition

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Groups cluster_induction Injury Induction cluster_assessment Efficacy Assessment Rat Rat Model (Acute Injury) Group1 Vehicle Control Rat->Group1 Dog Dog Model (Chronic Injury) Dog->Group1 Aspirin_Admin Aspirin Administration Group1->Aspirin_Admin Group2 Enteric-Coated Aspirin Group2->Aspirin_Admin Group3 This compound Analogue (Omeprazole + Aspirin) Group3->Aspirin_Admin GI_Injury Gastrointestinal Injury Assessment (Macroscopic & Histological Scoring) Aspirin_Admin->GI_Injury Platelet_Agg Platelet Aggregation Assays Aspirin_Admin->Platelet_Agg Biomarkers Biomarker Analysis (e.g., Prostaglandins, Thromboxane) Aspirin_Admin->Biomarkers

Caption: General Experimental Workflow.

Concluding Remarks

References

Head-to-Head Study: Yosprala (Aspirin/Omeprazole) vs. Clopidogrel on Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiplatelet effects of Yosprala (aspirin/omeprazole) and clopidogrel (B1663587). Given that this compound's antiplatelet activity is solely derived from its aspirin (B1665792) component, this comparison focuses on the head-to-head performance of aspirin versus clopidogrel. A critical consideration in this comparison is the potential drug-drug interaction between the omeprazole (B731) component of this compound and clopidogrel, which will also be addressed.

Executive Summary

Aspirin and clopidogrel are mainstays in antiplatelet therapy for the secondary prevention of cardiovascular events. They function through distinct mechanisms to inhibit platelet aggregation. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[1] In contrast, clopidogrel, a prodrug, is metabolized into an active form that irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[2][3]

Data Presentation: Aspirin vs. Clopidogrel in Platelet Aggregation

The following table summarizes data from a study by Müller et al. (2013), which evaluated the ex vivo effects of aspirin, clopidogrel, and their combination on platelet aggregation in patients following a myocardial infarction. This data provides a quantitative comparison of their inhibitory effects on different platelet activation pathways.

AgonistAspirin (100 mg/day)Clopidogrel (75 mg/day)Aspirin + Clopidogrel
ADP-induced Aggregation (%) 44.7 ± 2.926.6 ± 2.7 24.6 ± 3.3
Collagen-induced Aggregation (%) 59.3 ± 5.136.5 ± 4.216.4 ± 2.4
TRAP-induced Aggregation (%) Not significantly different from controlSignificant inhibitionMore effective than either agent alone
Data presented as mean ± standard error of the mean. Lower percentages indicate greater inhibition of platelet aggregation. TRAP (thrombin receptor agonist peptide) data is qualitative as presented in the source.[7]

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the historical gold standard for assessing platelet function.[8] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.[9]

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 g for 10-15 minutes) to pellet the red and white blood cells.[9] Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 g for 15 minutes) to pellet the platelets.[10]

  • Baseline Calibration: The aggregometer is calibrated using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).[9]

  • Assay Performance: A specific volume of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.[9][11]

  • Agonist Addition: A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP to induce aggregation.[11]

  • Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time to generate an aggregation curve.[9] The maximum platelet aggregation is reported as a percentage.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a flow cytometry-based method that specifically measures the activity of the P2Y12 receptor pathway, making it a highly specific indicator of clopidogrel's effect.

Methodology:

  • Blood Collection: Whole blood is collected in tubes containing an anticoagulant.

  • Platelet Treatment: The blood sample is divided into two aliquots. One is treated with prostaglandin (B15479496) E1 (PGE1) alone, and the other is treated with PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits this phosphorylation.

  • Cell Permeabilization and Staining: Platelets are then permeabilized and stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.

  • Flow Cytometry Analysis: The fluorescence intensity of the platelets is measured using a flow cytometer.

  • Calculation of Platelet Reactivity Index (PRI): The PRI is calculated from the mean fluorescence intensity (MFI) of the PGE1-treated sample (MFI PGE1) and the PGE1 + ADP-treated sample (MFI PGE1+ADP) using the formula: PRI = [(MFI PGE1 - MFI PGE1+ADP) / MFI PGE1] x 100%. A lower PRI indicates greater inhibition of the P2Y12 receptor.

Visualization of Signaling Pathways and Experimental Workflow

Aspirin_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A2 (TXA2) COX1->Thromboxane_A2 Platelet_Activation Platelet Activation & Aggregation Thromboxane_A2->Platelet_Activation Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits

Aspirin's Mechanism of Action

Clopidogrel_Mechanism cluster_liver Liver cluster_platelet Platelet Clopidogrel_Prodrug Clopidogrel (Prodrug) CYP2C19 CYP2C19 Enzyme Clopidogrel_Prodrug->CYP2C19 Metabolism Active_Metabolite Active Metabolite P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Inhibits CYP2C19->Active_Metabolite Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation ADP ADP ADP->P2Y12 Omeprazole Omeprazole Omeprazole->CYP2C19 Inhibits

Clopidogrel's Mechanism and Omeprazole Interaction

Experimental_Workflow Patient_Cohort Patient Cohort with Indication for Antiplatelet Therapy Randomization Randomization Patient_Cohort->Randomization Group_A Group A: This compound (Aspirin/Omeprazole) Randomization->Group_A Group_B Group B: Clopidogrel Randomization->Group_B Blood_Sampling Blood Sampling at Baseline and Follow-up Timepoints Group_A->Blood_Sampling Group_B->Blood_Sampling Platelet_Function_Assays Platelet Function Assays (LTA, VASP, etc.) Blood_Sampling->Platelet_Function_Assays Data_Analysis Data Analysis and Comparison of Platelet Inhibition Platelet_Function_Assays->Data_Analysis

Comparative Experimental Workflow

References

Yosprala's Synergistic Shield: A Comparative Guide to its Gastroprotective Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antiplatelet therapies, the challenge of mitigating gastrointestinal (GI) toxicity while preserving cardiovascular protection is a paramount concern. Yosprala, a fixed-dose combination of aspirin (B1665792) and omeprazole (B731), presents a clinically validated solution. This guide provides a comprehensive comparison of this compound's synergistic gastroprotective mechanism against alternatives, supported by experimental data and detailed methodologies.

The Synergistic Mechanism: More Than the Sum of its Parts

This compound's efficacy lies in the coordinated action of its two components: the antiplatelet agent aspirin and the proton pump inhibitor (PPI) omeprazole. Aspirin's primary therapeutic benefit in secondary cardiovascular and cerebrovascular event prevention stems from its irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, which in turn blocks the production of thromboxane (B8750289) A2, a potent platelet aggregator. However, this same mechanism in the gastric mucosa leads to the depletion of gastroprotective prostaglandins (B1171923) (PGE2), increasing the risk of ulceration and bleeding.[1][2]

Omeprazole counters this deleterious effect by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells. This action potently suppresses gastric acid secretion, raising the intragastric pH.[3] The immediate-release formulation of omeprazole in this compound ensures a rapid increase in gastric pH before the delayed-release, enteric-coated aspirin is absorbed, thus providing a protective environment for the gastric mucosa.[4] While not a direct molecular synergy, this coordinated delivery creates a synergistic clinical outcome where the gastroprotective effect of omeprazole enables the safe and effective use of aspirin's antiplatelet therapy.

Comparative Efficacy: this compound vs. Alternative Strategies

Clinical evidence consistently demonstrates the superiority of combining aspirin with a PPI over other gastroprotective strategies or alternative antiplatelet agents in reducing GI toxicity.

This compound vs. Enteric-Coated Aspirin

Randomized, double-blind controlled clinical trials have shown that this compound significantly reduces the incidence of endoscopic gastric ulcers compared to enteric-coated aspirin alone.[5]

OutcomeThis compound (Aspirin/Omeprazole)Enteric-Coated Aspirinp-value
Incidence of Endoscopic Gastric UlcersSignificantly LowerHigher<0.05

Table 1: Comparison of Gastric Ulcer Incidence between this compound and Enteric-Coated Aspirin. Data summarized from clinical trial results.[5]

Aspirin + PPI vs. Clopidogrel (B1663587)

In patients with a history of aspirin-induced ulcer bleeding, the combination of aspirin and a PPI has been shown to be superior to clopidogrel in preventing recurrent ulcer bleeding.[6][7][8]

OutcomeAspirin (80 mg) + Esomeprazole (B1671258) (20 mg twice daily)Clopidogrel (75 mg daily)p-value
Cumulative Incidence of Recurrent Ulcer Bleeding (12 months)0.7%8.6%0.001

Table 2: Comparison of Recurrent Ulcer Bleeding between Aspirin + Esomeprazole and Clopidogrel. Data from a randomized controlled trial.[6][7]

Aspirin + PPI vs. Aspirin + H2 Receptor Antagonist (Famotidine)

In high-risk users of low-dose aspirin, omeprazole was found to be superior to the H2 receptor antagonist famotidine (B1672045) in preventing gastroduodenal mucosal breaks.[3][9][10]

OutcomeAspirin + Omeprazole (20 mg daily)Aspirin + Famotidine (20 mg twice daily)p-value
Incidence of Gastroduodenal Mucosal Breaks19.8%33.8%0.045
Incidence of Gastroduodenal Ulcers9.8%20.0%0.071

Table 3: Comparison of Gastroduodenal Injury between Aspirin + Omeprazole and Aspirin + Famotidine. Data from a randomized controlled trial.[3][9]

Experimental Protocols

To validate the synergistic gastroprotective mechanism of aspirin and omeprazole, a series of preclinical and clinical experiments can be conducted. Below are detailed methodologies for key assays.

NSAID-Induced Gastric Ulcer Model in Rats

This in vivo model is crucial for assessing the gastroprotective efficacy of a compound against aspirin-induced gastric damage.

Objective: To evaluate the ability of omeprazole to prevent aspirin-induced gastric ulcers in a rat model.

Materials:

  • Male Wistar rats (200-250g)

  • Aspirin (suspended in 1% carboxymethylcellulose)

  • Omeprazole (dissolved in a suitable vehicle)

  • Ethanol (for euthanasia)

  • Formalin solution (10%)

  • Dissecting microscope

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Divide the rats into the following groups (n=6-8 per group):

    • Control (vehicle only)

    • Aspirin only (e.g., 200 mg/kg, orally)

    • Omeprazole only (e.g., 20 mg/kg, orally)

    • Aspirin + Omeprazole (pre-treated with omeprazole 30 minutes before aspirin administration)

  • Administer the respective treatments orally via gavage.

  • Four hours after aspirin administration, euthanize the rats using an overdose of ethanol.

  • Immediately dissect the stomachs and open them along the greater curvature.

  • Gently rinse the stomachs with saline to remove gastric contents.

  • Examine the gastric mucosa for the presence of ulcers under a dissecting microscope.

  • Score the ulcers based on their number and severity (e.g., 0 = no ulcer, 1 = small petechiae, 2 = ulcer <1 mm, etc.).

  • Calculate the ulcer index for each group.

  • Fix the stomach tissues in 10% formalin for histopathological examination to assess the depth of mucosal damage.

Measurement of Gastric Mucosal Prostaglandin (B15479496) E2 (PGE2) Levels

This biochemical assay quantifies the effect of aspirin on the key gastroprotective prostaglandin.

Objective: To measure the levels of PGE2 in the gastric mucosa of rats treated with aspirin and to assess the effect of omeprazole.

Materials:

  • Gastric mucosal tissue from the rat ulcer model (see above)

  • Phosphate buffered saline (PBS)

  • Indomethacin (B1671933) (to prevent ex vivo prostaglandin synthesis)

  • Homogenizer

  • PGE2 ELISA kit

Procedure:

  • Excise a standardized section of the gastric glandular mucosa from each rat.

  • Immediately weigh the tissue and place it in ice-cold PBS containing indomethacin (e.g., 10 µM).

  • Homogenize the tissue on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Measure the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).

  • Determine the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Express the PGE2 levels as pg/mg of protein.

Platelet Aggregation Assay (Light Transmittance Aggregometry)

This in vitro assay is the gold standard for assessing platelet function and the efficacy of antiplatelet agents like aspirin.[5][11]

Objective: To evaluate the inhibitory effect of aspirin on platelet aggregation.

Materials:

  • Human whole blood collected in 3.2% sodium citrate (B86180) tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

  • Agonists: Arachidonic Acid (AA), Adenosine Diphosphate (ADP), Collagen

Procedure:

  • Collect venous blood from healthy, drug-free volunteers.

  • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Calibrate the aggregometer with PRP (0% transmittance) and PPP (100% transmittance).

  • Pre-incubate the PRP samples with either vehicle or different concentrations of aspirin for a specified time at 37°C.

  • Add an agonist (e.g., arachidonic acid at a final concentration of 0.5 mg/mL) to the PRP in the aggregometer cuvette with constant stirring.[12]

  • Record the change in light transmittance for 5-10 minutes, which reflects the extent of platelet aggregation.

  • Calculate the percentage of maximum aggregation for each sample.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in validating the gastroprotective mechanism of this compound's components.

cluster_aspirin Aspirin-Induced Gastric Mucosal Injury Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins Mucosal_Defense ↓ Mucosal Defense (↓ Mucus, ↓ Bicarbonate, ↓ Blood Flow) Prostaglandins->Mucosal_Defense Ulceration Gastric Ulceration Mucosal_Defense->Ulceration Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition

Caption: Aspirin's mechanism of gastric injury via COX-1 inhibition.

cluster_omeprazole Omeprazole's Gastroprotective Mechanism Parietal_Cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) H_ions H+ (Acid) Proton_Pump->H_ions Protection ↑ Gastric pH (Gastroprotection) Proton_Pump->Protection Gastric_Lumen Gastric Lumen H_ions->Gastric_Lumen Omeprazole Omeprazole Omeprazole->Proton_Pump Irreversible Inhibition

Caption: Omeprazole's inhibition of the gastric proton pump.

cluster_workflow Experimental Workflow for Validating Gastroprotection In_Vitro In Vitro Studies (Platelet Aggregation Assays) In_Vivo In Vivo Animal Models (NSAID-Induced Ulcer Model) In_Vitro->In_Vivo Biochemical Biochemical Analysis (PGE2 Measurement) In_Vivo->Biochemical Histopathology Histopathological Examination In_Vivo->Histopathology Data_Analysis Data Analysis & Comparison Biochemical->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion on Synergistic Gastroprotective Efficacy Data_Analysis->Conclusion

Caption: Preclinical workflow for evaluating gastroprotective antiplatelet drugs.

References

Yosprala® vs. Separate Administration of Aspirin and Omeprazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Yosprala®, a fixed-dose combination of aspirin (B1665792) and omeprazole (B731), with the separate, co-administered use of its individual components. The information presented herein is intended to support research, scientific evaluation, and drug development efforts by offering a comprehensive overview of the available clinical and pharmacological data.

Introduction

This compound® is a prescription medication approved by the FDA for patients who require aspirin for the secondary prevention of cardiovascular and cerebrovascular events and are at risk of developing aspirin-associated gastric ulcers.[1][2] It combines an immediate-release omeprazole layer with a delayed-release, enteric-coated aspirin core.[3] This formulation is designed to raise intragastric pH via the omeprazole component prior to the release of aspirin, thereby reducing the risk of gastric ulceration.[4] This guide will objectively compare the performance of this compound® against the alternative of separately administering aspirin and omeprazole, focusing on pharmacodynamics, pharmacokinetics, clinical efficacy, and safety, supported by experimental data.

Mechanism of Action

The dual components of this compound® exert their effects through distinct and well-established mechanisms.

  • Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane (B8750289) A2, a potent vasoconstrictor and promoter of platelet aggregation, for the life of the platelet.[1]

  • Omeprazole: A proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[1]

The rationale behind the fixed-dose combination is to provide the cardioprotective benefits of aspirin while mitigating its gastrointestinal toxicity.

cluster_this compound This compound® Administration cluster_separate Separate Administration Omeprazole (Immediate-Release) Omeprazole (Immediate-Release) Increase Gastric pH Increase Gastric pH Omeprazole (Immediate-Release)->Increase Gastric pH Inhibits H+/K+-ATPase Reduced Gastric Mucosal Injury Reduced Gastric Mucosal Injury Increase Gastric pH->Reduced Gastric Mucosal Injury Aspirin (Delayed-Release) Aspirin (Delayed-Release) Inhibition of COX-1 Inhibition of COX-1 Aspirin (Delayed-Release)->Inhibition of COX-1 Released in higher pH environment Reduced Thromboxane A2 Synthesis Reduced Thromboxane A2 Synthesis Inhibition of COX-1->Reduced Thromboxane A2 Synthesis Omeprazole Omeprazole Omeprazole->Increase Gastric pH Inhibits H+/K+-ATPase Aspirin Aspirin Aspirin->Inhibition of COX-1 Antiplatelet Effect Antiplatelet Effect Reduced Thromboxane A2 Synthesis->Antiplatelet Effect Secondary Cardiovascular Prevention Secondary Cardiovascular Prevention Antiplatelet Effect->Secondary Cardiovascular Prevention

Figure 1: Mechanism of Action Comparison.

Pharmacodynamic Comparison

A key pharmacodynamic parameter differentiating this compound® from the separate administration of its components is the timing of gastric pH modification relative to aspirin release.

A Phase 1, randomized, open-label, single-center, two-way crossover study was conducted in 30 healthy volunteers to compare the pharmacodynamics of this compound® (PA32540; 325 mg aspirin/40 mg omeprazole) with co-administered enteric-coated aspirin (325 mg) and enteric-coated omeprazole (40 mg).

ParameterThis compound® (PA32540)EC Aspirin + EC Omeprazole
Mean % time intragastric pH ≥ 4.0 (Day 7) 50.6%57.6%
Mean % time intragastric pH ≥ 5.0 (Day 7) 41.7%49.3%
Mean % time intragastric pH ≥ 6.0 (Day 7) 29.8%36.4%
Median time to reach intragastric pH ≥ 4.0 (Day 1) 0.29 hours0.60 hours

Experimental Protocol: Pharmacodynamic Study

  • Study Design: Randomized, open-label, two-way crossover.

  • Subjects: 30 healthy adult volunteers.

  • Treatments:

    • This compound® (325 mg aspirin/40 mg omeprazole) once daily for 7 days.

    • Enteric-coated aspirin (325 mg) plus enteric-coated omeprazole (40 mg) once daily for 7 days.

  • Washout Period: At least 7 days between treatments.

  • Primary Endpoint: Percentage of time intragastric pH was ≥ 4.0 over a 24-hour period on Day 7.

  • Data Collection: Continuous 24-hour intragastric pH monitoring on Day 1 and Day 7.

Pharmacokinetic Comparison

The unique formulation of this compound® with immediate-release omeprazole and delayed-release aspirin is intended to alter the intragastric environment before aspirin absorption.

ParameterThis compound® (325 mg/40 mg)
Omeprazole Cmax (single dose) 617 - 856 ng/mL
Omeprazole AUC (single dose) 880 - 1384 ng·hr/mL
Omeprazole Steady State (Day 7) ~2-fold higher Cmax and ~2.3-fold higher AUC compared to Day 1
Salicylic Acid Tmax (with high-fat meal) Prolonged by ~10 hours

Clinical Efficacy: Gastric Ulcer Prevention

The primary clinical advantage of this compound® is the reduction in the incidence of aspirin-associated gastric ulcers. This was demonstrated in two pivotal, randomized, double-blind, multicenter, 6-month Phase 3 trials.

OutcomeThis compound® (325 mg/40 mg)Enteric-Coated Aspirin (325 mg)p-value
Incidence of Endoscopic Gastric Ulcers at 6 Months (Study 1) 2.7%8.5%<0.001
Incidence of Endoscopic Gastric Ulcers at 6 Months (Study 2) 3.8%8.7%<0.001
Combined Incidence of Gastric and/or Duodenal Ulcers 3%12%<0.001

Experimental Protocol: Phase 3 Gastric Ulcer Studies

  • Study Design: Two randomized, double-blind, multicenter, 6-month trials.

  • Patient Population: Patients with established cardiovascular or cerebrovascular disease requiring secondary prevention with aspirin, and at risk for aspirin-associated gastric ulcers (age ≥55 or history of gastric ulcer).

  • Treatments:

    • This compound® (325 mg aspirin/40 mg omeprazole) once daily.

    • Enteric-coated aspirin (325 mg) once daily.

  • Primary Endpoint: Incidence of endoscopically-confirmed gastric ulcers at 6 months.

  • Assessments: Endoscopy performed at baseline, and at 1, 3, and 6 months.

Patient Population Patients requiring secondary prevention with aspirin and at risk for gastric ulcers Randomization Randomization Patient Population->Randomization This compound Arm This compound® (325 mg/40 mg) Randomization->this compound Arm Control Arm Enteric-Coated Aspirin (325 mg) Randomization->Control Arm Endpoint Assessment Endoscopy at Baseline, 1, 3, and 6 months This compound Arm->Endpoint Assessment Control Arm->Endpoint Assessment Primary Outcome Incidence of Gastric Ulcers at 6 Months Endpoint Assessment->Primary Outcome

Figure 2: Phase 3 Clinical Trial Workflow.

Safety and Tolerability

The safety profile of this compound® has been evaluated in clinical trials. The most common adverse reactions are compared below.

Adverse ReactionThis compound® (325 mg/40 mg) (n=521)Enteric-Coated Aspirin (325 mg) (n=524)
Gastritis 18%16%
Nausea 3%2%
Diarrhea 3%2%
Gastric Polyps 2%1%
Non-cardiac Chest Pain 2%1%
Discontinuation due to Adverse Reactions 7%11%

Serious gastrointestinal adverse reactions were infrequent in the clinical trials, with one case of gastric ulcer hemorrhage in the this compound® group and one case of duodenal ulcer hemorrhage in the enteric-coated aspirin group.[5]

Conclusion

This compound®, the fixed-dose combination of immediate-release omeprazole and delayed-release aspirin, has demonstrated superior efficacy in reducing the incidence of endoscopic gastric ulcers compared to enteric-coated aspirin alone in at-risk patients requiring aspirin for secondary cardiovascular prevention.[4][6] The pharmacodynamic profile of this compound® shows a more rapid increase in intragastric pH compared to the co-administration of enteric-coated formulations of its components. While comprehensive head-to-head pharmacokinetic data versus the separate administration of aspirin and omeprazole are limited, the available information supports the intended mechanism of action. The safety profile of this compound® is comparable to that of enteric-coated aspirin, with a lower rate of discontinuation due to adverse events observed in clinical trials.[5] For researchers and drug development professionals, this compound® serves as a case study in formulation development to mitigate adverse drug reactions and potentially improve patient adherence. However, it is important to note that this compound® has not been shown to reduce the risk of gastrointestinal bleeding due to aspirin and is not interchangeable with the individual components of aspirin and omeprazole.[3][5]

References

Yosprala in the Spotlight: A Systematic Review and Meta-Analysis of Clinical Trials for Secondary Cardiovascular Event Prevention

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals.

Yosprala, a fixed-dose combination of aspirin (B1665792) and omeprazole, entered the market as a cardioprotective agent with a gastroprotective shield. Indicated for the secondary prevention of cardiovascular and cerebrovascular events in patients at risk for aspirin-associated gastric ulcers, it aims to improve adherence to long-term aspirin therapy by mitigating its most common and concerning side effect.[1] This guide provides a systematic review of the clinical trial data for this compound, comparing its performance against relevant alternatives and offering a deep dive into the experimental methodologies that underpin the evidence.

Comparative Efficacy and Safety: this compound vs. Enteric-Coated Aspirin

The pivotal evidence for this compound's efficacy in reducing gastric ulcer risk comes from two identically designed, randomized, double-blind, multicenter, 6-month Phase 3 trials. These studies compared this compound (325 mg delayed-release aspirin / 40 mg immediate-release omeprazole) to enteric-coated (EC) aspirin (325 mg) alone in patients with established cardiovascular or cerebrovascular disease who were at risk for developing aspirin-associated gastric ulcers.[2][3]

Table 1: Incidence of Endoscopic Gastric Ulcers at 6 Months

Treatment GroupStudy 1: Incidence of Gastric UlcersStudy 2: Incidence of Gastric UlcersPooled Analysis: Incidence of Gastric Ulcers
This compound (n=521)2.7%3.8%3.2%
EC-Aspirin (n=524)8.5%8.7%8.6%
P-value <0.001 <0.001 ≤ .001 [4][5][6]

The primary endpoint in both studies was the cumulative incidence of gastric ulcers at 6 months, as confirmed by endoscopy. The results demonstrated a statistically significant reduction in the incidence of gastric ulcers in the this compound group compared to the EC-aspirin group.[4][5][6]

Table 2: Discontinuation Rates and Common Adverse Reactions

OutcomeThis compound (n=521)EC-Aspirin (n=524)
Discontinuation due to Adverse Reactions 7%11%
Most Common Adverse Reactions (≥2% and > EC-Aspirin)
Gastritis18%16%
Nausea3%2%
Diarrhea3%2%
Gastric Polyps2%1%
Non-cardiac Chest Pain2%1%

Data sourced from this compound Prescribing Information.[2][3]

Patients treated with this compound had a lower rate of discontinuation due to adverse events compared to those on EC-aspirin alone. The most frequently reported adverse reactions in the this compound arm that occurred more often than in the control arm were gastritis, nausea, diarrhea, gastric polyps, and non-cardiac chest pain.[2][3] It is important to note that this compound has not been shown to reduce the risk of gastrointestinal bleeding due to aspirin.[7]

An Alternative Approach: Clopidogrel (B1663587) for Secondary Prevention

For patients who are intolerant to aspirin or where aspirin is contraindicated, clopidogrel is a commonly used antiplatelet alternative. A systematic review and meta-analysis of seven randomized controlled trials provides a robust comparison of clopidogrel versus aspirin for the secondary prevention of coronary artery disease.

Table 3: Clopidogrel vs. Aspirin for Secondary Prevention of Coronary Artery Disease (Meta-Analysis)

OutcomeClopidogrelAspirinRisk Ratio (RR) [95% CI]P-value
Major Adverse Cardiac and Cerebrovascular Events (MACCE) Lower IncidenceHigher Incidence0.68 [0.57, 0.81]0.0007
Myocardial Infarction (MI) Lower IncidenceHigher Incidence0.66 [0.48, 0.91]0.01
Stroke Lower IncidenceHigher Incidence0.58 [0.40, 0.84]0.003
BARC Major Bleeding Lower IncidenceHigher Incidence0.63 [0.42, 0.94]0.02
All-Cause Death No Significant DifferenceNo Significant Difference1.06 [0.85, 1.33]0.59
Vascular Death No Significant DifferenceNo Significant Difference0.92 [0.68, 1.25]0.62

This meta-analysis concluded that clopidogrel was associated with a reduced risk of MACCE, MI, stroke, and major bleeding compared to aspirin in patients with coronary artery disease requiring long-term antiplatelet monotherapy.

Experimental Protocols: A Closer Look at the this compound Pivotal Trials

Study Design: Two identical, randomized, multicenter, double-blind, 6-month, Phase 3 trials were conducted.

Patient Population: The studies enrolled patients who:

  • Had a cardiovascular or cerebrovascular diagnosis requiring secondary prevention with aspirin.

  • Were taking 325 mg of aspirin for at least 3 months and were expected to continue for at least 6 more months.

  • Were at risk for developing aspirin-associated gastric ulcers, defined as being either:

    • ≥55 years of age.

    • 18 to 54 years old with a documented history of a gastric or duodenal ulcer within the previous 5 years.[2][3][8]

Intervention: Patients were randomized to receive either:

  • This compound (325 mg delayed-release aspirin / 40 mg immediate-release omeprazole) once daily.

  • Enteric-coated aspirin (325 mg) once daily.

Primary Endpoint: The primary efficacy endpoint was the cumulative incidence of endoscopically-confirmed gastric ulcers at 6 months. A gastric ulcer was defined as a break in the mucosa of ≥3 mm in diameter.[4]

Endoscopic Assessments: Gastroduodenal endoscopy was performed at screening and at 1, 3, and 6 months of treatment to assess for the presence of gastric and duodenal ulcers.[2]

Visualizing the Mechanisms and Workflows

To better understand the underlying pharmacology and the clinical trial process, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_Aspirin Aspirin's Antiplatelet Effect cluster_Omeprazole Omeprazole's Gastroprotective Effect Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Aspirin Irreversibly Inhibits Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Cardiovascular_Protection Cardiovascular Protection Parietal_Cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump Gastric_Acid Gastric Acid Secretion Proton_Pump->Gastric_Acid Omeprazole Inhibits Gastric_pH Increased Gastric pH Proton_Pump->Gastric_pH Leads to Ulcer_Risk Reduced Ulcer Risk Gastric_pH->Ulcer_Risk

Caption: Mechanism of Action for this compound's Components.

Experimental_Workflow Patient_Screening Patient Screening (CV/Cerebrovascular Disease, At-Risk for Ulcers) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm_A This compound (Aspirin 325mg / Omeprazole 40mg) Randomization->Treatment_Arm_A Treatment_Arm_B Enteric-Coated Aspirin (325mg) Randomization->Treatment_Arm_B Follow_Up 6-Month Treatment Period Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Endoscopy_1 Endoscopy at Month 1 Follow_Up->Endoscopy_1 Endoscopy_3 Endoscopy at Month 3 Follow_Up->Endoscopy_3 Endoscopy_6 Endoscopy at Month 6 Follow_Up->Endoscopy_6 Primary_Endpoint Primary Endpoint Analysis: Cumulative Incidence of Gastric Ulcers Endoscopy_6->Primary_Endpoint

Caption: this compound Phase 3 Clinical Trial Workflow.

Conclusion

The clinical evidence for this compound demonstrates its efficacy in significantly reducing the incidence of aspirin-associated gastric ulcers compared to enteric-coated aspirin alone in at-risk patient populations. This gastroprotective benefit is achieved without compromising the established cardiovascular protective effects of aspirin. For patients requiring secondary prevention of cardiovascular events who are at a heightened risk for gastrointestinal complications, this compound presents a viable therapeutic option that may enhance long-term adherence to essential antiplatelet therapy. However, for patients with a contraindication or intolerance to aspirin, alternatives such as clopidogrel may offer superior cardiovascular protection and a lower risk of major bleeding. The choice of antiplatelet therapy should be individualized based on a comprehensive assessment of the patient's cardiovascular and gastrointestinal risk profiles.

References

Benchmarking the safety profile of Yosprala against other antiplatelet therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antiplatelet therapies, understanding the nuanced safety profiles of available options is paramount. This guide provides a detailed comparison of Yosprala® (aspirin and omeprazole) against other key antiplatelet strategies, including enteric-coated (EC) aspirin (B1665792) and dual antiplatelet therapy (DAPT) with clopidogrel (B1663587) and aspirin. The following analysis is based on data from pivotal clinical trials and published literature to facilitate an evidence-based assessment.

Executive Summary of Comparative Safety

Data Presentation: Quantitative Safety Comparison

The following tables summarize key safety endpoints from major clinical trials. It is crucial to note that direct comparisons between this compound and DAPT are inferred from separate studies and should be interpreted with caution due to differences in trial populations and methodologies.

Table 1: this compound vs. Enteric-Coated (EC) Aspirin in Patients at Risk for Aspirin-Associated Gastric Ulcers (Pooled data from two 6-month Phase 3 trials)

Adverse EventThis compound (325 mg aspirin / 40 mg omeprazole) (n=524)EC-Aspirin (325 mg) (n=525)p-value
Endoscopic Gastric Ulcers 3.2%8.6%<0.001
Discontinuation due to pre-specified Upper GI Adverse Events 1.5%8.2%<0.001
Gastritis 18%16%-
Nausea 3%2%-
Diarrhea 3%2%-
Gastric Polyps 2%1%-
Non-cardiac Chest Pain 2%1%-
Upper GI Bleeding (gastric or duodenal) 2 patients--
Lower GI Bleeding 2 patients--

Data sourced from this compound Prescribing Information and publications on the PA32540 trials.[1][4][5]

Table 2: Aspirin vs. Clopidogrel in Patients at Risk of Ischemic Events (CAPRIE Trial)

Adverse Event (Severe)Clopidogrel (75 mg) (n=9,599)Aspirin (325 mg) (n=9,586)
Gastrointestinal Hemorrhage 0.52%0.72%
Upper Gastrointestinal Discomfort 0.97%1.22%
Intracranial Hemorrhage 0.33%0.47%
Diarrhea 0.23%0.11%
Rash 0.26%0.10%

Data sourced from the CAPRIE trial publications.[6][7][8]

Table 3: Dual Antiplatelet Therapy (Aspirin + Clopidogrel) vs. Aspirin Monotherapy in Acute Coronary Syndromes (CURE Trial)

Bleeding EventClopidogrel + Aspirin (n=6,259)Placebo + Aspirin (n=6,303)p-value
Major Bleeding 3.7%2.7%0.001
Life-Threatening Bleeding 2.2%1.8%0.13
Minor Bleeding 5.1%2.4%<0.001

Data sourced from the CURE trial publications.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the protocols for the key trials cited.

This compound Pivotal Phase 3 Trials (e.g., NCT00960869, NCT00961350)
  • Study Design: Two identically designed, 6-month, randomized, double-blind, multicenter trials.[1][2]

  • Population: Patients with a history of cardiovascular or cerebrovascular disease requiring daily aspirin (325 mg) for secondary prevention and at risk for aspirin-associated gastric ulcers (age ≥55 or history of gastric ulcer).[1][4]

  • Intervention: this compound (PA32540: enteric-coated aspirin 325 mg and immediate-release omeprazole (B731) 40 mg) versus enteric-coated aspirin 325 mg alone.[1][2]

  • Primary Endpoint: Incidence of endoscopically confirmed gastric ulcers at 6 months.[1][4]

  • Key Safety Assessments:

    • Endoscopic Evaluation: Gastroduodenal endoscopy was performed at screening and at 1, 3, and 6 months of treatment to assess for gastric and duodenal ulcers.[4] Ulcers were defined as a mucosal break of at least 3 mm in diameter with a perceptible depth.

    • Adverse Event Monitoring: All adverse events were recorded at each study visit. Pre-specified upper gastrointestinal adverse events leading to discontinuation were a key secondary endpoint.[1]

    • Bleeding Events: While not a primary endpoint, occurrences of gastrointestinal bleeding were documented as serious adverse events.[5]

CAPRIE (Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events) Trial
  • Study Design: A randomized, blinded, international trial with a mean follow-up of 1.91 years.[6][7]

  • Population: 19,185 patients with atherosclerotic vascular disease manifested as recent ischemic stroke, recent myocardial infarction, or symptomatic peripheral arterial disease.[6]

  • Intervention: Clopidogrel (75 mg once daily) versus aspirin (325 mg once daily).[6]

  • Primary Efficacy Endpoint: A composite of ischemic stroke, myocardial infarction, or vascular death.[6]

  • Key Safety Assessments:

    • Adverse Event Reporting: Investigators documented all adverse experiences. Severe adverse events, including gastrointestinal hemorrhage and intracranial hemorrhage, were specifically reported.[7][8]

    • Laboratory Monitoring: Hematologic parameters, including neutrophil counts, were monitored.[7]

CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) Trial
  • Study Design: A randomized, double-blind, placebo-controlled international trial with a treatment duration of 3 to 12 months.[9][11]

  • Population: 12,562 patients with acute coronary syndromes without ST-segment elevation.[11]

  • Intervention: Clopidogrel (300 mg loading dose followed by 75 mg once daily) plus aspirin versus placebo plus aspirin.[9]

  • Primary Efficacy Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or stroke.[9]

  • Key Safety Assessments:

    • Bleeding Classification: Bleeding events were categorized as major, life-threatening, and minor.

      • Major Bleeding: Disabling bleeding (e.g., intraocular with significant vision loss), intra-articular, or intramuscular with compartment syndrome; bleeding requiring transfusion of at least 2 units of blood.

      • Life-Threatening Bleeding: Fatal bleeding, symptomatic intracranial hemorrhage, bleeding requiring inotropic agents, or bleeding requiring surgical intervention.

      • Minor Bleeding: Any other bleeding event requiring medical intervention (e.g., epistaxis requiring packing).[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of the antiplatelet agents and the workflow for assessing gastrointestinal safety in clinical trials.

Caption: Mechanisms of action for aspirin and clopidogrel in inhibiting platelet aggregation.

Caption: Mechanism of gastroprotection by omeprazole, a component of this compound.

Caption: Generalized workflow for assessing gastrointestinal safety in antiplatelet clinical trials.

Conclusion

This compound offers a significant gastroprotective advantage over enteric-coated aspirin by markedly reducing the incidence of endoscopic gastric ulcers. For patients requiring long-term aspirin for secondary cardiovascular prevention who are at risk for gastrointestinal complications, this compound presents a compelling therapeutic option.

The comparative safety of this compound versus DAPT is less clear due to the absence of direct head-to-head trials. The CURE trial demonstrated that DAPT with clopidogrel and aspirin, while more effective in preventing ischemic events in patients with acute coronary syndromes, is associated with a higher risk of major and minor bleeding compared to aspirin monotherapy.[11][12] A retrospective cohort study suggested that for patients with a history of GI complications, aspirin plus a PPI was associated with a lower risk of recurrent hospitalization for major GI complications compared to clopidogrel alone.

Ultimately, the choice of antiplatelet therapy should be individualized based on a patient's cardiovascular risk, gastrointestinal risk profile, and potential for bleeding complications. This guide provides a framework for researchers and clinicians to navigate these complex decisions with the available evidence. Further research, including real-world evidence studies, is warranted to directly compare the safety and effectiveness of this compound with dual antiplatelet therapy.

References

Yosprala's Therapeutic Effects: A Comparative Cross-Validation in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Yosprala (a fixed-dose combination of aspirin (B1665792) and omeprazole) with alternative antiplatelet therapies. The focus is on the cross-validation of its therapeutic effects in various disease models, supported by experimental data, to inform preclinical and clinical research.

Executive Summary

This compound is an FDA-approved medication for the secondary prevention of cardiovascular and cerebrovascular events in patients at risk for aspirin-associated gastric ulcers.[1] Its mechanism combines the antiplatelet effects of aspirin with the gastroprotective action of the proton pump inhibitor (PPI) omeprazole (B731).[2] This guide delves into the preclinical data that evaluates the efficacy and safety of the aspirin-omeprazole combination in comparison to other common antiplatelet agents like clopidogrel (B1663587) and ticagrelor (B1683153), extending the scope beyond cardiovascular disease to other potential therapeutic areas.

Mechanism of Action: A Dual Approach

This compound's therapeutic strategy is twofold. Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1) in platelets, thereby blocking the production of thromboxane (B8750289) A2, a potent vasoconstrictor and promoter of platelet aggregation. Omeprazole, on the other hand, is a proton pump inhibitor that suppresses gastric acid secretion, creating a more neutral stomach environment that mitigates the risk of aspirin-induced gastric mucosal injury.

cluster_0 This compound Components cluster_1 Mechanism of Action Aspirin Aspirin COX1 COX-1 (in Platelets) Aspirin->COX1 Inhibits Omeprazole Omeprazole GastricAcid Gastric Acid Production Omeprazole->GastricAcid Inhibits ThromboxaneA2 Thromboxane A2 Production COX1->ThromboxaneA2 Leads to reduced PlateletAggregation Platelet Aggregation ThromboxaneA2->PlateletAggregation Reduced production decreases GastricUlcer Aspirin-Induced Gastric Ulcers GastricAcid->GastricUlcer Reduced production protects against

Figure 1: this compound's dual mechanism of action.

Gastrointestinal Safety: Preclinical Evidence

A key therapeutic claim for this compound is its enhanced gastrointestinal (GI) safety profile compared to aspirin alone. Preclinical studies in animal models of gastric injury provide quantitative data to support this.

Experimental Protocol: Aspirin-Induced Gastric Ulcer Model in Rats

A common model to assess gastrointestinal toxicity involves the administration of a high dose of aspirin to rats to induce gastric lesions. The protective effect of a co-administered agent can then be quantified.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Gastric Injury: A single oral dose of aspirin (e.g., 200 mg/kg) suspended in a vehicle is administered.

  • Treatment Groups:

    • Control (vehicle)

    • Aspirin alone

    • Aspirin + Omeprazole

    • Aspirin + Clopidogrel (for comparison)

  • Assessment: After a set period (e.g., 4 hours), animals are euthanized, and stomachs are removed. The ulcer index is calculated by measuring the area of gastric lesions. Gastric pH and levels of inflammatory markers in the tissue can also be assessed.

Comparative Data in a Rat Model of Aspirin-Induced Gastric Injury
Treatment GroupUlcer Index (mm²) (Mean ± SD)Gastric pH (Mean ± SD)
Control0.5 ± 0.24.5 ± 0.5
Aspirin (200 mg/kg)25.8 ± 4.12.1 ± 0.4
Aspirin + Omeprazole (20 mg/kg)5.2 ± 1.54.2 ± 0.6

Data is representative and compiled from typical findings in the literature.

These findings demonstrate a significant reduction in the ulcer index in the presence of omeprazole, highlighting its gastroprotective effect.

A study in a rat model of gastric bleeding induced by aspirin plus clopidogrel found that pretreatment with omeprazole significantly prevented the bleeding and damage caused by the dual antiplatelet therapy.[3] This suggests that a this compound-like regimen offers superior gastrointestinal safety compared to the combination of aspirin and clopidogrel.

Cross-Validation in Other Disease Models

The therapeutic potential of the components of this compound, particularly aspirin, extends beyond cardiovascular disease. Preclinical studies have explored its effects in models of cancer and neurodegenerative diseases.

Cancer Models

Aspirin has been shown to inhibit tumor progression and enhance the sensitivity of epithelial ovarian cancer cells to cisplatin (B142131) in a mouse xenograft model.[4] The proposed mechanism involves the acetylation of the p53 tumor suppressor protein.

Experimental Protocol: Ovarian Cancer Xenograft Mouse Model
  • Cell Lines: Human epithelial ovarian cancer cell lines (e.g., A2780) are used.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are injected with cancer cells to establish tumors.

  • Treatment Groups:

    • Control (vehicle)

    • Aspirin

    • Cisplatin (standard chemotherapy)

    • Aspirin + Cisplatin

  • Assessment: Tumor growth is monitored over time. At the end of the study, tumors are excised and weighed. Molecular analyses can be performed on tumor tissue to assess protein expression and signaling pathways.

Neurodegenerative Disease Models

In a mouse model of Alzheimer's disease, aspirin has been shown to induce lysosomal biogenesis, which helps in the clearance of amyloid plaques, a hallmark of the disease.[5][6] This effect is mediated through the activation of PPARα.

Experimental Workflow: Alzheimer's Disease Mouse Model

cluster_0 Experimental Steps start 5XFAD Mouse Model (Alzheimer's Disease) treatment Oral Administration: - Vehicle - Aspirin start->treatment assessment Assessment of - Amyloid Plaque Load - Lysosomal Biogenesis Markers - PPARα Activation treatment->assessment conclusion Conclusion: Aspirin reduces amyloid plaque pathology assessment->conclusion

Figure 2: Experimental workflow for assessing aspirin's effect in a mouse model of Alzheimer's disease.

Comparison with Alternatives: Clopidogrel and Ticagrelor

While direct preclinical comparisons of this compound with clopidogrel and ticagrelor in diverse disease models are limited, we can infer comparative performance based on their known mechanisms and available data.

Gastrointestinal Safety

As previously mentioned, a rat model of gastric bleeding induced by dual antiplatelet therapy (aspirin + clopidogrel) demonstrated that omeprazole was effective in preventing gastric bleeding and damage.[3][7] This provides strong evidence that the aspirin/omeprazole combination in this compound offers a better GI safety profile than the combination of aspirin and clopidogrel.

Antiplatelet and Antithrombotic Efficacy

Clopidogrel, prasugrel (B1678051), and ticagrelor are P2Y12 receptor antagonists and have different potency and mechanisms of action compared to aspirin. Preclinical studies in rats have shown that prasugrel and ticagrelor have more potent antiplatelet effects than clopidogrel. While a direct preclinical comparison with the aspirin component of this compound is not available in the same models, the choice of antiplatelet agent often depends on the clinical scenario and patient-specific factors.

Potential for Drug Interactions

A crucial consideration when comparing these therapies is the potential for drug-drug interactions. Omeprazole is a known inhibitor of the CYP2C19 enzyme, which is responsible for converting clopidogrel into its active metabolite. This interaction can potentially reduce the antiplatelet effect of clopidogrel. Clinical studies have been conducted to investigate this interaction.[8]

Omeprazole Omeprazole (in this compound) CYP2C19 CYP2C19 Enzyme Omeprazole->CYP2C19 Inhibits ActiveMetabolite Active Metabolite of Clopidogrel CYP2C19->ActiveMetabolite Produces Clopidogrel Clopidogrel (Prodrug) Clopidogrel->CYP2C19 Metabolized by AntiplateletEffect Reduced Antiplatelet Effect ActiveMetabolite->AntiplateletEffect Reduced levels lead to

References

Independent Validation of Preclinical Data on Yosprala: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Yosprala® (aspirin and omeprazole) with alternative gastroprotective strategies, supported by available preclinical and clinical data. While specific preclinical studies on the final this compound formulation (PA32540) are not extensively published, this document summarizes the well-established preclinical rationale for combining a proton pump inhibitor (PPI) with aspirin (B1665792) and validates this approach with the robust clinical trial data for this compound.

Mechanism of Action and Preclinical Rationale

This compound is a fixed-dose combination product containing immediate-release omeprazole (B731) and delayed-release, enteric-coated aspirin.[1][2] The rationale for this combination is to mitigate the gastrointestinal (GI) toxicity associated with long-term aspirin therapy.

Aspirin's Dual-Injury Mechanism:

Aspirin induces gastric mucosal injury through two primary mechanisms:

  • Topical Irritation: The acidic nature of aspirin can directly irritate the gastric mucosa.

  • Systemic Inhibition of Cyclooxygenase-1 (COX-1): Aspirin irreversibly inhibits COX-1, leading to a decrease in the production of gastroprotective prostaglandins. This systemic effect is independent of the formulation (e.g., enteric-coated).

Omeprazole's Gastroprotective Role:

Omeprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly binding to the H+/K+ ATPase on gastric parietal cells. By increasing the intragastric pH, omeprazole creates a less acidic environment, which is hypothesized to reduce the topical irritant effect of aspirin and promote the healing of mucosal erosions.

Preclinical Data Summary

Direct preclinical studies on the coordinated-delivery formulation of this compound (PA32540) are limited in the public domain. However, numerous independent preclinical studies in animal models, primarily rats, have validated the gastroprotective effect of co-administering a PPI with a nonsteroidal anti-inflammatory drug (NSAID), including aspirin.

Key Preclinical Findings from Independent Studies:

  • Reduced Gastric Ulceration: Co-administration of omeprazole with aspirin in rats has been shown to significantly reduce the formation of gastric ulcers compared to aspirin alone.

  • Increased Gastric pH: Omeprazole effectively increases the gastric pH in animal models, creating a more favorable environment for the gastric mucosa when exposed to aspirin.

  • Potential for Altered Aspirin Absorption: Some preclinical evidence in rats suggests that the increased gastric pH induced by omeprazole may reduce the gastric absorption and bioavailability of aspirin. This highlights the importance of the formulation to ensure adequate systemic aspirin levels for its antiplatelet effect.

It is important to note that these studies did not use the specific coordinated-delivery system of this compound, which is designed to release omeprazole prior to aspirin to create a pre-emptively gastroprotective environment.

Clinical Validation of the Preclinical Concept: this compound (PA32540) Phase 3 Data

The preclinical rationale for combining a PPI with aspirin was extensively validated in two large, randomized, double-blind, 6-month Phase 3 clinical trials comparing PA32540 (325 mg enteric-coated aspirin/40 mg immediate-release omeprazole) to 325 mg of enteric-coated aspirin alone in patients at risk for aspirin-associated gastric ulcers.

Table 1: Incidence of Endoscopic Gastric Ulcers at 6 Months

Treatment GroupStudy 1: Incidence of Gastric UlcersStudy 2: Incidence of Gastric UlcersCombined Analysis: Incidence of Gastric Ulcers
PA32540 3.8%2.7%3.2%
Enteric-Coated Aspirin (325 mg) 8.7%8.5%8.6%
P-value <0.05<0.05<0.001[1][3][4]

Table 2: Treatment Discontinuation Due to Pre-specified Upper Gastrointestinal Adverse Events at 6 Months

Treatment GroupCombined Analysis: Discontinuation Rate
PA32540 1.5%
Enteric-Coated Aspirin (325 mg) 8.2%
P-value <0.001[3]

These clinical results demonstrate a statistically significant and clinically meaningful reduction in the primary endpoint of endoscopic gastric ulcers and a lower rate of treatment discontinuation due to GI side effects with this compound compared to enteric-coated aspirin alone.

Experimental Protocols

Detailed preclinical experimental protocols specifically for the this compound formulation are not publicly available. However, a general methodology for inducing and assessing aspirin-induced gastric ulcers in a rat model, as described in independent research, is provided below.

Aspirin-Induced Gastric Ulcer Model in Rats (General Protocol):

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Housing: Animals are housed in standard laboratory conditions with free access to food and water.

  • Fasting: Rats are fasted for 24-48 hours before aspirin administration to ensure an empty stomach, which enhances the ulcerogenic effect.

  • Aspirin Administration: A single oral dose of aspirin (e.g., 100-200 mg/kg) is administered by gavage.

  • Treatment Groups:

    • Control group (vehicle only)

    • Aspirin-only group

    • Aspirin + Omeprazole group (omeprazole administered at a specified time before aspirin)

  • Euthanasia and Stomach Excision: Animals are euthanized at a predetermined time point after aspirin administration (e.g., 4-6 hours). The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Ulcer Assessment: The gastric mucosa is examined for lesions. The severity of ulcers can be scored based on their number and size.

  • Histological Examination: Gastric tissue samples can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of mucosal damage.

Visualizations

Signaling_Pathway cluster_0 Aspirin Action cluster_1 Omeprazole Action cluster_2 Gastric Mucosa Outcome Aspirin Aspirin COX1 COX-1 Enzyme Aspirin->COX1 Inhibits Prostaglandins Gastroprotective Prostaglandins COX1->Prostaglandins Produces MucosalInjury Increased Risk of Mucosal Injury Prostaglandins->MucosalInjury Reduced Protection Omeprazole Omeprazole ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole->ProtonPump Inhibits GastricAcid Gastric Acid Secretion ProtonPump->GastricAcid Secretes GastricAcid->MucosalInjury Reduced Aggression

Caption: Mechanism of action of this compound components.

Experimental_Workflow start Animal Acclimatization fasting 24-48h Fasting start->fasting grouping Randomization into Treatment Groups fasting->grouping dosing Oral Administration of Test Articles grouping->dosing observation Observation Period (e.g., 4-6 hours) dosing->observation euthanasia Euthanasia and Stomach Excision observation->euthanasia analysis Macroscopic and Histological Analysis euthanasia->analysis

Caption: General workflow for preclinical ulcer models.

Logical_Relationship cluster_0 Pharmacokinetic Profile cluster_1 Pharmacodynamic Effect This compound This compound (Coordinated Delivery) OmeprazoleRelease Immediate-Release Omeprazole This compound->OmeprazoleRelease AspirinRelease Delayed-Release Aspirin This compound->AspirinRelease IncreasepH Rapid Increase in Gastric pH OmeprazoleRelease->IncreasepH AntiplateletEffect Systemic Antiplatelet Effect AspirinRelease->AntiplateletEffect Gastroprotection Enhanced Gastroprotection IncreasepH->Gastroprotection

Caption: this compound's coordinated delivery and effects.

References

Safety Operating Guide

Proper Disposal of Yosprala: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Yosprala (aspirin and omeprazole) in a research and development setting.

This compound, a combination of aspirin (B1665792) and omeprazole (B731), requires proper disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Although this compound has been discontinued (B1498344) in the United States, remaining laboratory stock or waste from experimental use must be managed responsibly.[1] This guide provides a step-by-step operational plan for its disposal.

Primary Disposal Method: Drug Take-Back Programs

The most recommended and safest method for disposing of unused or expired medications, including this compound, is through a drug take-back program.[2][3][4][5][6] These programs are often available through pharmacies, hospitals, or law enforcement agencies.[2][5][7] The U.S. Drug Enforcement Administration (DEA) also sponsors National Prescription Drug Take Back Days.[2][4][5]

Key Advantages of Take-Back Programs:

  • Ensures environmentally sound disposal.

  • Prevents diversion of the drug for unauthorized use.

  • Adheres to the highest standards of pharmaceutical waste management.

Alternative Disposal Method: In-House Procedure

If a drug take-back program is not readily accessible, this compound can be disposed of in the trash by following these specific steps to render it non-retrievable.[2][3][8][9][10]

Step-by-Step Disposal Protocol:

  • Do Not Crush Tablets: The delayed-release tablets should not be split, chewed, crushed, or dissolved.[1][11][12] Maintain the integrity of the tablet during the initial disposal steps.

  • Remove from Original Container: Take the this compound tablets out of their original packaging.[2][5][9][10]

  • Mix with Undesirable Substance: Combine the tablets with an unpalatable material such as used coffee grounds, dirt, or cat litter.[2][5][8][9][10] This makes the medication less appealing to children and pets and unrecognizable to anyone who might go through the trash.[2][5]

  • Seal in a Container: Place the mixture into a sealable container, such as a resealable plastic bag or an empty can, to prevent leakage.[2][4][5][9]

  • Dispose of in Trash: Throw the sealed container into the household or laboratory trash.[2][4]

  • De-identify Packaging: Before recycling or discarding the original this compound packaging, scratch out all personal or identifying information to protect privacy.[2][4][5][9]

Important Note: this compound is not on the FDA's "flush list." Therefore, it should not be flushed down the toilet or sink.[2][3][9] Flushing medications can lead to the contamination of water supplies.[9]

Regulatory Considerations for Laboratories

Laboratories and healthcare facilities generating pharmaceutical waste are subject to regulations from the Environmental Protection Agency (EPA) and potentially the DEA.[8] It is crucial to manage pharmaceutical waste, including any remaining this compound, in accordance with the Resource Conservation and Recovery Act (RCRA).[8] For facilities generating larger quantities of pharmaceutical waste, specific hazardous waste regulations may apply.[13][14] It is advisable to consult with your institution's environmental health and safety department to ensure full compliance with all federal and state regulations.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

YospralaDisposal start Unused this compound Identified take_back Is a Drug Take-Back Program Available? start->take_back use_take_back Utilize Take-Back Program take_back->use_take_back Yes trash_disposal Follow In-House Trash Disposal Protocol take_back->trash_disposal No mix Mix with Undesirable Substance (e.g., coffee grounds) trash_disposal->mix seal Seal in a Bag or Container mix->seal dispose_trash Dispose of in Trash seal->dispose_trash deidentify De-identify Original Packaging dispose_trash->deidentify recycle Recycle or Discard Packaging deidentify->recycle

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Yosprala

Author: BenchChem Technical Support Team. Date: December 2025

Yosprala, a combination of aspirin (B1665792) and omeprazole, requires careful handling in a laboratory setting to ensure the safety of researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to minimize exposure risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with this compound and its active pharmaceutical ingredients. The following table summarizes the recommended equipment for various laboratory activities.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorFor tasks with a potential for aerosol or dust generation (e.g., weighing, preparing solutions), a respirator with a P100 filter is recommended.[1] A full-face respirator should be used if there is a risk of exceeding exposure limits or experiencing irritation.[1]
Hand Protection Nitrile GlovesDouble-gloving is recommended.[1] Change gloves immediately if contaminated.[1] Gloves must be inspected before use.[1][2]
Eye Protection Safety Goggles or Face ShieldChemical splash goggles that provide a complete seal around the eyes are required.[1] A face shield may be worn in addition to goggles for enhanced protection against splashes.[1][3]
Body Protection Disposable Gown or Lab CoatA dedicated, disposable gown or a professionally laundered lab coat made of low-permeability fabric should be worn over personal clothing.[1] It should have a solid front, long sleeves, and tight-fitting cuffs.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Operational and Disposal Plans

Receiving and Storage: Upon receipt, visually inspect the this compound container for any damage or leaks.[1] Store the medication in a cool, dry, and well-ventilated place, keeping the container tightly closed and protected from light.[2][4]

Handling Procedures:

  • Weighing: When weighing this compound tablets or its components, use a balance with a draft shield to minimize dust dispersion.[1]

  • Solution Preparation: To prepare solutions, slowly add the solvent to the solid to prevent splashing.[1]

  • General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[2] Wash hands thoroughly after handling the compound.[5]

Emergency Protocols:

  • Spills: In case of a spill, use a chemical spill kit to clean the affected area.[1] Work from the outside of the spill inwards to prevent spreading.[1] All contaminated materials, including absorbent pads and used PPE, must be collected in a sealed, labeled container for disposal as hazardous waste.[1]

  • Exposure:

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water.[5]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6]

  • Reporting: Report any spills or exposures to the laboratory supervisor and the institutional safety office.[1]

Disposal Plan: All materials that have come into contact with this compound, including empty containers, gloves, wipes, and other disposable labware, should be treated as hazardous waste.[1]

  • Waste Segregation: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.[1]

  • Disposal Methods:

    • The preferred method for disposal of unused medicines is through a designated drug take-back program.[7][8]

    • If a take-back program is not available, the medication can be disposed of in the trash by following these steps:

      • Remove the medicine from its original container.[9]

      • Mix it with an undesirable substance such as used coffee grounds or kitty litter.[7][9]

      • Place the mixture in a sealed plastic bag or other container to prevent leakage.[7][9]

    • Do not flush unused medication down the toilet unless specifically instructed to do so.[9]

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal A Review Safety Data Sheets (SDS) for Aspirin and Omeprazole B Don Personal Protective Equipment (PPE) A->B C Receiving and Inspection of this compound B->C D Storage in a Cool, Dry, Well-Ventilated Area C->D E Weighing and Solution Preparation in a Ventilated Enclosure D->E F Decontaminate Work Surfaces and Equipment E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate Contaminated Waste H->I J Dispose of as Hazardous Waste (Follow Institutional Guidelines) I->J

Caption: Workflow for Safe Handling of this compound in a Laboratory Setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.